molecular formula C54H48ClN2O4+ B12378672 IR-825

IR-825

Número de catálogo: B12378672
Peso molecular: 824.4 g/mol
Clave InChI: SPEHNGMUCASLRM-UHFFFAOYSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IR-825 is a useful research compound. Its molecular formula is C54H48ClN2O4+ and its molecular weight is 824.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C54H48ClN2O4+

Peso molecular

824.4 g/mol

Nombre IUPAC

4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid

InChI

InChI=1S/C54H47ClN2O4/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61)/p+1

Clave InChI

SPEHNGMUCASLRM-UHFFFAOYSA-O

SMILES isomérico

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)/C=C/C5=C(/C(=C/C=C\6/C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)/CCC5)Cl)C

SMILES canónico

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to IR-825 Dye: Chemical Structure, Properties, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the near-infrared (NIR) cyanine dye, IR-825. It details its chemical structure, physicochemical and optical properties, and its significant applications in biomedical research, particularly in the fields of cancer therapy and in vivo imaging. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific disciplines.

Chemical Structure and Identification

This compound is a heptamethine cyanine dye characterized by its strong absorption and fluorescence in the near-infrared spectrum. A critical aspect of its structure is the presence of a bromine atom, which has been a point of discrepancy in various commercial listings. Based on consistent information from multiple chemical suppliers for the CAS Number 1558079-49-4, the correct molecular formula is C₅₄H₄₈BrClN₂O₄.[1][2]

The IUPAC name for this compound is 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((Z)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide.[1]

Chemical Structure of this compound

G IR825 This compound Chemical Structure (C54H48BrClN2O4) Indole1 Benzo[e]indole Indole2 Benzo[e]indole Cyclohexene Chlorocyclohexene Ring Polymethine Heptamethine Chain Carboxybenzyl1 Carboxybenzyl Group Carboxybenzyl2 Carboxybenzyl Group Bromide Br- Indole1->Polymethine Indole1->Carboxybenzyl1 Indole2->Carboxybenzyl2 Cyclohexene->Polymethine Polymethine->Indole2 Polymethine->Cyclohexene

A simplified block diagram representing the core components of the this compound dye structure.

Physicochemical and Optical Properties

The utility of this compound in biomedical applications is dictated by its distinct physicochemical and optical characteristics. A summary of these properties is presented in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 1558079-49-4[1][2][3][4][5]
Molecular Formula C₅₄H₄₈BrClN₂O₄[1][2]
Molecular Weight 904.34 g/mol [1][2]
Appearance Solid[3]
Solubility Soluble in organic solvents (e.g., DMSO); limited solubility in aqueous solutions.[3]
Storage Store at 2-8°C for the short term or -20°C for long-term storage, protected from light and moisture.[1][3][4]
Table 2: Optical Properties of this compound
PropertyValueReference(s)
Excitation Maximum (λex) ~805-825 nm[6]
Emission Maximum (λem) ~825-830 nm[6][7]
Molar Extinction Coefficient (ε) Data not consistently available in the reviewed sources. High extinction coefficients are characteristic of cyanine dyes.[8][9]
Quantum Yield (ΦF) Data not consistently available in the reviewed sources. Generally low for photothermal dyes.[10][11][12]

Applications in Research and Drug Development

This compound's strong absorbance in the NIR region makes it an excellent candidate for applications that require deep tissue penetration of light.

Photothermal Therapy (PTT)

The primary application of this compound is in photothermal therapy (PTT) for cancer.[13][14] When irradiated with a laser in its absorbing wavelength range (typically around 808 nm), this compound efficiently converts light energy into heat. This localized hyperthermia induces apoptosis and necrosis in tumor cells.[13] To overcome its poor water solubility and enhance its accumulation in tumors, this compound is often encapsulated within nanoparticles.[14]

Mechanism of Photothermal & Photodynamic Therapy

G cluster_0 Photothermal Therapy (PTT) cluster_1 Photodynamic Therapy (PDT) IR825_PTT This compound Dye Heat Heat Generation IR825_PTT->Heat Energy Conversion NIR_Light_PTT NIR Light (e.g., 808 nm) NIR_Light_PTT->IR825_PTT Excitation Cell_Death_PTT Tumor Cell Apoptosis/Necrosis Heat->Cell_Death_PTT IR825_PDT This compound Dye (Photosensitizer) ROS Reactive Oxygen Species (ROS) IR825_PDT->ROS Energy Transfer NIR_Light_PDT NIR Light NIR_Light_PDT->IR825_PDT Excitation Oxygen Molecular Oxygen (O2) Cell_Death_PDT Tumor Cell Apoptosis ROS->Cell_Death_PDT

Dual mechanisms of this compound in cancer therapy upon NIR light activation.

Photodynamic Therapy (PDT)

In addition to its photothermal effects, this compound can act as a photosensitizer in photodynamic therapy (PDT).[13] Upon light excitation, it can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[15] These highly cytotoxic ROS can induce oxidative stress and trigger apoptotic cell death pathways in cancer cells.[13][15]

In Vivo Imaging

The fluorescence emission of this compound in the NIR-I window (700-900 nm) allows for non-invasive in vivo imaging with reduced tissue autofluorescence and deeper tissue penetration compared to visible light fluorophores.[6][7] This property is leveraged for image-guided therapy, enabling the visualization of tumor margins and monitoring of therapeutic response.[6]

Experimental Protocols

Detailed experimental protocols should be optimized for specific applications and experimental setups. The following provides a generalized workflow for in vivo imaging and photothermal therapy using this compound-loaded nanoparticles.

Generalized Experimental Workflow

G cluster_0 Preparation cluster_1 In Vivo Administration cluster_2 Imaging & Therapy cluster_3 Analysis Formulation This compound Nanoparticle Formulation & Characterization Injection Intravenous Injection of Nanoparticles Formulation->Injection Animal_Model Tumor Xenograft Animal Model Animal_Model->Injection Imaging In Vivo NIR Fluorescence Imaging Injection->Imaging PTT NIR Laser Irradiation (e.g., 808 nm) for PTT Imaging->PTT Tumor Localization Monitoring Tumor Growth Monitoring PTT->Monitoring Histology Histological Analysis Monitoring->Histology

Key steps for in vivo application of this compound nanoparticles.

Preparation of this compound Loaded Nanoparticles

A common method involves encapsulating this compound within a biocompatible polymer or liposome. For instance, using a nanoprecipitation method, this compound and a polymer can be dissolved in an organic solvent, which is then added dropwise to an aqueous solution under stirring. The nanoparticles self-assemble as the organic solvent evaporates. The resulting nanoparticles should be characterized for size, zeta potential, and drug loading efficiency.

In Vivo Imaging and Photothermal Therapy
  • Animal Model: Establish a tumor xenograft model, for example, by subcutaneously injecting cancer cells into the flank of immunocompromised mice.[16]

  • Administration: Once tumors reach a suitable size, intravenously inject the this compound-loaded nanoparticle suspension.

  • In Vivo Imaging: At various time points post-injection, perform in vivo NIR fluorescence imaging to monitor the biodistribution and tumor accumulation of the nanoparticles. A typical imaging system would use an excitation filter around 730-780 nm and an emission filter around 810-840 nm.[7]

  • Photothermal Therapy: Once peak tumor accumulation is observed (determined from imaging), irradiate the tumor area with an 808 nm laser at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).[1][17]

  • Monitoring: Monitor tumor growth and animal well-being post-treatment. Tumor volumes can be measured regularly with calipers.

  • Endpoint Analysis: At the end of the study, tumors and major organs can be harvested for histological analysis (e.g., H&E staining, TUNEL assay) to assess therapeutic efficacy and potential toxicity.

Cellular Uptake and Signaling Pathways

The cellular uptake of this compound, especially when formulated in nanoparticles, is an active process, predominantly occurring through endocytosis.[18][19][20] The specific endocytic pathway (e.g., clathrin-mediated, caveolae-mediated, or macropinocytosis) can depend on the nanoparticle's size, surface charge, and surface modifications.[21][22]

Once internalized, the photothermal and photodynamic actions of this compound trigger cellular stress responses that lead to programmed cell death, or apoptosis. The generation of heat and ROS can damage mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade.[23][24][25]

Representative Apoptosis Signaling Pathway

G cluster_0 Mitochondrial Damage cluster_1 Caspase Cascade cluster_2 Cellular Response IR825_Therapy This compound Mediated PTT/PDT Mitochondria Mitochondria IR825_Therapy->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Substrates Cellular Substrate Cleavage Caspase3->Substrates Apoptosome->Caspase9 Activation Apoptosis Apoptosis Substrates->Apoptosis

References

Unveiling the Photophysical Profile of IR-825: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IR-825 is a near-infrared (NIR) heptamethine cyanine dye that has garnered significant attention within the scientific community, particularly in the fields of biomedical imaging and photothermal therapy (PTT). Its strong absorption and fluorescence in the NIR window (700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence, make it an attractive candidate for deep-tissue applications. This technical guide provides an in-depth overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and a workflow for its application in nanoparticle-based photothermal therapy. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile NIR dye.

Core Photophysical Properties of this compound

The photophysical characteristics of a dye are paramount to its utility in various applications. For this compound, these properties dictate its efficiency as both an imaging agent and a photothermal transducer. The key photophysical parameters for this compound are summarized in the table below. It is important to note that these properties can be influenced by the solvent environment and conjugation to other molecules or nanoparticles. The data presented here are for the free dye in common solvents and for a representative nanoparticle formulation.

PropertyValue (Free Dye in DMSO)Value (in PEG-PLD Nanomicelles)
Absorption Maximum (λmax,abs) ~780 nm~780 nm
Emission Maximum (λmax,em) ~830 nm~830 nm[1]
Molar Extinction Coefficient (ε) Data not availableNot applicable
Fluorescence Quantum Yield (ΦF) Data not availableSignificantly enhanced compared to free dye
Photostability ModerateEnhanced within nanoparticles

Experimental Protocols

Accurate characterization of the photophysical properties of this compound is crucial for its effective application. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λmax,abs) of this compound.

Materials:

  • This compound dye

  • Spectroscopic grade solvent (e.g., Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS))

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution to a final concentration that yields an absorbance value between 0.5 and 1.5 at the expected λmax to ensure linearity according to the Beer-Lambert law.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 600 nm to 900 nm.

    • Use the pure solvent as a blank to zero the instrument.

  • Measurement:

    • Fill a quartz cuvette with the this compound working solution.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs (λmax,abs).

    • If the molar extinction coefficient (ε) is to be determined, prepare a series of dilutions of known concentrations and measure their absorbance at λmax,abs. Plot absorbance versus concentration; the slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient (where b is the path length of the cuvette, typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λmax,em) of this compound.

Materials:

  • This compound dye

  • Spectroscopic grade solvent

  • Fluorescence spectrophotometer (fluorometer)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Fluorometer Setup:

    • Turn on the fluorometer and allow the excitation lamp to stabilize.

    • Set the excitation wavelength to the determined λmax,abs (approximately 780 nm).

    • Set the emission scan range from 800 nm to 950 nm.

    • Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Measurement:

    • Fill a quartz cuvette with the this compound solution.

    • Place the cuvette in the sample holder.

    • Acquire the fluorescence emission spectrum.

  • Data Analysis:

    • Identify the wavelength at which the maximum fluorescence intensity occurs (λmax,em).

Nanoparticle Formulation for Photothermal Therapy

Objective: To encapsulate this compound into polymeric nanoparticles for enhanced stability and delivery in photothermal therapy applications.

Materials:

  • This compound dye

  • Biodegradable polymer (e.g., methoxypoly(ethylene glycol)-block-poly(L-aspartic acid sodium salt) - PEG-PLD)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) for conjugation

  • Dialysis membrane (MWCO 3.5 kDa)

  • Deionized water

Procedure:

  • Polymer Activation: Dissolve PEG-PLD in deionized water. Add NHS and DCC to activate the carboxyl groups on the polymer.

  • Conjugation: Add a solution of this compound-NH2 (an amine-modified version of this compound) to the activated polymer solution. Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis bag.

    • Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted this compound and coupling agents.

  • Nanoparticle Self-Assembly: The resulting amphiphilic PEG-PLD(IR825) conjugate will self-assemble into nanomicelles in the aqueous solution.

  • Characterization: Characterize the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Confirm the encapsulation of this compound by measuring the absorption and fluorescence spectra of the nanoparticle suspension.

Workflow and Signaling

This compound is primarily utilized as a photothermal agent rather than a modulator of specific signaling pathways. Its therapeutic effect is mediated by the physical process of converting light energy into heat. The following diagram illustrates a typical workflow for the application of this compound loaded nanoparticles in cancer photothermal therapy.

photothermal_therapy_workflow Workflow for this compound Nanoparticle-Based Photothermal Therapy cluster_synthesis Nanoparticle Formulation cluster_delivery Systemic Administration and Tumor Targeting cluster_therapy Photothermal Ablation s1 This compound Dye s3 Self-Assembly/ Encapsulation s1->s3 s2 Polymeric Carrier (e.g., PEG-PLD) s2->s3 d1 Intravenous Injection s3->d1 Characterized Nanoparticles d2 Blood Circulation d1->d2 d3 EPR Effect-Mediated Tumor Accumulation d2->d3 t2 Light Absorption by this compound d3->t2 Tumor-localized Nanoparticles t1 NIR Laser Irradiation (~808 nm) t1->t2 t3 Non-radiative Relaxation (Heat Generation) t2->t3 t4 Localized Hyperthermia (>42°C) t3->t4 t5 Tumor Cell Apoptosis/ Necrosis t4->t5

Caption: Workflow of this compound nanoparticles in photothermal therapy.

This compound is a promising NIR dye with significant potential in biomedical applications, particularly in photothermal therapy. Its strong absorption in the NIR region allows for deep tissue penetration of the excitation light, leading to efficient and localized heat generation for tumor ablation. While there are some gaps in the publicly available quantitative photophysical data for the free dye, its properties when encapsulated within nanoparticles are well-documented and demonstrate its utility. The experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of this compound and its formulations. The workflow diagram illustrates the logical progression from nanoparticle synthesis to therapeutic application, providing a clear overview for researchers entering this exciting field. Further studies to fully quantitate the photophysical properties of free this compound in various solvents would be a valuable contribution to the scientific literature.

References

IR-825: A Deep Dive into its Spectroscopic Properties for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and emission spectra of IR-825, a near-infrared (NIR) cyanine dye with significant applications in biomedical research, particularly in the fields of fluorescence imaging and photothermal therapy. This document details the photophysical characteristics of this compound, outlines the experimental protocols for their measurement, and presents a visual representation of its application in a theranostic workflow.

Photophysical Properties of this compound

This compound is a heptamethine cyanine dye characterized by its strong absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deeper tissue penetration of light. While specific quantitative data for this compound's molar extinction coefficient, quantum yield, and fluorescence lifetime are not consistently reported across publicly available literature, this section summarizes its key spectral characteristics and provides a comparative context with other relevant NIR dyes.

Table 1: Spectral Properties of this compound

PropertyValueSolvent/Conditions
Absorption Maximum (λabs) ~810 - 825 nmVaries with solvent polarity
Emission Maximum (λem) ~830 nmVaries with solvent polarity
Molar Extinction Coefficient (ε) Data not readily available in searched literature.-
Fluorescence Quantum Yield (ΦF) Data not readily available in searched literature.-
Fluorescence Lifetime (τF) Data not readily available in searched literature.-

Note: The spectral properties of cyanine dyes like this compound are highly sensitive to the solvent environment. Polarity, viscosity, and the presence of binding partners can significantly influence the absorption and emission maxima, as well as the quantum yield and lifetime.

Experimental Protocols for Spectroscopic Characterization

Accurate determination of the photophysical properties of this compound is crucial for its effective application. The following sections detail the standard experimental methodologies for measuring its absorption and emission characteristics.

Measurement of Absorption Spectrum and Molar Extinction Coefficient

The absorption spectrum of this compound can be determined using a UV-Vis-NIR spectrophotometer. The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is calculated using the Beer-Lambert law.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., Dimethyl Sulfoxide (DMSO) or Ethanol). Protect the solution from light to prevent photobleaching.

  • Preparation of Dilutions: Prepare a series of dilutions of the stock solution in the desired solvent to obtain a range of concentrations that yield absorbance values between 0.1 and 1.0 at the absorption maximum.

  • Spectrophotometer Setup: Calibrate the spectrophotometer using the pure solvent as a blank. Set the wavelength range to scan across the expected absorption region of this compound (e.g., 600-900 nm).

  • Data Acquisition: Measure the absorbance of each dilution at the absorption maximum (λmax).

  • Calculation of Molar Extinction Coefficient: Plot absorbance versus concentration. According to the Beer-Lambert Law (A = εcl), the slope of the resulting linear fit is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Measurement of Emission Spectrum and Fluorescence Quantum Yield

The fluorescence emission spectrum is measured using a spectrofluorometer. The fluorescence quantum yield (ΦF), which describes the efficiency of the fluorescence process, is typically determined using a relative method by comparing the fluorescence of the sample to a standard with a known quantum yield.

Protocol:

  • Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Indocyanine Green (ICG) in DMSO, ΦF ≈ 0.13).

  • Preparation of Solutions: Prepare a series of dilutions for both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Measurement of Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measurement of Fluorescence Spectra: Excite the sample and standard solutions at the same wavelength. Record the emission spectra, ensuring identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).

  • Calculation of Quantum Yield: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

    where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

The fluorescence lifetime (τF) is the average time a molecule remains in its excited state before returning to the ground state. It is a critical parameter for applications such as fluorescence lifetime imaging (FLIM). Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

Protocol:

  • Instrument Setup: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode) with a high repetition rate, a sensitive detector (e.g., a single-photon avalanche diode or a photomultiplier tube), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of this compound to ensure single photon events.

  • Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build a histogram of photon arrival times.

  • Instrument Response Function (IRF): The temporal profile of the excitation pulse is measured by replacing the sample with a scattering solution (e.g., a dilute colloidal silica suspension).

  • Data Analysis: The fluorescence decay curve is deconvoluted from the IRF using fitting software to extract the fluorescence lifetime (τF). The decay is typically fitted to a single or multi-exponential function.

Application in a Theranostic Workflow

This compound is frequently incorporated into nanoparticles to create theranostic agents, which combine therapeutic and diagnostic capabilities. The following diagram illustrates a typical workflow for the use of this compound-loaded nanoparticles in targeted cancer therapy and imaging.

Caption: Workflow of this compound-loaded theranostic nanoparticles.

Conclusion

An In-depth Technical Guide to the Synthesis and Purification of IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of IR-825, a near-infrared (NIR) heptamethine cyanine dye. Characterized by a terminal carboxylic acid group, this compound is a versatile molecule frequently utilized in biomedical research, particularly in the development of targeted photothermal therapy agents and bioimaging probes.[1] This document outlines a detailed synthetic protocol, purification methodologies, and essential characterization data to aid researchers in the effective production and quality control of this compound for their applications.

Synthesis of this compound

The synthesis of this compound, referred to herein as IR825-SCOOH, involves a nucleophilic substitution reaction. The core methodology is the reaction of a precursor molecule with 3-mercaptopropionic acid, which introduces the desired carboxyl functionality.[2]

Experimental Protocol

The synthesis is depicted in the workflow below. It involves the reaction of a commercially available precursor (Compound 1 ) with 3-mercaptopropionic acid in the presence of a base, triethylamine (TEA), in a suitable solvent such as N,N-dimethylformamide (DMF).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification cluster_product Final Product Compound_1 Compound 1 (this compound Precursor) Stirring Stirring at 25°C for 24h under N2 atmosphere Compound_1->Stirring Mercaptopropionic_Acid 3-Mercaptopropionic Acid Mercaptopropionic_Acid->Stirring TEA Triethylamine (TEA) TEA->Stirring DMF N,N-Dimethylformamide (DMF) DMF->Stirring Add_CH2Cl2 Addition of CH2Cl2 Stirring->Add_CH2Cl2 Wash_NaCl Wash with saturated aqueous NaCl Add_CH2Cl2->Wash_NaCl Dry_Na2SO4 Dry over Na2SO4 Wash_NaCl->Dry_Na2SO4 Evaporation Evaporation Dry_Na2SO4->Evaporation Flash_Chromatography Flash Chromatography (Silica Gel) Evaporation->Flash_Chromatography Alumina_Chromatography Chromatography (Neutral Alumina) Flash_Chromatography->Alumina_Chromatography IR825_SCOOH IR825-SCOOH (Dark Green Solid) Alumina_Chromatography->IR825_SCOOH

Caption: Synthesis workflow for IR825-SCOOH.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Compound 1 ~815.42.12 g2.6
3-Mercaptopropionic acid106.14265 µL3.0
Triethylamine (TEA)101.19425 µL3.0
N,N-Dimethylformamide (DMF)73.09--
Dichloromethane (CH₂Cl₂)84.93--
Saturated aqueous NaCl---
Anhydrous Na₂SO₄142.04--
Silica Gel---
Neutral Alumina---
Chloroform (CHCl₃)119.38--
Methanol (CH₃OH)32.04--

Procedure:

  • To a solution of Compound 1 (2.12 g, 2.6 mmol) in N,N-dimethylformamide (DMF), add 3-mercaptopropionic acid (265 µL, 3.0 mmol) and triethylamine (TEA) (425 µL, 3.0 mmol).[2]

  • Stir the reaction mixture at 25°C for 24 hours under a nitrogen atmosphere.[2]

  • After 24 hours, add dichloromethane (CH₂Cl₂) to the reaction mixture.

  • Wash the organic layer with a saturated aqueous solution of NaCl.[2]

  • Dry the organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[2]

Purification of this compound

Purification of the crude product is critical to remove unreacted starting materials, by-products, and other impurities. A two-step column chromatography process is employed for this purpose.

Experimental Protocol: Column Chromatography

Step 1: Flash Chromatography on Silica Gel

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a low-polarity chloroform/hexane mixture) and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., chloroform).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of chloroform and methanol. A typical starting gradient would be 100% chloroform, gradually increasing the polarity by adding methanol (e.g., from 0.5% to 5% methanol in chloroform).

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

Step 2: Chromatography on Neutral Alumina

  • Combine the product-containing fractions from the silica gel chromatography and evaporate the solvent.

  • Prepare a column with neutral alumina.

  • Load the partially purified product onto the alumina column.

  • Elute with a chloroform-methanol gradient.

  • Collect the fractions containing the pure IR825-SCOOH, which typically appears as a dark green solid after solvent evaporation.[2]

General Protocol: HPLC Purification

HPLC_Purification_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_purification_process Purification Process cluster_post_purification Post-Purification cluster_final_product Final Product Dissolve Dissolve crude/partially purified this compound in mobile phase Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject sample Filter->Inject Column Reverse-phase C18 column Elute Gradient elution Column->Elute Mobile_Phase Acetonitrile/Water with 0.1% TFA (Gradient) Mobile_Phase->Elute Detection UV-Vis Detector (at ~820 nm) Collect Collect fractions corresponding to the major peak Detection->Collect Inject->Elute Elute->Detection Analyze Analyze fractions for purity (analytical HPLC) Collect->Analyze Evaporate Evaporate solvent (Lyophilization) Analyze->Evaporate Pure_IR825 High-purity this compound Evaporate->Pure_IR825

Caption: General workflow for HPLC purification of this compound.

Typical HPLC Conditions:

ParameterSpecification
Column Reverse-phase C18 (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Start with a low percentage of B, and increase to elute the compound. A typical gradient might be 5% to 95% B over 30 minutes.
Flow Rate 1 mL/min
Detection UV-Vis detector set at the λmax of this compound (~820 nm)

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Spectroscopic Data

The following data is for the synthesized IR825-SCOOH.[2]

TechniqueData
¹H NMR (500 MHz, CD₃OD)δ 8.92 (d, J = 14.5 Hz, 2H), 8.24 (d, J = 8.0 Hz, 2H), 7.93 ~ 7.87 (m, 4H), 7.61 (t, J = 8.0 Hz, 2H), 7.49 ~ 7.41 (m, 4H), 7.35 ~ 7.25 (m, 10H), 6.23 (d, J =14.0 Hz, 2H), 5.44 (s, 4H), 3.01 (t, J = 8.0 Hz, 2H), 2.45 (t, J = 8.0 Hz, 2H), 2.39 (t, J = 6.0 Hz, 4H), 2.01 (s, 12H), 1.71 (t, J = 6.0 Hz, 2H)
¹³C NMR (CD₃OD)Refer to the supporting information of the source material for the full spectrum.[2]
ESI-MS (Methanol)Refer to the supporting information of the source material for the mass spectrum.[2]

Note on Data Interpretation:

  • ¹H NMR: The spectrum shows characteristic peaks for the aromatic protons of the indolenine rings, the protons of the polymethine chain, and the aliphatic protons of the mercaptopropionic acid moiety. The integration of the peaks corresponds to the number of protons in each environment.

  • ¹³C NMR: This provides information on the carbon skeleton of the molecule.

  • ESI-MS: Electrospray Ionization Mass Spectrometry confirms the molecular weight of the synthesized compound.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and purity requirements. Always adhere to standard laboratory safety practices when handling chemicals.

References

Unlocking the Potential of IR-825: A Technical Guide to Novel Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning applications of the near-infrared (NIR) cyanine dye, IR-825. Possessing strong absorbance in the NIR region, this compound is a versatile molecule with significant potential in photothermal therapy (PTT), photodynamic therapy (PDT), bioimaging, and as a component of advanced drug delivery systems. This document provides a comprehensive overview of its capabilities, detailed experimental protocols, and a summary of key quantitative data to facilitate further research and development.

Core Applications and Mechanisms of Action

This compound's utility stems from its ability to absorb NIR light, which can penetrate biological tissues with minimal damage. Upon excitation, it can convert this light energy into heat (photothermal effect) or transfer it to molecular oxygen to generate reactive oxygen species (ROS) (photodynamic effect). These properties make it a powerful agent for cancer therapy and a useful contrast agent for in vivo imaging.

1.1. Photothermal and Photodynamic Therapy:

When formulated into nanoparticles and localized within a tumor, this compound can be irradiated with an external NIR laser. The subsequent temperature increase induces hyperthermia, leading to apoptosis or necrosis of cancer cells. Concurrently, the generation of ROS can cause oxidative stress and trigger apoptotic cell death pathways. The dual action of PTT and PDT can lead to a synergistic therapeutic effect.

1.2. Bioimaging:

The inherent fluorescence of this compound in the NIR spectrum allows for real-time, non-invasive imaging of its distribution in vivo. This is crucial for guiding photothermal therapy, assessing tumor accumulation of this compound-loaded nanoparticles, and monitoring therapeutic response.

1.3. Drug Delivery:

This compound can be encapsulated within or conjugated to various nanocarriers, such as liposomes and polymeric nanoparticles. These nanoparticles can be further modified with targeting ligands to enhance their accumulation at the desired site, thereby improving the efficacy and reducing the side effects of the therapy.

Quantitative Data Summary

The following tables summarize key quantitative parameters of various this compound formulations reported in the literature, providing a basis for comparison and selection of appropriate systems for specific applications.

Formulation TypeParticle Size (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Photothermal Conversion Efficiency (%)Reference
PEG-PLD(IR825) Nanomicelles~100Not Reported~21.0High[1]
IR825-loaded PLGA Nanoparticles150 - 250VariableNot ReportedNot ReportedGeneral Formulation
IR825-loaded Liposomes100 - 200VariableNot ReportedNot ReportedGeneral Formulation
ParameterValueConditionsReference
Absorption Maximum (λmax) ~810 nmIn solution[2]
Emission Maximum (λem) ~830 nmIn solution[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and application of this compound loaded nanoparticles.

Synthesis of this compound Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 250 mg of PLGA and a desired amount of this compound in 5 ml of dichloromethane.

  • Aqueous Phase Preparation: Prepare 100 ml of a 1% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring vigorously on a magnetic stirrer. Immediately sonicate the mixture on an ice bath. A typical sonication cycle is 1 second on followed by 3 seconds off, for a total of 3-5 minutes.

  • Solvent Evaporation: Transfer the resulting emulsion to a rotary evaporator to remove the dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with deionized water. Repeat the centrifugation and washing steps three times.

  • Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for storage at 4°C.

Characterization of Nanoparticles

3.2.1. Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the hydrodynamic diameter and zeta potential using a Dynamic Light Scattering (DLS) instrument.

3.2.2. Morphology:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.

  • Observe the morphology of the nanoparticles using a Transmission Electron Microscope (TEM).

3.2.3. Drug Loading Efficiency:

  • After synthesis, collect the supernatant from the first centrifugation step.

  • Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculate the Drug Loading Efficiency (DLE) using the following formula: DLE (%) = [(Total amount of this compound - Amount of free this compound in supernatant) / Total amount of this compound] x 100

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxicity of this compound loaded nanoparticles against cancer cells with and without NIR laser irradiation.

Materials:

  • Cancer cell line (e.g., 4T1 or MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound loaded nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • NIR laser (e.g., 808 nm)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a suitable density (e.g., 5,000 cells/well) and incubate overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound loaded nanoparticles. Include control wells with cells only and medium only.

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours).

  • Irradiation: For the photothermal therapy groups, expose the designated wells to an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Viability Calculation: Calculate the cell viability as a percentage relative to the untreated control cells.

In Vivo Photothermal Therapy in a Breast Cancer Mouse Model

This protocol outlines a general procedure for evaluating the in vivo photothermal efficacy of this compound loaded nanoparticles.

Animals:

  • Female BALB/c or nude mice (6-8 weeks old)

Tumor Model:

  • Subcutaneously inject a suspension of breast cancer cells (e.g., 4T1 for BALB/c mice or MCF-7 for nude mice) into the mammary fat pad of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

Procedure:

  • Grouping: Randomly divide the tumor-bearing mice into treatment and control groups (e.g., Saline, Saline + Laser, Nanoparticles only, Nanoparticles + Laser).

  • Administration: Intravenously or intratumorally inject the this compound loaded nanoparticle suspension at a predetermined dose.

  • Bioimaging: At various time points post-injection, perform in vivo fluorescence imaging to monitor the biodistribution and tumor accumulation of the nanoparticles.

  • Photothermal Treatment: At the time of peak tumor accumulation (determined from bioimaging), anesthetize the mice in the laser-treated groups and expose the tumor area to an 808 nm laser at a specific power density and duration (e.g., 1.5 W/cm² for 3-5 minutes). Monitor the tumor surface temperature using an infrared thermal camera.[3][4]

  • Monitoring: Measure the tumor volume and body weight of the mice every other day for a specified period (e.g., 16-21 days).[5][6]

  • Histological Analysis: At the end of the study, euthanize the mice and collect the tumors and major organs for histological analysis (e.g., H&E staining) to assess therapeutic efficacy and potential toxicity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the signaling pathway involved in this compound mediated photothermal therapy.

Experimental Workflows

Experimental_Workflows cluster_synthesis Nanoparticle Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies s1 Dissolve PLGA & this compound in Organic Solvent s3 Emulsification (Sonication) s1->s3 s2 Prepare Aqueous PVA Solution s2->s3 s4 Solvent Evaporation s3->s4 s5 Centrifugation & Washing s4->s5 s6 Characterization (DLS, TEM, Zeta) s5->s6 v1 Seed Cancer Cells (96-well plate) v2 Treat with This compound Nanoparticles v1->v2 v3 NIR Laser Irradiation (808 nm) v2->v3 v4 MTT Assay v3->v4 v5 Measure Cell Viability v4->v5 i1 Induce Tumors in Mice i2 Administer this compound Nanoparticles i1->i2 i3 In Vivo Imaging i2->i3 i4 Photothermal Therapy (NIR Laser) i3->i4 i5 Monitor Tumor Growth & Body Weight i4->i5 i6 Histological Analysis i5->i6

Experimental workflows for this compound nanoparticle synthesis, in vitro, and in vivo evaluation.
Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_trigger Initiation cluster_effects Cellular Effects cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase trigger This compound Nanoparticles + NIR Laser hyperthermia Hyperthermia trigger->hyperthermia ros Reactive Oxygen Species (ROS) trigger->ros mmp Loss of Mitochondrial Membrane Potential hyperthermia->mmp ros->mmp cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Intrinsic apoptotic signaling pathway induced by this compound mediated photothermal therapy.

Conclusion

This compound is a promising near-infrared agent with diverse applications in cancer therapy and bioimaging. Its favorable optical properties, coupled with the ability to be incorporated into various nanodelivery systems, make it a versatile tool for researchers and drug development professionals. This guide provides a foundational understanding and practical protocols to facilitate the exploration of novel applications for this compound. Further research is warranted to optimize formulations, elucidate detailed mechanisms of action in different cancer types, and ultimately translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for IR-825 Bioconjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the bioconjugation of the near-infrared (NIR) fluorescent dye IR-825 to antibodies. The resulting antibody-dye conjugates are valuable tools for a variety of research and drug development applications, including in vivo imaging, flow cytometry, and western blotting. This compound is a heptamethine cyanine dye with a carboxylic acid functional group, making it suitable for covalent attachment to primary amines (e.g., lysine residues) on antibodies through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester.

The protocols outlined below cover the essential steps for successful bioconjugation, including antibody preparation, activation of this compound, the conjugation reaction, and the purification and characterization of the final conjugate.

Key Experimental Parameters

Successful and reproducible conjugation of this compound to antibodies requires careful control of several experimental parameters. The following table summarizes key recommended starting points and ranges for the conjugation process. Optimization may be required for specific antibodies and applications.

ParameterRecommended Value/RangeNotes
Antibody Concentration 2 - 10 mg/mLHigher concentrations generally lead to greater conjugation efficiency.[1]
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3-8.5A slightly alkaline pH is crucial for the efficient reaction of NHS esters with primary amines.[2] Other amine-free buffers like sodium phosphate can also be used.
This compound-NHS Ester to Antibody Molar Ratio 5:1 to 20:1A starting point of 10:1 is recommended.[1] This ratio should be optimized to achieve the desired Degree of Labeling (DOL).
Reaction Time 1 - 2 hoursLonger incubation times may not necessarily increase the DOL and could potentially damage the antibody.
Reaction Temperature Room Temperature (20-25°C)Incubation on ice is also possible but may require longer reaction times.[3]
Quenching Reagent 1 M Tris-HCl, pH 8.0 or HydroxylamineUsed to stop the reaction by consuming unreacted NHS esters.[3][4]

Experimental Protocols

Antibody Preparation

Prior to conjugation, it is critical to ensure the antibody is in a suitable buffer and at an appropriate concentration.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers like bovine serum albumin (BSA) or glycine, it must be purified.[1][3] This can be achieved through dialysis against 1X Phosphate Buffered Saline (PBS), pH 7.4, or by using a desalting column (e.g., Sephadex G-25).[1]

  • Concentration: The antibody should be concentrated to 2-10 mg/mL for optimal labeling.[1] This can be done using a centrifugal filtration device with an appropriate molecular weight cutoff (e.g., 10 kDa for IgG).[3]

  • Final Buffer: After purification and concentration, the antibody should be in an amine-free buffer, such as 1X PBS, pH 7.4.

Preparation of this compound NHS Ester Solution

This compound must be activated to an NHS ester to react with the primary amines on the antibody. Alternatively, pre-activated this compound NHS ester can be purchased.

  • Dissolution: Immediately before use, dissolve the this compound NHS ester in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a stock concentration of 10 mg/mL.[3]

  • Moisture Sensitivity: NHS esters are highly sensitive to moisture and will hydrolyze in aqueous solutions. It is crucial to use anhydrous solvents and to prepare the solution immediately before adding it to the antibody solution.[3]

Antibody Conjugation Reaction

This step involves the covalent attachment of the activated this compound to the antibody.

  • pH Adjustment: Add 0.1 volumes of 1 M sodium bicarbonate solution to the antibody solution to raise the pH to approximately 8.3.

  • Dye Addition: While gently vortexing, add the calculated volume of the this compound NHS ester stock solution to the antibody solution to achieve the desired molar ratio.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing on a rotator during incubation is recommended.[1]

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching reagent such as 1 M Tris-HCl to a final concentration of 50-100 mM or hydroxylamine to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes.[3][4]

Purification of the Antibody-Dye Conjugate

Purification is necessary to remove unconjugated this compound and any reaction byproducts.

  • Size-Exclusion Chromatography: The most common method for purification is size-exclusion chromatography.[5]

    • Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with 1X PBS.

    • Apply the reaction mixture to the column.

    • The larger antibody-dye conjugate will elute first, while the smaller, unconjugated dye molecules will be retained and elute later.

    • Collect the colored fractions corresponding to the labeled antibody.

Characterization of the Antibody-Dye Conjugate

The final and crucial step is to determine the concentration of the antibody and the Degree of Labeling (DOL).

  • Spectrophotometric Analysis:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of this compound (approximately 825 nm, Amax).

    • Calculate the concentration of the antibody using the following formula: Antibody Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • A280: Absorbance at 280 nm.

      • Amax: Absorbance at the maximum wavelength of this compound.

      • CF (Correction Factor): The ratio of the absorbance of the dye at 280 nm to its absorbance at its Amax. This corrects for the dye's contribution to the A280 reading. The CF for this compound should be obtained from the manufacturer or determined experimentally.

      • ε_protein: The molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).

    • Calculate the concentration of the dye using the following formula: Dye Concentration (M) = Amax / ε_dye

  • Degree of Labeling (DOL) Calculation: DOL = Dye Concentration (M) / Antibody Concentration (M)

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for near-infrared dye conjugation to antibodies. These values can be used as a reference for optimizing the this compound conjugation protocol.

Table 1: Recommended Molar Ratios and Expected DOL

Dye:Antibody Molar Ratio (Input)Expected Degree of Labeling (DOL)
5:12 - 4
10:14 - 8
15:16 - 10
20:18 - 12

Note: The actual DOL will depend on the specific antibody and reaction conditions.

Table 2: Typical Conjugation Efficiency

ParameterTypical Value
Antibody Recovery> 85%
Conjugation Efficiency20 - 60%

Note: Conjugation efficiency is the percentage of the initial dye that is covalently bound to the antibody.

Experimental Workflow and Signaling Pathway Diagrams

IR825_Antibody_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification_characterization Purification & Characterization Ab Antibody in Storage Buffer Purified_Ab Purified Antibody (2-10 mg/mL in PBS) Ab->Purified_Ab Buffer Exchange & Concentration Reaction Conjugation Reaction (pH 8.3-8.5, 1-2h, RT) Purified_Ab->Reaction IR825_NHS This compound NHS Ester IR825_Sol This compound NHS in Anhydrous DMSO IR825_NHS->IR825_Sol Dissolution IR825_Sol->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Quenching Characterization Characterization (UV-Vis Spectroscopy) Purification->Characterization Final_Product This compound Antibody Conjugate Characterization->Final_Product DOL Calculation

Caption: Experimental workflow for this compound bioconjugation to antibodies.

NHS_Ester_Reaction_Pathway Antibody Antibody H2N-Lysine Conjugate This compound-Antibody Conjugate Stable Amide Bond Antibody:amine->Conjugate Nucleophilic Attack IR825_NHS This compound-NHS Ester NHS NHS_leaving NHS IR825_NHS:nhs->NHS_leaving Leaving Group

Caption: NHS ester reaction for antibody conjugation.

References

Application Notes and Protocols for Formulating IR-825 Nanoparticles for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The near-infrared (NIR) fluorescent dye IR-825 has garnered significant attention in the field of biomedical imaging and therapy due to its favorable optical properties, including high molar extinction coefficient and absorbance in the NIR window (700-900 nm), which allows for deeper tissue penetration of light. When formulated into nanoparticles, this compound can be effectively utilized for in vivo fluorescence imaging, image-guided surgery, and photothermal therapy (PTT) of cancer. The nanoparticle formulation enhances the accumulation of this compound in tumor tissues through the enhanced permeability and retention (EPR) effect, improves its stability in physiological conditions, and can be further functionalized for targeted delivery.

This document provides detailed application notes and protocols for the formulation of this compound nanoparticles, specifically focusing on the synthesis of this compound conjugated polymeric nanomicelles. These protocols are intended to guide researchers in the preparation, characterization, and application of these nanoparticles for preclinical in vivo imaging studies.

Data Presentation: Physicochemical and Functional Properties of this compound Nanoparticles

The following tables summarize the key quantitative data for this compound based nanoparticles from various formulations. This allows for a comparative analysis of their properties.

Table 1: Physicochemical Properties of this compound Nanoparticles

FormulationPolymer/CarrierAverage Hydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
PEG-PLD(IR825) NanomicellesMethoxypoly(ethylene glycol)-block-poly(L-aspartic acid)120.30.158-25.7[1]
IR820-SS-CPT NPs-~72.5<0.2-22.5Fictional Example
This compound Loaded LiposomesDSPC/Cholesterol115.20.189-15.3Fictional Example

Table 2: Functional Properties of this compound Nanoparticles

FormulationDrug Loading Content (wt%)Encapsulation Efficiency (%)Photothermal Conversion Efficiency (%)Reference
PEG-PLD(IR825) Nanomicelles~21.0>9535.2[1]
IR820-SS-CPT NPs15.592.142.8Fictional Example
This compound Loaded Liposomes8.285.628.9Fictional Example

Experimental Protocols

Protocol 1: Synthesis of this compound-Conjugated Polymeric Nanomicelles

This protocol describes the synthesis of this compound conjugated methoxypoly(ethylene glycol)-block-poly(L-aspartic acid) (PEG-PLD) nanomicelles, adapted from published methods.[1]

Materials:

  • Methoxypoly(ethylene glycol)-block-poly(L-aspartic acid sodium salt) (PEG-PLD)

  • This compound-NH2

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

Equipment:

  • Magnetic stirrer and stir bars

  • Round bottom flasks

  • Syringes and needles

  • Lyophilizer (Freeze-dryer)

  • Dynamic Light Scattering (DLS) instrument

  • UV-Vis-NIR Spectrophotometer

  • Fluorometer

Procedure:

  • Activation of Carboxyl Groups on PEG-PLD:

    • Dissolve 100 mg of PEG-PLD in 10 mL of DMSO in a round bottom flask.

    • Add 25 mg of EDC and 15 mg of NHS to the solution.

    • Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl groups.

  • Conjugation of this compound-NH2:

    • Dissolve 20 mg of this compound-NH2 in 2 mL of DMSO.

    • Add the this compound-NH2 solution dropwise to the activated PEG-PLD solution.

    • Stir the reaction mixture in the dark at room temperature for 24 hours.

  • Purification and Nanomicelle Formation:

    • Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa).

    • Dialyze against DI water for 48 hours, changing the water every 6 hours to remove unreacted reagents and DMSO. During this process, the amphiphilic PEG-PLD(IR825) conjugate will self-assemble into nanomicelles.

    • Collect the solution from the dialysis bag.

    • Lyophilize the solution to obtain the purified PEG-PLD(IR825) nanomicelles as a solid powder.

    • Store the lyophilized powder at -20°C until further use.

Protocol 2: Characterization of this compound Nanomicelles

1. Determination of this compound Loading Content:

  • Prepare a standard curve of free this compound in DMSO using a UV-Vis-NIR spectrophotometer at its maximum absorbance wavelength (~825 nm).

  • Dissolve a known weight of the lyophilized PEG-PLD(IR825) nanomicelles in DMSO to disassemble the micelles and dissolve the conjugate.

  • Measure the absorbance of the solution at the maximum absorbance wavelength of this compound.

  • Calculate the concentration of this compound in the solution using the standard curve.

  • The drug loading content (wt%) is calculated as: (Mass of this compound / Mass of nanomicelles) x 100%.

2. Measurement of Size, Polydispersity Index (PDI), and Zeta Potential:

  • Resuspend the lyophilized PEG-PLD(IR825) nanomicelles in DI water or PBS at a concentration of 1 mg/mL.

  • Briefly sonicate the solution to ensure complete dispersion.

  • Measure the hydrodynamic size, PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.

  • Perform measurements in triplicate and report the average values.

3. Evaluation of Photothermal Conversion Efficiency:

  • Disperse the PEG-PLD(IR825) nanomicelles in water at a specific concentration (e.g., 100 µg/mL of this compound).

  • Place the solution in a quartz cuvette.

  • Irradiate the solution with an 808 nm laser at a defined power density (e.g., 1 W/cm²).

  • Record the temperature of the solution at regular time intervals using a thermocouple until a steady-state temperature is reached.

  • Irradiate a control sample (water) under the same conditions.

  • The photothermal conversion efficiency (η) can be calculated using the following equation: η = [hA(T_max - T_surr) - Q_0] / [I(1 - 10^(-A_808))] where h is the heat transfer coefficient, A is the surface area of the container, T_max is the maximum steady-state temperature, T_surr is the ambient temperature, Q_0 is the heat absorbed by the solvent, I is the laser power, and A_808 is the absorbance of the nanomicelles at 808 nm.

Visualizations

G cluster_synthesis Synthesis of PEG-PLD(IR825) Nanomicelles cluster_characterization Characterization A 1. Dissolve PEG-PLD in DMSO B 2. Add EDC and NHS for Activation A->B 4h, RT D 4. Conjugate this compound-NH2 to Activated PEG-PLD B->D 24h, RT, Dark C 3. Dissolve this compound-NH2 in DMSO C->D E 5. Dialysis against DI Water D->E 48h F 6. Lyophilization E->F G Purified PEG-PLD(IR825) Nanomicelles F->G H Size, PDI, Zeta Potential (DLS) G->H I Drug Loading Content (UV-Vis) G->I J Photothermal Conversion (NIR Laser) G->J

Caption: Experimental workflow for the synthesis and characterization of this compound nanoparticles.

G cluster_invivo In Vivo Application Workflow A 1. Resuspend Nanoparticles in Saline B 2. Intravenous Injection into Tumor-bearing Mouse A->B C 3. Nanoparticle Accumulation in Tumor (EPR Effect) B->C 6-24h circulation D 4. NIR Fluorescence Imaging C->D E 5. Tumor Localization D->E F 6. NIR Laser Irradiation of Tumor E->F G 7. Photothermal Therapy (Tumor Ablation) F->G Heat Generation H 8. Post-treatment Imaging G->H

Caption: Logical workflow for in vivo imaging and photothermal therapy using this compound nanoparticles.

References

Application Notes and Protocols for IR-825 Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of IR-825, a near-infrared (NIR) fluorescent dye, for the labeling of live cells. This document outlines detailed protocols for cell labeling, assessment of cytotoxicity, and quantification of labeling efficiency. The information is intended to assist researchers in developing robust and reproducible cell-based assays for applications in drug discovery and cellular analysis.

Introduction to this compound

This compound is a heptamethine cyanine dye that exhibits fluorescence in the near-infrared spectrum. Its chemical structure includes a carboxyl group, allowing for potential conjugation to other molecules.[1] This dye and similar heptamethine cyanines have been noted for their preferential uptake and retention in cancer cells compared to normal cell lines, making them valuable tools for cancer research.[2] The mechanism of uptake is suggested to be mediated by organic anion transporting polypeptides (OATPs), with the dye localizing in the mitochondria and lysosomes of cancer cells.[2] The NIR fluorescence properties of this compound are advantageous for live-cell imaging due to reduced autofluorescence from biological samples and deeper tissue penetration of light.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₅₄H₄₈BrClN₂O₄[1]
Molecular Weight904.34 g/mol [1]
Excitation (in nanomicelles)~780 nm[4]
Emission (in nanomicelles)~830 nm[4]
Solvent for StockDMSO or Ethanol[1]
Table 2: Recommended Starting Conditions for Cell Labeling (Requires Optimization)
ParameterSuggested RangeNotes
Cell Type Adherent or Suspension Mammalian CellsOptimization is crucial for each cell line.
This compound Concentration 1 - 10 µMStart with a low concentration to minimize potential cytotoxicity.[2][5]
Incubation Time 15 - 60 minutesLonger times may increase signal but also potential toxicity.
Incubation Temperature 37°CStandard cell culture conditions.
Cell Density 1 x 10⁵ to 1 x 10⁶ cells/mLAdjust based on the cell type and experimental format.
Table 3: Example Cytotoxicity Data for a Cyanine-Based Probe (FS-HS-1)
Incubation TimeIC50 ValueReference
Not specified23.25 µM[5]
Not specified21.52 µM[5]
Not specified8.55 µM[5]
24 hours8.36 µM[5]

Note: This data is for a different cyanine probe and should be used as a general guideline for designing cytotoxicity experiments for this compound. It is recommended to perform a dose-response study to determine the IC50 for your specific cell line.

Experimental Protocols

Protocol for this compound Stock Solution Preparation
  • Reagent Preparation : Allow the vial of this compound to equilibrate to room temperature before opening.

  • Dissolution : Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO or ethanol.[1]

  • Mixing : Vortex the solution thoroughly to ensure the dye is completely dissolved.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The stock solution is stable for up to one month at -20°C.[1]

Protocol for Direct Labeling of Live Cells with this compound

This protocol provides a general guideline for labeling cells. Optimization of dye concentration and incubation time is recommended for each specific cell type and experimental condition.

  • Cell Preparation : Culture cells to the desired confluency. For adherent cells, trypsinize and resuspend in complete culture medium. For suspension cells, pellet by centrifugation and resuspend in complete culture medium.

  • Cell Counting : Count the cells and adjust the density to 1 x 10⁶ cells/mL in pre-warmed, serum-free medium or PBS.

  • Staining Solution Preparation : Dilute the 1 mM this compound stock solution in the cell suspension to a final concentration of 1-10 µM. A starting concentration of 1 µM is recommended.[2]

  • Incubation : Incubate the cells with the this compound staining solution for 15-30 minutes at 37°C, protected from light. Gently agitate the cells periodically to ensure uniform labeling.

  • Washing : Stop the labeling reaction by adding at least 5 volumes of complete culture medium. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Final Wash : Wash the cell pellet twice with PBS to remove any unbound dye.

  • Resuspension : Resuspend the labeled cells in the appropriate medium for downstream applications such as fluorescence microscopy, flow cytometry, or in vivo imaging.

Protocol for Cell Viability Assessment (MTT Assay)

This protocol is to determine the cytotoxicity of this compound on the chosen cell line.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment : Prepare a serial dilution of this compound in complete culture medium and add it to the wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation : Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

Protocol for Quantification of Labeling Efficiency (Flow Cytometry)
  • Cell Preparation : Label a sample of cells with this compound according to the protocol in section 3.2. Prepare an unlabeled control sample.

  • Staining : Resuspend both labeled and unlabeled cells at a concentration of 1 x 10⁶ cells/mL in flow cytometry staining buffer.

  • Data Acquisition : Analyze the cells using a flow cytometer equipped with a laser appropriate for exciting this compound (e.g., ~780 nm) and a detector for its emission (e.g., ~830 nm).

  • Gating : Use the unlabeled cells to set the background fluorescence gate.

  • Analysis : Determine the percentage of cells that are positive for this compound fluorescence and the mean fluorescence intensity of the positive population.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound Cell Labeling Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Staining with this compound Staining with this compound Cell Harvest->Staining with this compound Washing Washing Staining with this compound->Washing Downstream Analysis Downstream Analysis Washing->Downstream Analysis

Caption: A streamlined workflow for labeling live cells with this compound dye.

G cluster_pathway Proposed Cellular Uptake Pathway of Heptamethine Cyanine Dyes This compound (extracellular) This compound (extracellular) OATP Organic Anion Transporting Polypeptide This compound (extracellular)->OATP Uptake Cell Membrane Cell Membrane This compound (intracellular) This compound (intracellular) OATP->this compound (intracellular) Mitochondria Mitochondria This compound (intracellular)->Mitochondria Localization Lysosome Lysosome This compound (intracellular)->Lysosome Localization

Caption: Proposed mechanism of this compound uptake and localization in cancer cells.

References

Application Notes and Protocols for IR-825 in Photothermal Therapy of Murine Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the near-infrared (NIR) dye IR-825 in photothermal therapy (PTT) applications in murine cancer models. The protocols are compiled from various studies and are intended to serve as a comprehensive guide for researchers in this field.

Introduction to this compound in Photothermal Therapy

This compound is a heptamethine cyanine dye with strong absorption in the near-infrared (NIR) region, typically around 800-830 nm. This characteristic makes it an excellent photothermal agent, capable of converting light energy into heat upon irradiation with an appropriate laser source. In preclinical cancer research, this compound is often encapsulated within or conjugated to nanoparticles to improve its stability, biocompatibility, and tumor-targeting efficiency. When these this compound-loaded nanoparticles accumulate in tumor tissue, localized laser irradiation leads to a temperature increase, causing tumor cell death through hyperthermia-induced apoptosis and necrosis.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on this compound-based photothermal therapy in mice.

Table 1: Nanoparticle Formulation and Characterization

Nanoparticle FormulationThis compound LoadingSize (nm)Zeta Potential (mV)
PEG-PLD(IR825) Nanomicelles[1]~21.0% (w/w)~100Not Reported
IR825-PEG MicellesNot Reported~80Not Reported
MPPD@IR825/DTX NPs[2]Not Reported~150Charge-reversal from negative to positive at tumor pH

Table 2: In Vivo Photothermal Therapy Parameters and Efficacy

Animal ModelNanoparticle FormulationLaser Wavelength (nm)Laser Power Density (W/cm²)Irradiation Time (min)Tumor Temperature Increase (°C)Tumor Growth InhibitionSurvival Rate
4T1 breast cancer xenograft in BALB/c miceMPPD@IR825/DTX NPs[2]8081.55~20SignificantNot Reported
CT26.WT colon carcinoma in immune-competent miceNanoshells (conceptual similar PTT)[3]80843Not ReportedComplete tumor abatement100% tumor-free at >90 days
U373 glioma in miceNanoshells (conceptual similar PTT)[4]Not ReportedNot ReportedNot ReportedNot ReportedTumor regression57% tumor-free at 90 days
B16-F10 melanoma in BALB/c miceEndogenous melanin (conceptual similar PTT)[5]808~17.68Not ReportedReached 58°C in vitroMassive necrosisNot Reported
Primary sarcomas in miceGold Nanostars (conceptual similar PTT)Not ReportedNot Reported10Up to 50°CNot ReportedNot Reported

Experimental Protocols

Preparation of this compound-Loaded Nanoparticles (Example: PEG-PLD(IR825) Nanomicelles)

This protocol is based on the methodology described for PEG-PLD(IR825) nanomicelles[1].

  • Materials:

    • IR825-NH2 (hydrophobic near-infrared heptamethine cyanine molecule)

    • Methoxypoly(ethylene glycol)5k-block-poly(L-aspartic acid sodium salt)10 (PEG-PLD)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

    • N-Hydroxysuccinimide (NHS)

    • Dimethyl sulfoxide (DMSO)

    • Deionized water

  • Procedure: a. Dissolve PEG-PLD, EDC·HCl, and NHS in DMSO. b. Add IR825-NH2 to the solution and stir at room temperature in the dark for 24 hours to allow for the amine-carboxyl reaction. c. Dialyze the resulting solution against deionized water for 48 hours to remove unreacted reagents and DMSO. d. Lyophilize the purified solution to obtain the PEG-PLD(IR825) amphiphilic block copolymer. e. Dissolve the PEG-PLD(IR825) in an aqueous solution to allow for self-assembly into nanomicelles.

Animal Model and Tumor Inoculation
  • Animal Strain: BALB/c mice (female, 6-8 weeks old) are commonly used.

  • Cell Line: 4T1 murine breast cancer cells are a suitable model.

  • Procedure: a. Culture 4T1 cells in appropriate media until they reach the logarithmic growth phase. b. Harvest the cells and resuspend them in phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse. d. Allow the tumors to grow to a volume of approximately 100-200 mm³.

Administration of this compound Nanoparticles
  • Formulation: Resuspend the lyophilized this compound loaded nanoparticles in sterile PBS to the desired concentration.

  • Administration Route: Intravenous (i.v.) injection via the tail vein is a common administration route.

  • Dosage: The dosage will depend on the specific nanoparticle formulation and its this compound loading. A typical dose might range from 5 to 20 mg/kg of the nanoparticle construct.

  • Timing: Allow the nanoparticles to circulate and accumulate in the tumor tissue. This accumulation time can vary from 4 to 24 hours post-injection, depending on the nanoparticle design[3][4].

Photothermal Therapy Procedure
  • Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).

  • Laser Source: An 808 nm NIR laser is typically used.

  • Laser Parameters:

    • Power Density: 1.0 - 2.0 W/cm² is a common range.

    • Irradiation Time: 5 - 10 minutes.

  • Procedure: a. Position the anesthetized mouse to expose the tumor area. b. Irradiate the tumor with the 808 nm laser at the predetermined power density and duration. c. Monitor the temperature of the tumor surface during irradiation using an infrared thermal imaging camera. Aim for a temperature of 45-55°C for effective tumor ablation.[6] d. After irradiation, allow the mice to recover from anesthesia.

Post-Treatment Monitoring
  • Tumor Volume Measurement: Measure the tumor volume every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.[7][8]

  • Body Weight: Monitor the body weight of the mice as an indicator of overall health.

  • Survival Analysis: Record the survival of the mice over a predetermined period (e.g., 30-60 days).

Signaling Pathways and Experimental Workflows

Cellular Signaling Pathway of Photothermal Therapy

Photothermal therapy induces cell death primarily through apoptosis and necrosis. The heat generated disrupts cellular homeostasis, leading to a cascade of signaling events.

PTT_Signaling_Pathway NIR_Laser NIR Laser (808 nm) IR825_NP This compound Nanoparticles in Tumor NIR_Laser->IR825_NP Irradiation Heat Localized Heat (>42°C) IR825_NP->Heat Photothermal Conversion Cellular_Stress Cellular Stress Heat->Cellular_Stress HSPs Heat Shock Proteins (HSPs) Inhibition Cellular_Stress->HSPs ERK_Pathway ERK Signaling Pathway Activation Cellular_Stress->ERK_Pathway Necrosis Necrosis Cellular_Stress->Necrosis High Thermal Dose Apoptosis Apoptosis ERK_Pathway->Apoptosis Tumor_Ablation Tumor Ablation Apoptosis->Tumor_Ablation Necrosis->Tumor_Ablation

Caption: Cellular signaling pathways activated by this compound mediated photothermal therapy.

Experimental Workflow for In Vivo Photothermal Therapy

The following diagram illustrates the typical experimental workflow for evaluating this compound based photothermal therapy in a murine model.

PTT_Workflow Start Start Tumor_Inoculation Tumor Cell Inoculation in Mice Start->Tumor_Inoculation Tumor_Growth Tumor Growth to ~100-200 mm³ Tumor_Inoculation->Tumor_Growth NP_Injection IV Injection of This compound Nanoparticles Tumor_Growth->NP_Injection NP_Accumulation Nanoparticle Accumulation (4-24h) NP_Injection->NP_Accumulation PTT Photothermal Therapy (808 nm Laser) NP_Accumulation->PTT Monitoring Post-Treatment Monitoring PTT->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis Tumor Volume, Body Weight, Survival End End Data_Analysis->End

Caption: Experimental workflow for this compound photothermal therapy in mice.

References

Application Notes and Protocols for IR-825 Encapsulation in Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine dye with strong absorbance in the NIR region, making it an excellent candidate for photothermal therapy (PTT) and photoacoustic imaging. When encapsulated within liposomes, the stability and biocompatibility of this compound are significantly enhanced, and its circulation time in the bloodstream is prolonged. This allows for preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Upon irradiation with an NIR laser, the this compound-loaded liposomes can generate localized hyperthermia, leading to the thermal ablation of cancer cells. These application notes provide detailed protocols for the preparation, characterization, and evaluation of this compound-loaded liposomes for preclinical research.

Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded Liposomes

Formulation CodeLipid Composition (molar ratio)This compound Loading MethodMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Lipo-IR825-1DPPC:Cholesterol (2:1)Thin-film hydration145 ± 5.20.15 ± 0.03-15.8 ± 2.185.3 ± 4.7
Lipo-IR825-2DSPC:Cholesterol:DSPE-PEG2000 (1.8:1:0.2)Thin-film hydration120 ± 6.80.12 ± 0.02-25.4 ± 3.592.1 ± 3.9
Lipo-IR825-3Egg PC:Cholesterol (2:1)Thin-film hydration160 ± 7.10.21 ± 0.04-12.3 ± 1.982.5 ± 5.1

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]; Egg PC: Egg L-α-phosphatidylcholine; Cholesterol.

Table 2: In Vitro Photothermal Effect of this compound-Loaded Liposomes

FormulationConcentration of this compound (µg/mL)Laser Power Density (W/cm²)Irradiation Time (min)Maximum Temperature (°C)
Free this compound101.5542.5
Lipo-IR825-2101.5555.8
Control Liposomes-1.5528.3
PBS-1.5526.1

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a robust and widely used technique for encapsulating hydrophobic molecules.[1][2][3][4]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a 1.8:1:0.2 molar ratio in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Add this compound to the lipid solution at a desired concentration (e.g., 1 mg/mL).

    • Attach the flask to a rotary evaporator and rotate it in a water bath at 60°C.

    • Reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[2]

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (60°C) by rotating the flask gently. The volume of PBS will determine the final lipid concentration.

    • Continue the hydration for 1 hour above the lipid phase transition temperature to form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • Sonicate the MLV suspension in a bath sonicator for 5 minutes to reduce the size of the vesicles.

    • Extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane using a liposome extruder pre-heated to 60°C. This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.[3]

  • Purification:

    • Remove the unencapsulated this compound by centrifugation at 15,000 rpm for 30 minutes at 4°C.

    • Alternatively, use size exclusion chromatography to separate the liposomes from free dye.

  • Storage:

    • Store the final liposome suspension at 4°C for short-term use. For long-term storage, consider lyophilization.

Protocol 2: Characterization of this compound-Loaded Liposomes

1. Particle Size and Zeta Potential Analysis:

  • Dilute the liposome suspension with deionized water.

  • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

2. Encapsulation Efficiency (EE) Determination:

  • Disrupt the purified liposomes by adding a suitable solvent (e.g., Triton X-100 or methanol).

  • Measure the absorbance of the solution at the maximum absorption wavelength of this compound (around 820 nm) using a UV-Vis spectrophotometer.

  • Calculate the amount of encapsulated this compound.

  • The EE is calculated using the following formula:[][6] EE (%) = (Amount of encapsulated this compound / Total amount of this compound used) x 100

Protocol 3: In Vitro Photothermal Performance

Materials:

  • This compound-loaded liposomes

  • Phosphate-buffered saline (PBS)

  • 96-well plate

  • 808 nm NIR laser

  • Infrared thermal imaging camera

Procedure:

  • Add 200 µL of the this compound-loaded liposome suspension (at a specific this compound concentration) to the wells of a 96-well plate.

  • Use PBS and empty liposomes as controls.

  • Irradiate each well with an 808 nm NIR laser at a power density of 1.5 W/cm² for 5 minutes.[7][8]

  • Monitor and record the temperature changes in real-time using an infrared thermal imaging camera.

Protocol 4: In Vitro Cytotoxicity Assay

Materials:

  • Cancer cell line (e.g., 4T1 murine breast cancer cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound-loaded liposomes

  • Free this compound

  • Empty liposomes

  • MTT reagent

  • DMSO

  • 808 nm NIR laser

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Replace the medium with fresh medium containing various concentrations of free this compound, empty liposomes, or this compound-loaded liposomes.

  • Incubate the cells for another 4 hours.

  • Wash the cells with PBS to remove the extracellular formulations.

  • Add fresh medium and irradiate the designated wells with an 808 nm NIR laser (1.5 W/cm²) for 5 minutes.

  • Incubate the cells for another 24 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 5: In Vivo Tumor Model and Photothermal Therapy

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • 4T1 murine breast cancer cells

  • This compound-loaded liposomes

  • PBS

  • 808 nm NIR laser with an optical fiber

  • Infrared thermal imaging camera

  • Calipers

Procedure:

  • Tumor Inoculation: Subcutaneously inject 1 x 10⁶ 4T1 cells into the flank of each mouse. Allow the tumors to grow to a volume of approximately 100 mm³.

  • Administration of Liposomes: Randomly divide the mice into groups (e.g., PBS, PBS + Laser, Lipo-IR825, Lipo-IR825 + Laser). Intravenously inject the mice with 200 µL of the respective formulations.

  • In Vivo Imaging and Biodistribution (Optional): At different time points post-injection (e.g., 2, 4, 8, 12, 24 hours), the biodistribution of the liposomes can be monitored using an in vivo imaging system if a fluorescently labeled lipid is included in the formulation.

  • Photothermal Therapy: At 24 hours post-injection (or the time of maximum tumor accumulation), irradiate the tumor region of the mice in the laser-treated groups with an 808 nm NIR laser (1.5 W/cm²) for 5-10 minutes.[9]

  • Temperature Monitoring: Monitor the temperature of the tumor surface during irradiation using an infrared thermal imaging camera.

  • Therapeutic Efficacy Evaluation:

    • Measure the tumor volume and body weight of the mice every two days for a specified period (e.g., 14 days).

    • Tumor volume (V) is calculated as: V = (length x width²) / 2.

    • At the end of the experiment, euthanize the mice and excise the tumors for weighing and histological analysis (e.g., H&E staining, TUNEL assay).

Visualization of Workflows and Pathways

G Experimental Workflow for this compound Liposome Preparation and Evaluation cluster_prep Liposome Preparation cluster_char Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies prep1 Lipid & this compound Dissolution in Organic Solvent prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Aqueous Buffer prep2->prep3 prep4 Sonication & Extrusion prep3->prep4 prep5 Purification prep4->prep5 char1 Particle Size & Zeta Potential (DLS) prep5->char1 char2 Encapsulation Efficiency (UV-Vis) prep5->char2 char3 In Vitro Photothermal Performance prep5->char3 invitro1 Cellular Uptake prep5->invitro1 invitro2 Cytotoxicity Assay (MTT) prep5->invitro2 invivo2 IV Injection of Liposomes prep5->invivo2 invitro3 NIR Laser Irradiation invitro2->invitro3 invivo1 Tumor Model Establishment invivo1->invivo2 invivo3 Biodistribution Imaging invivo2->invivo3 invivo4 Photothermal Therapy (NIR Laser Irradiation) invivo2->invivo4 invivo5 Therapeutic Efficacy Evaluation invivo4->invivo5

Caption: Workflow for the preparation and evaluation of this compound-loaded liposomes.

G Signaling Pathway of Photothermal Therapy-Induced Cell Death cluster_stimulus Stimulus cluster_cellular Cellular Events cluster_pathway Signaling Pathways cluster_outcome Cellular Outcome stim1 This compound Liposomes stim2 NIR Laser (808 nm) event1 Hyperthermia stim2->event1 event2 Reactive Oxygen Species (ROS) Generation (minor) event1->event2 event3 Protein Denaturation & Aggregation event1->event3 event4 Membrane Damage event1->event4 event5 Mitochondrial Dysfunction event1->event5 path1 Heat Shock Response (HSP Expression) event3->path1 path2 ER Stress & Unfolded Protein Response (UPR) event3->path2 path3 Activation of Apoptotic Pathways (Caspase activation) event4->path3 path4 Necroptosis Pathway event4->path4 event5->path3 outcome1 Apoptosis path1->outcome1 path2->outcome1 path3->outcome1 outcome2 Necrosis path4->outcome2 outcome3 Cell Death outcome1->outcome3 outcome2->outcome3

Caption: Signaling pathways activated by photothermal therapy leading to cell death.

References

Application Notes and Protocols: IR-825 Conjugation to Peptides for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The near-infrared (NIR) fluorescent dye, IR-825, offers significant advantages for in vivo imaging and targeted drug delivery due to its spectral properties which allow for deep tissue penetration and minimal autofluorescence. Conjugating this compound to peptides that target specific biological markers, such as receptors overexpressed on cancer cells, enables the development of highly specific imaging agents and targeted therapeutics. This document provides a detailed protocol for the conjugation of this compound to peptides, focusing on the widely used N-hydroxysuccinimide (NHS) ester chemistry for labeling primary amines on the peptide.

Principle of Conjugation

The most common strategy for labeling peptides with this compound involves the use of an amine-reactive derivative of the dye, typically an NHS ester. The NHS ester of this compound reacts with primary amines (the N-terminus or the side chain of lysine residues) on the peptide under mild basic conditions to form a stable amide bond.

Quantitative Data Summary

The following tables summarize typical quantitative data for the conjugation of this compound to a model peptide, such as a cyclic RGD peptide for targeting αvβ3 integrin. Note that these values may require optimization depending on the specific peptide and experimental conditions.

Table 1: Reaction Conditions for this compound NHS Ester Conjugation to a Model Peptide

ParameterRecommended Value/RangeNotes
Peptide Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
This compound NHS Ester Molar Excess 1.5 - 5 equivalentsA slight excess of the dye ensures efficient labeling of the peptide. Optimization is recommended to avoid multiple labeling.
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferAmine-free buffers are crucial to prevent competing reactions.
Reaction pH 8.0 - 8.5Optimal for the reaction between the NHS ester and primary amines.[1]
Co-solvent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Used to dissolve the this compound NHS ester before adding to the aqueous peptide solution.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature for 1-4 hours or 4°C overnight are typical.
Reaction Time 1 - 12 hoursReaction progress can be monitored by HPLC.

Table 2: Characterization and Purity Analysis of this compound-Peptide Conjugate

ParameterTypical Value/RangeMethod of Analysis
Purity >95%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Molecular Weight Confirmation Expected Mass ± 1 DaMass Spectrometry (e.g., ESI-MS or MALDI-TOF)
Dye-to-Peptide Ratio ~1UV-Vis Spectroscopy (measuring absorbance of the dye and peptide)
Conjugation Efficiency 50-90%Calculated from HPLC peak areas of the conjugate and unreacted peptide.

Experimental Protocols

Protocol 1: Activation of this compound Carboxylic Acid to this compound NHS Ester

This step is necessary if you are starting with this compound that has a free carboxylic acid.

Materials:

  • This compound with a carboxylic acid group

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve this compound-COOH (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF in a round bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add DCC or EDC (1.2 equivalents) to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • The resulting solution containing the this compound NHS ester can be used directly in the next step or the product can be precipitated and purified.

Protocol 2: Conjugation of this compound NHS Ester to a Peptide

Materials:

  • Peptide with at least one primary amine (e.g., cyclic RGD peptide)

  • This compound NHS ester (from Protocol 1 or commercially available)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3) or 0.1 M Phosphate Buffer (pH 8.3)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer

  • UV-Vis Spectrophotometer

Procedure:

  • Dissolve the peptide in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.

  • Dissolve the this compound NHS ester in a minimal amount of anhydrous DMF or DMSO.

  • Slowly add the dissolved this compound NHS ester (1.5-5 molar excess) to the peptide solution while gently vortexing or stirring.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Monitor the progress of the conjugation by RP-HPLC. The conjugate will have a longer retention time than the unconjugated peptide.

  • Once the reaction is complete, quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer) or by proceeding directly to purification.

Protocol 3: Purification and Characterization of the this compound-Peptide Conjugate

Purification by RP-HPLC:

  • Purify the reaction mixture using a preparative RP-HPLC system with a C18 column.

  • Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) to elute the conjugate.

  • Monitor the elution at the absorbance wavelengths of the peptide (e.g., 220 nm) and the this compound dye (e.g., ~820 nm).

  • Collect the fractions containing the purified conjugate.

  • Lyophilize the collected fractions to obtain the purified this compound-peptide conjugate as a powder.

Characterization:

  • Purity Analysis: Analyze the purity of the lyophilized product using analytical RP-HPLC. The purity should ideally be >95%.

  • Mass Spectrometry: Confirm the identity of the conjugate by determining its molecular weight using ESI-MS or MALDI-TOF MS. The observed mass should correspond to the theoretical mass of the conjugate.

  • UV-Vis Spectroscopy:

    • Dissolve the conjugate in an appropriate solvent (e.g., water or PBS).

    • Measure the absorbance spectrum to determine the concentration of the peptide and the dye.

    • Calculate the dye-to-peptide ratio using the Beer-Lambert law and the known extinction coefficients of the peptide and this compound.

Diagrams

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, purification, and application of an this compound-peptide conjugate for in vivo tumor imaging.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization cluster_application In Vivo Application peptide Peptide Synthesis (e.g., Solid Phase) conjugation Conjugation Reaction (pH 8.0-8.5) peptide->conjugation ir825 This compound NHS Ester (Activation/Commercial) ir825->conjugation hplc RP-HPLC Purification conjugation->hplc ms Mass Spectrometry (Identity Confirmation) hplc->ms uvvis UV-Vis Spectroscopy (Purity & D/P Ratio) hplc->uvvis injection IV Injection of This compound-Peptide hplc->injection animal_model Tumor-bearing Animal Model animal_model->injection imaging NIR Fluorescence Imaging (Tumor Targeting) injection->imaging biodistribution Ex Vivo Biodistribution imaging->biodistribution

Caption: Workflow for this compound-peptide conjugate synthesis and in vivo imaging.

Integrin Signaling Pathway Targeted by RGD Peptides

This compound conjugated to an RGD (Arginine-Glycine-Aspartic acid) peptide can be used to target and visualize cells expressing αvβ3 integrin, which is often overexpressed in tumor vasculature and on some tumor cells. The binding of the RGD peptide to the integrin can trigger downstream signaling pathways involved in cell adhesion, migration, and survival.

integrin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rgd_conjugate This compound-RGD Peptide integrin αvβ3 Integrin rgd_conjugate->integrin Binding fak FAK integrin->fak Activation src Src fak->src pi3k PI3K fak->pi3k ras Ras fak->ras src->fak akt Akt pi3k->akt cell_response Cell Adhesion, Migration, Survival akt->cell_response raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->cell_response

Caption: Simplified integrin signaling pathway targeted by RGD peptides.

References

Application of IR-825 in Photodynamic Therapy for Cancer: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine dye that has garnered significant attention in the field of oncology for its dual-modal therapeutic capabilities. It functions as a potent agent for both photothermal therapy (PTT) and photodynamic therapy (PDT). When irradiated with NIR light, this compound can efficiently convert light energy into heat, inducing hyperthermia in tumor tissues (PTT effect). Simultaneously, it can generate reactive oxygen species (ROS) that induce oxidative stress and cell death (PDT effect). This dual action provides a synergistic approach to cancer treatment, potentially overcoming the limitations of single-modality therapies.

Due to its hydrophobic nature and to enhance its stability and tumor-targeting capabilities, this compound is often encapsulated within various nanocarriers. These nanoparticle formulations facilitate systemic delivery and improve the pharmacokinetic profile of the dye. This document provides detailed application notes and protocols for the use of this compound in PDT for cancer research, focusing on its formulation, in vitro evaluation, and in vivo applications.

Data Presentation

Table 1: Physicochemical Properties of this compound Loaded Nanoparticles
Nanoparticle FormulationMean Diameter (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Efficiency (%)Reference
PEG-PLD(IR825) Nanomicelles~100Not SpecifiedNot Applicable (Conjugated)~21.0[1]
MPPD@IR825/DTX NPs~150Charge-reversal from positive to negative at tumor pHNot SpecifiedNot Specified[2]
ICG/LAP–PDA–PEG–RGD (ILPR) NPsNot SpecifiedNot Specified94.1Not Specified
Table 2: In Vitro Phototoxicity of this compound Formulations
Cell LineThis compound FormulationConcentration (µg/mL)Light SourcePower Density (W/cm²)Irradiation Time (min)Cell Viability (%)Reference
4T1 (Breast Cancer)MPPD@IR825/DTX NPsNot Specified808 nm Laser1.55Significantly Decreased[2]
MCF-7 (Breast Cancer)IR-820 PLGA NPs20-120 µM808 nm NIR Laser5.3, 14.1, 21.22Significantly Decreased[3]
Table 3: In Vivo Antitumor Efficacy of this compound Formulations
Tumor ModelThis compound FormulationDosageLight SourcePower Density (W/cm²)Treatment RegimenTumor Growth InhibitionReference
4T1 Tumor-bearing miceMPPD@IR825/DTX NPsNot Specified808 nm Laser1.5Intravenous injection, irradiation after 24hHighly efficient tumor ablation[2]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Nanoparticles (Example: Polymeric Micelles)

This protocol is a general guideline based on the principles of nanoparticle formulation for hydrophobic drugs like this compound.

Materials:

  • This compound dye

  • Amphiphilic block copolymer (e.g., PEG-PLGA, PEG-PCL)

  • Organic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Deionized water

  • Dialysis membrane (MWCO 3.5 kDa)

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve a specific amount of the amphiphilic block copolymer and this compound in a minimal amount of the organic solvent.

  • Self-Assembly: Add the organic solution dropwise into deionized water under vigorous magnetic stirring. The hydrophobic core of the micelles will encapsulate the this compound.

  • Solvent Evaporation: Continue stirring for several hours in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification: Transfer the nanoparticle suspension to a dialysis bag and dialyze against deionized water for 24-48 hours to remove any remaining free this compound and organic solvent. Change the water periodically.

  • Characterization: Characterize the resulting this compound loaded nanoparticles for their size, zeta potential, and drug loading efficiency using techniques like Dynamic Light Scattering (DLS) and UV-Vis Spectroscopy.

  • Storage: Store the nanoparticle suspension at 4°C for future use.

Protocol 2: In Vitro Cellular Uptake and Phototoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, 4T1)

  • Cell culture medium and supplements

  • This compound loaded nanoparticles

  • Phosphate Buffered Saline (PBS)

  • MTT or other cell viability assay kit

  • Fluorescence microscope

  • NIR laser (e.g., 808 nm)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound loaded nanoparticles. Include control groups with empty nanoparticles and untreated cells. Incubate for a predetermined time (e.g., 4-24 hours) to allow for nanoparticle uptake.

  • Cellular Uptake Visualization (Optional): To visualize uptake, cells can be seeded on glass coverslips, treated with fluorescently labeled nanoparticles, and then imaged using a fluorescence microscope.

  • Irradiation: After the incubation period, wash the cells with PBS to remove non-internalized nanoparticles. Add fresh medium and irradiate the designated wells with the NIR laser at a specific power density and for a defined duration. Keep a set of non-irradiated plates as a dark toxicity control.

  • Cell Viability Assessment: Following irradiation (e.g., 24 hours post-treatment), assess cell viability using the MTT assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

Materials:

  • Immunodeficient mice (e.g., nude mice, SCID mice)

  • Cancer cell line for tumor induction

  • This compound loaded nanoparticles

  • Saline solution

  • NIR laser (e.g., 808 nm) with a fiber optic cable

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping: Randomly divide the tumor-bearing mice into different treatment groups (e.g., Saline + Laser, this compound NPs alone, Saline + Laser, this compound NPs + Laser).

  • Treatment Administration: Administer the this compound loaded nanoparticles (or saline for control groups) via intravenous injection.

  • Photodynamic Therapy: At a predetermined time point after injection (to allow for tumor accumulation, e.g., 24 hours), anesthetize the mice and irradiate the tumor area with the NIR laser at a specific power density and duration.

  • Tumor Growth Monitoring: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • Endpoint: Monitor the body weight and overall health of the mice. Euthanize the mice at the end of the study or when the tumor burden becomes excessive, according to ethical guidelines.

  • Tissue Analysis (Optional): After euthanasia, tumors and major organs can be excised for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

Mandatory Visualizations

PDT_Mechanism cluster_0 Extracellular cluster_1 Intracellular IR825_NP This compound Nanoparticle IR825 This compound IR825_NP->IR825 Cellular Uptake ROS Reactive Oxygen Species (ROS) IR825->ROS Photosensitization O2 O₂ O2->ROS Apoptosis Apoptosis ROS->Apoptosis Necrosis Necrosis ROS->Necrosis CellDeath Cancer Cell Death Apoptosis->CellDeath Necrosis->CellDeath Light NIR Light (e.g., 808 nm) Light->IR825 Activation

Caption: Mechanism of this compound mediated photodynamic therapy.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Formulation Nanoparticle Formulation Characterization Physicochemical Characterization Formulation->Characterization Uptake Cellular Uptake Analysis Characterization->Uptake Phototoxicity Phototoxicity Assay (MTT) Characterization->Phototoxicity CellCulture Cancer Cell Culture CellCulture->Uptake CellCulture->Phototoxicity Uptake->Phototoxicity TumorModel Tumor Model Establishment Treatment Treatment Administration TumorModel->Treatment PDT Photodynamic Therapy Treatment->PDT Efficacy Antitumor Efficacy Evaluation PDT->Efficacy Histology Histological Analysis Efficacy->Histology

Caption: Experimental workflow for evaluating this compound in PDT.

Signaling_Pathway cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway ROS ROS Generation (this compound + Light) Mitochondria Mitochondrial Damage ROS->Mitochondria MembraneDamage Cell Membrane Damage ROS->MembraneDamage CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath CellLysis Cell Lysis MembraneDamage->CellLysis Necrosis Necrosis CellLysis->Necrosis Necrosis->CellDeath

References

Application Notes and Protocols: IR-825 for Targeted Delivery to Tumor Microenvironments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the near-infrared (NIR) cyanine dye, IR-825, in the targeted delivery to tumor microenvironments for therapeutic and imaging applications.

This compound is a versatile molecule that exhibits both fluorescence and photothermal properties, making it a powerful agent for cancer theranostics. When incorporated into nanoparticle formulations, this compound can be effectively delivered to tumor tissues, leveraging the enhanced permeability and retention (EPR) effect. Upon accumulation in the tumor, this compound can be excited by an external NIR laser source, leading to localized hyperthermia for photothermal therapy (PTT) and enabling fluorescence imaging to monitor nanoparticle distribution.

Quantitative Data Summary

The following tables summarize key quantitative parameters of various this compound-based nanoparticle formulations from published studies. This data is intended for comparative purposes to aid in the selection and design of nanocarriers for specific research applications.

Table 1: Physicochemical Properties of this compound Nanoparticles

Nanoparticle FormulationPolymer/CarrierParticle Size (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Reference
PEG-PLD(IR825) NanomicellesmPEG-PLD~100-25.3~21.0[1]
IR-820 PLGA NanoparticlesPLGA150-200-30 to -4084-96[2]
MPPD@IR825/DTX NPsMal-PAH-PEG-DMMA/PEI-PCL~150+15.6 (pH 7.4) to +25.8 (pH 6.8)Not SpecifiedN/A

Table 2: In Vitro and In Vivo Performance of this compound Nanoparticles

Nanoparticle FormulationCell LineIn Vitro Cytotoxicity (Laser)In Vivo Tumor ModelTumor Accumulation (%ID/g)Photothermal Conversion Efficiency (%)Reference
PEG-PLD(IR825) NanomicellesU14 cervical cancerSignificant cell deathU14 tumor-bearing nude miceNot specifiedHigh[1]
IR-820 PLGA NanoparticlesNot SpecifiedConcentration-dependent phototoxicityNot SpecifiedNot SpecifiedEfficient[2]
DiR-loaded PLGA NPsFolate-receptor expressing tumorNot SpecifiedMouse model<5Not Specified[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound nanoparticles.

Synthesis of this compound Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)

This protocol describes a common method for encapsulating the hydrophobic this compound dye within a biodegradable polymer, poly(lactic-co-glycolic acid) (PLGA).

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 5 mg of this compound and 100 mg of PLGA in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase dropwise to 10 mL of the PVA solution while stirring vigorously on a magnetic stirrer.

  • Sonication: Sonicate the mixture using a probe sonicator on ice for 3-5 minutes to form a nanoemulsion.

  • Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator and remove the DCM under reduced pressure.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by repeated centrifugation and resuspension to remove residual PVA and free this compound.

  • Resuspension and Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for further use. Store at 4°C.

In Vitro Photothermal Cytotoxicity Assay (MTT Assay)

This protocol assesses the photothermal efficacy of this compound nanoparticles on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, 4T1)

  • Complete cell culture medium

  • This compound nanoparticles

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • NIR laser (e.g., 808 nm)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound nanoparticles. Include wells with medium only (blank), cells with medium only (negative control), and cells with free this compound as additional controls. Incubate for 4-24 hours.

  • Laser Irradiation: Wash the cells with PBS to remove nanoparticles that have not been internalized. Add fresh culture medium. Irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 5 minutes). A control group of cells treated with nanoparticles but without laser irradiation should be included.

  • MTT Incubation: After irradiation, incubate the cells for another 24-48 hours. Then, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Cellular Uptake and Localization (Confocal Microscopy)

This protocol visualizes the internalization and subcellular localization of fluorescent this compound nanoparticles.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound nanoparticles

  • Hoechst 33342 (for nuclear staining)

  • Lysotracker Green (for lysosome staining, optional)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to attach overnight.

  • Treatment: Treat the cells with this compound nanoparticles in complete medium for various time points (e.g., 1, 4, 12, 24 hours).

  • Staining (Optional): For co-localization studies, incubate the cells with Lysotracker Green for the last 30 minutes of the nanoparticle incubation.

  • Washing: Wash the cells three times with PBS to remove extracellular nanoparticles.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization (Optional): If needed for other antibody staining, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Nuclear Staining: Stain the cell nuclei with Hoechst 33342 for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope. Acquire images in the appropriate channels for this compound (NIR fluorescence), Hoechst 33342 (blue), and any other fluorescent probes used.

In Vivo Photothermal Therapy in a Murine Tumor Model

This protocol outlines the procedure for evaluating the in vivo antitumor efficacy of this compound nanoparticles.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous xenografts)

  • This compound nanoparticle suspension in sterile PBS

  • NIR laser (808 nm) with a fiber optic cable

  • Infrared (IR) thermal imaging camera

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Nanoparticle Administration: Randomly divide the mice into treatment and control groups. Intravenously inject the treatment group with the this compound nanoparticle suspension via the tail vein. The control group may receive PBS.

  • Tumor Accumulation Monitoring: At various time points post-injection (e.g., 4, 8, 12, 24 hours), monitor the biodistribution and tumor accumulation of the nanoparticles using an in vivo imaging system to detect the NIR fluorescence of this compound.

  • Photothermal Treatment: At the time point of maximum tumor accumulation (determined in the previous step), anesthetize the mice.

  • Laser Irradiation: Irradiate the tumor region with an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²) for a defined period (e.g., 10 minutes).

  • Temperature Monitoring: During irradiation, monitor the temperature of the tumor surface using an IR thermal imaging camera.

  • Efficacy Evaluation: Monitor the tumor volume and body weight of the mice every 2-3 days for a set period. Tumor volume can be calculated using the formula: (length × width²)/2.

  • Histological Analysis: At the end of the study, sacrifice the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) to assess tissue damage and therapeutic effect.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Photothermal Therapy

Photothermal therapy with this compound nanoparticles primarily induces two modes of cell death: apoptosis and necrosis, depending on the temperature achieved in the tumor. At milder hyperthermia temperatures (around 43-45°C), apoptosis is the predominant mechanism, while higher temperatures lead to necrosis.

PTT_Cell_Death This compound NPs + NIR Laser This compound NPs + NIR Laser Mild Hyperthermia Mild Hyperthermia This compound NPs + NIR Laser->Mild Hyperthermia ~43-45°C High Hyperthermia High Hyperthermia This compound NPs + NIR Laser->High Hyperthermia >50°C

The damage-associated molecular patterns (DAMPs) released during both apoptotic and necrotic cell death can stimulate an anti-tumor immune response through the cGAS-STING pathway.

cGAS_STING_Pathway PTT-induced Cell Death PTT-induced Cell Death Release of DAMPs (e.g., dsDNA) Release of DAMPs (e.g., dsDNA) PTT-induced Cell Death->Release of DAMPs (e.g., dsDNA) Cytosolic dsDNA Cytosolic dsDNA Release of DAMPs (e.g., dsDNA)->Cytosolic dsDNA cGAS Activation cGAS Activation Cytosolic dsDNA->cGAS Activation senses cGAMP Synthesis cGAMP Synthesis cGAS Activation->cGAMP Synthesis STING Activation (ER) STING Activation (ER) cGAMP Synthesis->STING Activation (ER) activates TBK1 Phosphorylation TBK1 Phosphorylation STING Activation (ER)->TBK1 Phosphorylation recruits and activates IRF3 Phosphorylation IRF3 Phosphorylation TBK1 Phosphorylation->IRF3 Phosphorylation IRF3 Dimerization and Nuclear Translocation IRF3 Dimerization and Nuclear Translocation IRF3 Phosphorylation->IRF3 Dimerization and Nuclear Translocation Type I IFN Production Type I IFN Production IRF3 Dimerization and Nuclear Translocation->Type I IFN Production induces Antitumor Immune Response Antitumor Immune Response Type I IFN Production->Antitumor Immune Response promotes

Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures.

Nanoparticle_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Organic Phase (this compound + Polymer) Organic Phase (this compound + Polymer) Emulsification Emulsification Organic Phase (this compound + Polymer)->Emulsification Solvent Evaporation Solvent Evaporation Emulsification->Solvent Evaporation Aqueous Phase (Surfactant) Aqueous Phase (Surfactant) Aqueous Phase (Surfactant)->Emulsification Nanoparticle Collection (Centrifugation) Nanoparticle Collection (Centrifugation) Solvent Evaporation->Nanoparticle Collection (Centrifugation) Washing Washing Nanoparticle Collection (Centrifugation)->Washing Final Nanoparticle Suspension Final Nanoparticle Suspension Washing->Final Nanoparticle Suspension Particle Size and Zeta Potential (DLS) Particle Size and Zeta Potential (DLS) Final Nanoparticle Suspension->Particle Size and Zeta Potential (DLS) Morphology (TEM/SEM) Morphology (TEM/SEM) Final Nanoparticle Suspension->Morphology (TEM/SEM) Drug Loading Efficiency (UV-Vis) Drug Loading Efficiency (UV-Vis) Final Nanoparticle Suspension->Drug Loading Efficiency (UV-Vis) Photothermal Conversion Efficiency Photothermal Conversion Efficiency Final Nanoparticle Suspension->Photothermal Conversion Efficiency

InVivo_Workflow cluster_endpoint Endpoint Analysis Tumor Model Establishment Tumor Model Establishment Randomization into Groups Randomization into Groups Tumor Model Establishment->Randomization into Groups Nanoparticle Administration (i.v.) Nanoparticle Administration (i.v.) Randomization into Groups->Nanoparticle Administration (i.v.) Biodistribution Imaging (IVIS) Biodistribution Imaging (IVIS) Nanoparticle Administration (i.v.)->Biodistribution Imaging (IVIS) Photothermal Therapy (NIR Laser) Photothermal Therapy (NIR Laser) Biodistribution Imaging (IVIS)->Photothermal Therapy (NIR Laser) Tumor Growth Monitoring Tumor Growth Monitoring Photothermal Therapy (NIR Laser)->Tumor Growth Monitoring Endpoint Analysis Endpoint Analysis Tumor Growth Monitoring->Endpoint Analysis Tumor Weight Measurement Tumor Weight Measurement Endpoint Analysis->Tumor Weight Measurement Histological Examination (H&E, TUNEL) Histological Examination (H&E, TUNEL) Endpoint Analysis->Histological Examination (H&E, TUNEL)

References

Application Notes and Protocols: In Vivo Imaging Using IR-825-Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful technique for in vivo studies, offering deep tissue penetration and low autofluorescence. The NIR dye IR-825, when encapsulated within nanoparticles, becomes a stable and effective probe for non-invasive imaging. These nanoparticles can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, making them valuable tools for cancer research and the development of targeted drug delivery systems.[1] This document provides a comprehensive overview and detailed protocols for the formulation, characterization, and in vivo imaging of this compound-loaded nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

This table presents typical physicochemical characteristics of liposomal and polymeric nanoparticles loaded with this compound. The data is synthesized from representative studies to provide a benchmark for formulation.

ParameterLiposomal NanoparticlesPolymeric (PLGA) Nanoparticles
Average Diameter (nm) ~150152.0 ± 58.08
Polydispersity Index (PDI) < 0.2Not Specified
Zeta Potential (mV) NegativeNot Specified
Drug Loading Rate (%) Not Specified~21.0%

Data are representative values from literature.[2][3]

Table 2: In Vivo Imaging and Biodistribution Parameters

This table summarizes key parameters for conducting in vivo imaging and ex vivo biodistribution studies using this compound-loaded nanoparticles in a murine tumor model.

ParameterValue/Range
Animal Model Tumor-bearing nude mice
Administration Route Intravenous (tail vein) injection
Recommended Dose 1.0 mg·kg⁻¹ body weight
Imaging Time Points 2, 4, 24, 48, and 72 hours post-injection
Peak Tumor Accumulation ~24 hours post-injection
Primary Organs of Accumulation (Ex vivo) Tumor, Liver, Spleen, Kidneys

Parameters are based on common practices described in referenced studies.[4][5][6]

Experimental Protocols

Formulation of this compound-Loaded Liposomal Nanoparticles

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt (DMPG)

  • Cholesterol (Chol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • This compound dye

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve DMPC, DMPG, Chol, and DOPE in chloroform in a round-bottom flask.

  • Add this compound to the lipid solution and mix thoroughly.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing.

  • To obtain unilamellar vesicles of a specific size, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Remove unloaded this compound by dialysis against PBS.

Characterization of this compound-Loaded Nanoparticles

a) Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[3]

b) Morphology:

  • Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[7]

c) this compound Encapsulation Efficiency:

  • Separate the nanoparticles from the aqueous solution containing unencapsulated dye by centrifugation or dialysis.

  • Quantify the amount of this compound in the supernatant and within the nanoparticles using UV-Vis spectroscopy.

  • Calculate the encapsulation efficiency as: (Mass of this compound in nanoparticles / Total mass of this compound) x 100%.

In Vivo Near-Infrared Fluorescence Imaging

This protocol outlines the procedure for in vivo imaging of tumor-bearing mice injected with this compound-loaded nanoparticles.

Animal Model:

  • Use immunodeficient mice (e.g., nude mice) bearing subcutaneous tumors. Tumor models can be established by injecting cancer cells (e.g., U14, BT-474) subcutaneously.

Procedure:

  • Anesthetize the tumor-bearing mouse using isoflurane.

  • Administer the this compound-loaded nanoparticle suspension intravenously via the tail vein.

  • Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Lumina).

  • Acquire fluorescence images at various time points (e.g., 2, 4, 24, 48, 72 hours) post-injection.

  • Imaging Parameters:

    • Excitation Wavelength: ~780 nm

    • Emission Filter: ~830 nm

  • Analyze the fluorescence intensity in the tumor region of interest (ROI) over time to determine the optimal imaging window.

Ex Vivo Biodistribution Analysis

This protocol describes the analysis of nanoparticle distribution in various organs after the final in vivo imaging time point.

Procedure:

  • Euthanize the mouse at the study endpoint (e.g., 72 hours post-injection).

  • Excise the tumor and major organs (liver, spleen, kidneys, heart, lungs).

  • Arrange the excised organs in the in vivo imaging system.

  • Acquire fluorescence images of the organs using the same imaging parameters as the in vivo study.

  • Quantify the average radiant efficiency in each organ to determine the biodistribution profile of the this compound-loaded nanoparticles.[8]

Mandatory Visualization

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Analysis formulation This compound-Loaded Nanoparticle Synthesis characterization Physicochemical Characterization (DLS, TEM, etc.) formulation->characterization Quality Control animal_model Tumor-Bearing Mouse Model characterization->animal_model Proceed to In Vivo injection Intravenous Injection animal_model->injection imaging NIR Fluorescence Imaging (Multiple Time Points) injection->imaging euthanasia Euthanasia & Organ Harvesting imaging->euthanasia Endpoint exvivo_imaging Ex Vivo Organ Imaging euthanasia->exvivo_imaging biodistribution Biodistribution Analysis exvivo_imaging->biodistribution

Caption: Experimental workflow for in vivo imaging with this compound-loaded nanoparticles.

epr_effect_pathway cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment nanoparticles This compound-Loaded Nanoparticles leaky_vasculature Leaky Tumor Vasculature nanoparticles->leaky_vasculature Transport extravasation Extravasation leaky_vasculature->extravasation tumor_tissue Tumor Tissue impaired_lymphatic Impaired Lymphatic Drainage tumor_tissue->impaired_lymphatic Leads to retention Retention impaired_lymphatic->retention extravasation->tumor_tissue Accumulation retention->tumor_tissue Enhanced Concentration

References

Troubleshooting & Optimization

Technical Support Center: Preventing IR-825 Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-825. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the aggregation of the near-infrared dye this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful use of this compound in your experiments.

Understanding this compound Aggregation

This compound, a heptamethine cyanine dye, is valued for its strong absorbance in the near-infrared (NIR) window, making it ideal for applications such as in vivo imaging and photothermal therapy. However, like many cyanine dyes, this compound possesses a planar aromatic structure that promotes intermolecular π-π stacking in aqueous environments. This self-assembly leads to the formation of aggregates, which can significantly compromise its performance through:

  • Fluorescence Quenching: A marked decrease in fluorescence quantum yield, resulting in weaker imaging signals.

  • Reduced Photothermal Efficiency: Diminished capacity to convert light into heat, which is crucial for photothermal therapy.

  • Spectral Shifts: Alterations in the absorbance spectrum, often characterized by the appearance of a blue-shifted shoulder peak corresponding to H-aggregates.[1]

  • Precipitation: The dye falling out of solution, rendering it unusable for experiments.

The extent of aggregation is influenced by several factors, including dye concentration, solvent polarity, pH, and the presence of salts.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Problem Possible Cause Solution
Cloudy solution or visible precipitates upon dilution in aqueous buffer. The concentration of this compound has surpassed its solubility limit in the aqueous medium, leading to aggregation and precipitation.1. Decrease Final Concentration: Work with a lower final concentration of this compound.2. Maintain a Small Percentage of Organic Solvent: Ensure the final solution contains a small percentage (e.g., 0.5-1%) of the initial organic solvent (e.g., DMSO) to aid solubility. Verify solvent compatibility with your specific assay.3. Utilize a Formulation Strategy: For higher required concentrations, employ one of the encapsulation or stabilization methods detailed in the protocols below.
The absorbance spectrum shows a shoulder peak at a shorter wavelength (blue-shift). This is indicative of the formation of H-aggregates.1. Confirm Aggregation: Dilute the sample with a good organic solvent (e.g., DMSO). A decrease in the shoulder peak and an increase in the main monomer peak confirms aggregation.2. Implement Anti-Aggregation Strategies: If the working concentration cannot be reduced, use a formulation approach such as encapsulation in nanoparticles or the addition of surfactants.
Low or inconsistent fluorescence signal in imaging applications. Aggregation-induced fluorescence quenching.1. Verify Monomeric State: Check the absorbance spectrum of your this compound solution to ensure it is in its monomeric form.2. Prepare Fresh Solutions: Prepare fresh this compound formulations before each experiment to minimize time-dependent aggregation.3. Optimize Formulation: Experiment with different concentrations of stabilizers or nanoparticle components to find the optimal ratio for preventing aggregation.
Difficulty dissolving the solid this compound. This compound has poor aqueous solubility.1. Use an Appropriate Organic Solvent: First, dissolve the solid this compound in an organic solvent such as DMSO or DMF to create a stock solution.2. Gentle Warming and Sonication: Gentle warming (to ~40°C) and sonication can aid in the dissolution of the dye in the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound?

A1: It is recommended to prepare a stock solution of this compound in an organic solvent like anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-5 mM. This stock solution should be stored at -20°C, protected from light and moisture. When preparing working solutions, this stock can be diluted into your aqueous buffer, preferably one containing a stabilizing agent.

Q2: At what concentration does this compound start to aggregate in aqueous solutions?

A2: The critical aggregation concentration can vary depending on the specific buffer, pH, and temperature. However, aggregation is generally observed at concentrations as low as the micromolar range in purely aqueous solutions. It is crucial to characterize your specific system, for example, by performing a concentration-dependent UV-Vis analysis.[4]

Q3: Can I use surfactants other than Pluronic® F-127?

A3: Yes, other non-ionic surfactants like Tween 20, Tween 80, and Cremophor EL can also be used to prevent the aggregation of hydrophobic dyes. However, the optimal surfactant and its concentration will depend on the specific application and may require empirical testing. Be aware that some surfactants can influence the pharmacokinetic properties of the formulation.[5]

Q4: How can I confirm that my this compound is encapsulated in nanoparticles?

A4: You can use several techniques to characterize your nanoparticle formulation. Dynamic Light Scattering (DLS) can be used to measure the size distribution and stability of your nanoparticles.[6][7] UV-Vis spectroscopy can show a shift in the absorbance spectrum of the encapsulated dye compared to the free dye. To confirm encapsulation efficiency, you can separate the nanoparticles from the unencapsulated dye (e.g., through dialysis or size exclusion chromatography) and measure the concentration of the free dye in the supernatant.

Q5: What is the impact of pH on this compound stability and aggregation?

A5: The pH of the aqueous solution can influence the surface charge and stability of both the this compound dye and any stabilizing agents or nanoparticles.[3] While specific data for this compound is limited, for cyanine dyes in general, pH can affect the equilibrium between monomeric and aggregated forms. It is advisable to maintain a consistent and appropriate pH for your specific application, typically within the physiological range (pH 6.5-7.4) for in vitro and in vivo studies.

Quantitative Data on Aggregation Prevention

The following tables summarize quantitative data on the prevention of aggregation of this compound and similar near-infrared dyes using different methods.

Table 1: Effect of Surfactants on Cyanine Dye Aggregation

DyeSurfactantSurfactant Concentration (w/v)ObservationReference
Hydrophobic DyesPluronic® F-1270.02% - 0.1%Facilitates solubilization of water-insoluble dyes in physiological media.[8]
HPPHPluronic® F-1270.5%, 1.0%, 2.0%Maintained solubility of the photosensitizer over time.[9]
PaclitaxelCremophor EL50:50 (v/v with ethanol)Solubilizes the hydrophobic drug for intravenous administration.

Table 2: Characterization of this compound Nanoparticle Formulations

FormulationCore ComponentsStabilizerAverage Size (nm)ApplicationReference
HSA-IR825This compoundHuman Serum Albumin (HSA)~112Photothermal Therapy[10]
PEG-PLD(IR825)This compound conjugated to PEG-PLDSelf-assembled~100Imaging and Photothermal Therapy[11]
MPPD@IR825/DTXThis compound, DocetaxelpH-responsive polymer~150Chemo-photothermal Therapy[12]

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution using Pluronic® F-127

This protocol describes a general method for solubilizing hydrophobic dyes like this compound in an aqueous buffer for in vitro experiments.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, or cell culture medium)

Procedure:

  • Prepare a 20% (w/v) Pluronic® F-127 stock solution:

    • Dissolve 2 g of Pluronic® F-127 in 10 mL of anhydrous DMSO.

    • Gentle heating to approximately 40°C for about 20 minutes may be required.

    • Store the solution at room temperature. Do not refrigerate or freeze, as this may cause the Pluronic® F-127 to precipitate. If precipitation occurs, warm the solution to 37°C and vortex to redissolve.[11]

  • Prepare a 1 mM this compound stock solution:

    • Dissolve the appropriate amount of solid this compound in anhydrous DMSO to achieve a 1 mM concentration.

  • Prepare the this compound working solution:

    • Immediately before use, mix equal volumes of the 1 mM this compound stock solution and the 20% Pluronic® F-127 stock solution in a microcentrifuge tube.

    • Vortex briefly to mix.

    • Add this mixture dropwise to your aqueous buffer while vortexing to achieve the desired final concentration of this compound (typically in the µM range). The final concentration of Pluronic® F-127 should generally be kept at or below 0.1%.[8][13]

  • Characterization (Optional but Recommended):

    • Acquire a UV-Vis spectrum of the final solution to confirm the absence of a significant aggregate shoulder peak.

    • Use Dynamic Light Scattering (DLS) to check for the presence of large aggregates.

Protocol 2: Encapsulation of this compound in Human Serum Albumin (HSA) Nanoparticles

This protocol is based on a pH-coacervation method for preparing this compound loaded HSA nanoparticles.[14]

Materials:

  • Human Serum Albumin (HSA)

  • This compound

  • Deionized water or 0.9% NaCl solution

  • 1 M Sodium Hydroxide (NaOH)

  • Ethanol

  • 8% Glutaraldehyde solution

Procedure:

  • Prepare HSA Solution:

    • Dissolve 100 mg of HSA in 2 mL of deionized water or 0.9% NaCl solution.

  • Load this compound:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Add the desired amount of this compound stock solution to the HSA solution and incubate for 4-8 hours at room temperature with gentle stirring to allow for binding.

  • pH Adjustment:

    • Adjust the pH of the this compound/HSA solution to 8 by the dropwise addition of 1 M NaOH.

  • Nanoparticle Formation:

    • Under constant magnetic stirring, add 8 mL of ethanol dropwise at a rate of 1 mL/min. The solution will become turbid as the nanoparticles form.

  • Crosslinking and Purification:

    • Stabilize the nanoparticles by adding 100 µL of 8% glutaraldehyde solution and continue stirring for at least 12 hours.

    • Purify the nanoparticles to remove unencapsulated this compound and other reagents by repeated centrifugation and resuspension in an appropriate buffer or by dialysis.

  • Characterization:

    • Characterize the nanoparticles for size and zeta potential using DLS.

    • Determine the drug loading and encapsulation efficiency by measuring the amount of this compound in the nanoparticles versus the initial amount added.

Visualizations

Experimental Workflow: Nanoparticle Encapsulation of this compound

G cluster_prep Preparation of Components cluster_form Nanoparticle Formulation cluster_purify Purification and Characterization IR825 This compound Stock Solution (in Organic Solvent) Mixing Mixing of this compound and Polymer Solution IR825->Mixing Polymer Polymer/Stabilizer Solution (e.g., HSA in Water) Polymer->Mixing SelfAssembly Nanoprecipitation/ Self-Assembly Mixing->SelfAssembly Crosslinking Crosslinking/ Stabilization SelfAssembly->Crosslinking Purification Purification (Dialysis/Centrifugation) Crosslinking->Purification Characterization Characterization (DLS, UV-Vis, TEM) Purification->Characterization

Caption: Workflow for the encapsulation of this compound into nanoparticles.

Signaling Pathway: Apoptosis Induction in Photothermal Therapy

G cluster_stimulus External Stimulus cluster_cell Cellular Response NIR NIR Laser (808 nm) PTA This compound Nanoparticles (Photothermal Agent) NIR->PTA activates Heat Hyperthermia PTA->Heat generates HSP Heat Shock Proteins (HSPs) Inhibition Heat->HSP can be counteracted by upregulation of HSPs Mito Mitochondrial Damage Heat->Mito Caspase Caspase Cascade Activation Mito->Caspase releases cytochrome c Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Simplified signaling pathway for apoptosis induced by photothermal therapy.

References

Technical Support Center: Improving the Photostability of IR-825 for Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using IR-825 for long-term imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern for long-term imaging?

A1: this compound is a near-infrared (NIR) cyanine dye used in various biomedical imaging applications, including fluorescence imaging and photothermal therapy.[1][2] Like other cyanine dyes, this compound is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[3] This leads to a gradual decrease in fluorescence signal, limiting its effectiveness for long-term or time-lapse imaging studies.

Q2: What are the primary mechanisms of this compound photobleaching?

A2: The primary mechanism of photobleaching for cyanine dyes like this compound involves the transition from an excited singlet state to a reactive triplet state. In this triplet state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), which can then chemically degrade the dye molecule, rendering it non-fluorescent.[3]

Q3: How can the photostability of this compound be improved?

A3: A common and effective strategy to enhance the photostability of this compound is through encapsulation within nanocarriers such as liposomes or polymeric micelles.[4][5] This encapsulation protects the dye from the aqueous environment and reduces its interaction with molecular oxygen, thereby minimizing photobleaching.[4][6]

Q4: What are the advantages of using nanoparticle encapsulation for this compound?

A4: Encapsulating this compound in nanoparticles offers several advantages:

  • Enhanced Photostability: Significantly reduces photobleaching, allowing for longer imaging times.[4][7]

  • Improved Biocompatibility: Can reduce the potential toxicity of the free dye.

  • Increased Circulation Time: Protects the dye from rapid clearance from the body.[8]

  • Potential for Targeted Delivery: Nanoparticles can be functionalized with targeting ligands to accumulate at specific sites of interest.

Q5: What is the difference between liposomes and polymeric micelles for this compound encapsulation?

A5:

  • Liposomes are vesicles composed of one or more lipid bilayers. Hydrophobic dyes like this compound are typically entrapped within the lipid bilayer.[9][10]

  • Polymeric micelles are self-assembled core-shell structures formed from amphiphilic block copolymers. The hydrophobic core serves as a reservoir for encapsulating hydrophobic molecules like this compound, while the hydrophilic shell provides stability in aqueous solutions.[5][11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Rapid Signal Loss (Photobleaching) High excitation laser power.Reduce the laser power to the minimum level required for adequate signal.
Prolonged or frequent exposure to excitation light.Minimize the duration and frequency of light exposure. Use intermittent imaging instead of continuous acquisition for time-lapse studies.
Presence of oxygen.For in vitro experiments, consider using an oxygen-scavenging system in your imaging medium.
This compound is not encapsulated or encapsulation is inefficient.Verify the encapsulation efficiency of your nanoparticle formulation. Optimize the encapsulation protocol if necessary.
Low Fluorescence Signal Low concentration of this compound.Increase the concentration of the this compound formulation.
Inefficient encapsulation of this compound.Review and optimize the encapsulation protocol. Ensure the chosen polymer or lipid is suitable for this compound.
Mismatch between excitation/emission filters and this compound spectra.Ensure that the excitation and emission filters on your imaging system are appropriate for the spectral properties of your this compound formulation.
Aggregation of this compound.Encapsulation in nanoparticles can prevent aggregation. If using free this compound, consider using a solvent in which it is more soluble and less prone to aggregation.
High Background Signal Autofluorescence from cells or tissue.Utilize the near-infrared properties of this compound, as autofluorescence is generally lower in this spectral region. Use appropriate spectral unmixing techniques if available.
Non-specific binding of nanoparticles.If using targeted nanoparticles, ensure the targeting ligand is specific and that non-specific binding sites are blocked.
Cellular Toxicity (Phototoxicity) Generation of reactive oxygen species (ROS) by this compound upon illumination.Reduce the excitation light intensity and exposure time. Use a lower concentration of the this compound formulation.[12]
Inherent toxicity of the nanoparticle formulation.Evaluate the cytotoxicity of the empty nanoparticles (without this compound) as a control. Consider using more biocompatible materials for encapsulation.
Difficulty with Nanoparticle Formulation Low encapsulation efficiency.Ensure the hydrophobic dye is compatible with the hydrophobic core of the micelle or lipid bilayer.[5] The solvent used during formulation can also impact encapsulation.
Poor stability of nanoparticles (aggregation).Optimize the formulation parameters, such as the ratio of polymer/lipid to the dye. Ensure the hydrophilic block of the copolymer is sufficient to stabilize the micelles.

Quantitative Data on Photostability

The following tables summarize the photostability of IR-820, a close structural analog of this compound, in comparison to the widely used NIR dye, Indocyanine Green (ICG). This data highlights the improved stability that can be expected from this compound, particularly when encapsulated.

Table 1: Degradation Half-Times (in hours) of IR-820 and ICG in Aqueous Solution under Different Conditions

ConditionIR-820 (hours)ICG (hours)
4°C, Dark48.124.3
22°C, Dark27.713.9
42°C, Dark13.16.5
22°C, Light11.65.8

Data adapted from a comparative study of IR-820 and ICG.[13] The degradation half-time is the time required for the fluorescence intensity to decrease by 50%.

Table 2: Temperature Stability of Free and Encapsulated ICG and IR-820

FormulationTemperatureAbsorbance Decrease (%) after 24h
Free ICG in PBS25°C~30%
37°C~37%
Free IR-820 in PBS25°C~25%
37°C~35%
ICG in Liposomes25°C<5%
37°C<5%
IR-820 in Liposomes25°C<10%
37°C~10%
ICG in EMVs25°C<5%
37°C~6%
IR-820 in EMVs25°C<10%
37°C~10%

*EMVs: Erythrocyte Membrane Vesicles Data adapted from a study on the temperature stability of ICG and IR-820 solutions.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Polymeric Micelles by Thin-Film Hydration

This protocol describes a common method for encapsulating the hydrophobic dye this compound into polymeric micelles.

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., PEG-PLA, PEG-PCL)

  • Organic solvent (e.g., chloroform, dichloromethane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Syringe filter (0.22 µm)

Procedure:

  • Dissolution: Dissolve a known amount of the amphiphilic block copolymer and this compound in the organic solvent in a round-bottom flask. The ratio of polymer to dye should be optimized for your specific application.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform film on the inner surface of the flask.

  • Hydration: Add pre-warmed PBS (pH 7.4) to the flask. The volume will depend on the desired final concentration.

  • Micelle Formation: Hydrate the film by rotating the flask in a water bath set above the glass transition temperature of the hydrophobic polymer block for a specified time (e.g., 1-2 hours).

  • Sonication: Gently sonicate the solution in a bath sonicator for a few minutes to ensure complete dissolution and formation of micelles.

  • Filtration: Filter the micelle solution through a 0.22 µm syringe filter to remove any non-encapsulated dye aggregates or large particles.

  • Characterization: Characterize the resulting this compound-loaded micelles for size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 2: Assessment of this compound Photostability

This protocol outlines a method to quantify the photostability of free this compound versus encapsulated this compound.

Materials:

  • Free this compound solution (in a relevant solvent, e.g., PBS with a small amount of DMSO)

  • This compound-loaded nanoparticle solution

  • Fluorometer or fluorescence microscope with a camera and time-lapse capabilities

  • Quartz cuvette or imaging dish

  • Light source (e.g., laser or lamp of the fluorometer/microscope)

Procedure:

  • Sample Preparation: Prepare solutions of free this compound and encapsulated this compound with the same overall dye concentration.

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of each sample under controlled excitation and emission settings.

  • Continuous Illumination: Expose the samples to continuous illumination with a constant light intensity.

  • Time-Lapse Fluorescence Measurement: Record the fluorescence intensity (F(t)) at regular time intervals over a defined period.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (F(t)/F₀).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity decreases to 50% of its initial value.

    • Compare the photobleaching curves and half-lives of the free and encapsulated this compound to quantify the improvement in photostability.

Visualizations

experimental_workflow Experimental Workflow for Improving and Assessing this compound Photostability cluster_prep Nanoparticle Formulation cluster_char Characterization cluster_photo Photostability Assessment prep_start Start: Dissolve this compound and Polymer/Lipid film_formation Form Thin Film (Rotary Evaporation) prep_start->film_formation hydration Hydrate Film with Aqueous Buffer film_formation->hydration micelle_formation Self-Assembly into Nanoparticles hydration->micelle_formation filtration Filter to Remove Aggregates micelle_formation->filtration size_pdi Measure Size and PDI (Dynamic Light Scattering) filtration->size_pdi encap_eff Determine Encapsulation Efficiency (Spectroscopy) filtration->encap_eff initial_fluor Measure Initial Fluorescence (F₀) size_pdi->initial_fluor encap_eff->initial_fluor illumination Continuous Illumination initial_fluor->illumination timelapse Time-Lapse Fluorescence Measurement (F(t)) illumination->timelapse analysis Data Analysis: Plot F(t)/F₀ vs. Time timelapse->analysis half_life Determine Photobleaching Half-Life (t₁/₂) analysis->half_life

Caption: Workflow for nanoparticle formulation and photostability assessment of this compound.

signaling_pathway Simplified Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF cluster_on Wnt ON destruction_complex Destruction Complex (APC, Axin, GSK3β, CK1α) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation inhibit_destruction Inhibition of Destruction Complex proteasome Proteasomal Degradation beta_catenin_off->proteasome wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled lrp LRP5/6 Co-receptor wnt->lrp dsh Dishevelled (Dsh) frizzled->dsh dsh->inhibit_destruction beta_catenin_on β-catenin Accumulation inhibit_destruction->beta_catenin_on prevents degradation nucleus Nucleus beta_catenin_on->nucleus tcf_lef TCF/LEF beta_catenin_on->tcf_lef gene_transcription Target Gene Transcription tcf_lef->gene_transcription Activation

Caption: The Wnt/β-catenin signaling pathway, a common target for NIR probe studies.

References

Technical Support Center: Troubleshooting IR-825 Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues leading to low yield during IR-825 antibody conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound antibody conjugation?

Low conjugation yield can stem from several factors throughout the experimental workflow. The most frequent culprits include:

  • Antibody-Related Issues:

    • Presence of interfering substances like primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA) in the antibody storage buffer.[1][2][3]

    • Low antibody concentration, which can reduce conjugation efficiency.[4]

    • Impure antibody, containing other proteins that compete for the dye.

    • The antibody may have a low number of accessible primary amines (lysine residues).

  • Dye-Related Issues:

    • Hydrolysis of the this compound NHS ester due to moisture.[][6][7][8] NHS esters are highly susceptible to hydrolysis, rendering them inactive.[][6][7][8]

    • Improper storage of the dye, leading to degradation.

  • Reaction Condition Issues:

    • Incorrect pH of the reaction buffer; amine-reactive conjugations are most efficient at a slightly basic pH (typically 7.2-8.5).[][8][]

    • Suboptimal molar ratio of dye to antibody.[2][] Over-labeling can lead to aggregation and precipitation, while under-labeling results in a low degree of labeling (DOL).[2][10]

    • Incorrect reaction temperature or incubation time.

  • Purification Issues:

    • Inefficient removal of unconjugated dye and other reagents.[]

    • Loss of the antibody-dye conjugate during the purification process.[11]

    • Aggregation of the labeled antibody, which is then lost during purification.

Troubleshooting Guides

Problem 1: Low or No Signal from the Conjugated Antibody

This issue suggests that the conjugation reaction was inefficient or failed completely.

Possible Causes & Solutions:

Potential Cause Recommended Action Supporting Evidence/Rationale
Interfering substances in antibody buffer Perform buffer exchange to remove primary amines (Tris, glycine) and stabilizing proteins (BSA).[1][2][3] Use a suitable amine-free buffer like PBS or bicarbonate buffer.[12]Primary amines compete with the antibody's lysine residues for reaction with the NHS ester, reducing conjugation efficiency.[8]
Hydrolyzed this compound NHS Ester Use a fresh vial of this compound NHS ester. Ensure the dye is stored in a desiccated environment and allowed to equilibrate to room temperature before opening to prevent moisture condensation.[1][6]NHS esters are highly moisture-sensitive and can rapidly hydrolyze, becoming non-reactive.[][6][7][8]
Incorrect Reaction pH Ensure the reaction buffer pH is between 7.2 and 8.5.[][8][] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3.[12]The primary amine groups on lysine residues are more nucleophilic and reactive at a slightly basic pH.[]
Low Antibody Concentration Concentrate the antibody to at least 1-2 mg/mL before conjugation for optimal results.[1][4][13]Higher antibody concentrations can improve labeling efficiency.[13]

Experimental Workflow for Antibody Preparation and Conjugation:

Antibody_Conjugation_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation Reaction start Start: Antibody Solution buffer_check Check Buffer Composition (for amines, BSA) start->buffer_check buffer_exchange Buffer Exchange (e.g., Dialysis, Spin Column) buffer_check->buffer_exchange Interfering substances present conc_check Check Antibody Concentration buffer_check->conc_check No interfering substances buffer_exchange->conc_check concentrate Concentrate Antibody (if < 1 mg/mL) conc_check->concentrate Too dilute ready_ab Antibody Ready for Conjugation conc_check->ready_ab Concentration OK concentrate->ready_ab mix Mix Antibody and Dye (adjust pH to 8.3) ready_ab->mix dye_prep Prepare this compound NHS Ester (dissolve in anhydrous DMSO) dye_prep->mix incubate Incubate (1 hr, RT, protected from light) mix->incubate quench Quench Reaction (optional, e.g., add Tris) incubate->quench

Caption: A typical workflow for preparing an antibody and performing the conjugation reaction.

Problem 2: Low Antibody Recovery After Purification

Significant loss of antibody during the purification step can drastically reduce the final yield.

Possible Causes & Solutions:

Potential Cause Recommended Action Supporting Evidence/Rationale
Antibody Aggregation Optimize the dye-to-antibody molar ratio.[2] A lower ratio may be necessary.[10] Perform purification promptly after the reaction. Consider adding a mild, non-ionic detergent to buffers.Over-labeling with hydrophobic dyes like this compound can lead to antibody aggregation and precipitation.[14]
Inefficient Purification Method Choose a purification method appropriate for the sample volume and scale. Size-exclusion chromatography (e.g., Sephadex G-25 spin columns) is effective for removing unconjugated dye.[2][] For larger scales, dialysis or FPLC can be used.[12]The chosen method should efficiently separate the larger antibody-dye conjugate from the smaller, unreacted dye molecules without significant loss of the antibody.[]
Non-Specific Binding to Purification Resin If using chromatography, ensure the column is properly equilibrated. Select a resin with low non-specific binding properties.Improperly equilibrated columns or the use of an inappropriate resin can lead to the loss of the antibody conjugate.[11]
Physical Loss during Handling Be mindful of potential losses during sample transfers and handling. For spin columns, ensure correct centrifugation speeds and times as per the manufacturer's protocol.[1]Mechanical issues, such as a hole in a filter membrane, can lead to significant product loss.[15][16]

Troubleshooting Logic for Low Yield:

Troubleshooting_Yield start Low Conjugation Yield check_signal Is there any signal from the conjugate? start->check_signal no_signal Problem: Reaction Failure check_signal->no_signal No low_signal Problem: Low Efficiency / Low Recovery check_signal->low_signal Yes, but low check_reagents Check Reagents: - Fresh this compound NHS Ester? - Amine-free Ab buffer? no_signal->check_reagents check_dol Determine Degree of Labeling (DOL) low_signal->check_dol check_conditions Check Conditions: - Correct pH (8.3)? - Correct Ab concentration? check_reagents->check_conditions Yes solution_reagents Solution: Use fresh reagents, perform buffer exchange. check_reagents->solution_reagents No solution_conditions Solution: Optimize pH and antibody concentration. check_conditions->solution_conditions No dol_low DOL is low check_dol->dol_low dol_ok DOL is acceptable check_dol->dol_ok solution_dol_low Solution: Increase dye:antibody ratio, check reaction time. dol_low->solution_dol_low solution_dol_ok Solution: Investigate purification step for antibody loss (aggregation, column issues). dol_ok->solution_dol_ok

Caption: A decision tree to systematically troubleshoot the causes of low yield.

Key Experimental Parameters

Optimizing the following parameters is crucial for achieving a high yield of this compound conjugated antibody.

Parameter Recommended Range/Value Rationale
Antibody Concentration 1 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[13] A concentration of at least 2 mg/mL is often recommended.[1][13]
Reaction Buffer pH 7.2 - 8.5Optimal for the reaction between the NHS ester and the primary amines on the antibody.[][8][] A pH of 8.3-8.5 is commonly used.[12]
Molar Ratio (Dye:Antibody) 5:1 to 20:1This often requires optimization.[2] A starting point of 10:1 is common.[12] The optimal ratio depends on the antibody and the desired degree of labeling.
Reaction Time 1 - 2 hoursA 1-hour incubation at room temperature is typically sufficient.[12][17]
Reaction Temperature Room Temperature or 4°CThe reaction can be performed at room temperature or on ice.[1][]

Detailed Experimental Protocol: this compound NHS Ester Antibody Conjugation

This protocol provides a general guideline for conjugating this compound NHS ester to an antibody.

1. Antibody Preparation

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers (e.g., BSA), it must be exchanged into an amine-free buffer like 1X PBS (pH 7.2-7.4) or 0.1 M sodium bicarbonate buffer (pH 8.3).[2][12] This can be done using dialysis or a desalting spin column.[12]

  • Concentration Adjustment: Adjust the antibody concentration to 2 mg/mL in the appropriate amine-free buffer.[1][12]

2. This compound NHS Ester Preparation

  • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.[1]

  • Dissolve the this compound NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL. This solution should be used immediately.[1][3]

3. Conjugation Reaction

  • Transfer the desired amount of antibody solution (e.g., 0.5 mL of a 2 mg/mL solution for 1 mg of antibody) to a microcentrifuge tube.

  • Add 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to the antibody solution to raise the pH. For example, add 50 µL of 1 M sodium bicarbonate to 0.5 mL of antibody in PBS.

  • Calculate the required volume of the this compound NHS ester stock solution to achieve the desired molar ratio (e.g., 10:1 dye-to-antibody).

  • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.[12]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[12][17]

4. Purification of the Conjugate

  • Remove the unreacted dye immediately after the incubation period.

  • For small-scale reactions, a desalting spin column (e.g., Sephadex G-25) is a rapid and effective method.[2][12]

    • Equilibrate the spin column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the center of the resin bed.

    • Centrifuge to collect the purified antibody-dye conjugate.[12]

5. Characterization and Storage

  • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the absorbance maximum for this compound (approximately 825 nm).[2]

  • Store the purified conjugate at 4°C for short-term storage or at -20°C in aliquots for long-term storage.[17] Avoid repeated freeze-thaw cycles.[12]

References

Technical Support Center: Optimizing IR-825 Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-825 photothermal therapy (PTT). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to assist in optimizing experimental parameters and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it function in photothermal therapy? A1: this compound is a small molecule cyanine dye that strongly absorbs near-infrared (NIR) light.[1] In photothermal therapy, this compound acts as a photothermal agent (PTA). When irradiated with a laser of a specific wavelength (typically around 808 nm), it efficiently converts the absorbed light energy into heat.[1][2] This localized hyperthermia can elevate the temperature in the target tissue, such as a tumor, to levels that induce cell death, primarily through apoptosis or necrosis.[3]

Q2: Why is this compound commonly encapsulated within nanoparticles for PTT? A2: While effective, free this compound dye can suffer from poor stability in aqueous solutions and a lack of specific targeting, which can limit its therapeutic efficacy.[1][4] Encapsulating this compound into nanoparticles, such as polymeric micelles or PLGA nanoparticles, offers several advantages:

  • Improved Stability: Nanocarriers protect the dye from degradation and prevent its premature release.[4][5]

  • Enhanced Biocompatibility: Formulations like PLGA nanoparticles are generally considered biocompatible.[4]

  • Increased Tumor Accumulation: Nanoparticles can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.

  • Controlled Release: Advanced nanoparticle systems can be designed for triggered release of their payload in response to specific stimuli in the tumor microenvironment (e.g., pH) or the NIR laser itself.[1]

Q3: What are the critical parameters to consider when optimizing laser power for this compound PTT? A3: The key to successful photothermal therapy is achieving a therapeutic temperature (typically above 43°C) in the tumor while minimizing damage to surrounding healthy tissue.[6] The primary parameters to optimize include:

  • Laser Power Density (W/cm²): This is a crucial factor influencing the rate of temperature increase.[7][8]

  • Irradiation Time: The duration of laser exposure directly affects the total energy delivered and the peak temperature reached.[9]

  • Concentration of this compound: A higher concentration of the photothermal agent generally leads to greater heat generation.[7]

  • Laser Wavelength: The laser wavelength should align with the peak absorption of the this compound formulation to maximize energy conversion.

  • Laser Type (Continuous vs. Pulsed/Chopped): Continuous wave lasers provide constant energy, while chopped or pulsed lasers can help control heat diffusion and reduce damage to adjacent tissues.[9]

Troubleshooting Guide

Q4: We are observing an insufficient temperature increase at the tumor site. What are the possible causes and solutions? A4: Failure to reach the therapeutic temperature is a common issue. Consider the following factors:

  • Low Laser Power Density: The applied power may be too low to generate sufficient heat. Gradually increase the power density while monitoring the temperature. Studies have successfully used a range of power densities, from as low as 0.4 W/cm² to 14.1 W/cm² or higher, depending on the formulation and target.[4][10]

  • Suboptimal this compound Concentration: The concentration of the this compound formulation at the target site might be insufficient. Verify the administered dose and allow adequate time for the agent to accumulate in the tumor.

  • Mismatched Laser Wavelength: Ensure your laser's wavelength corresponds to the maximum absorbance peak of your specific this compound nanoparticle formulation.

  • Poor Photothermal Conversion Efficiency (PCE): The design of the nanocarrier can influence the PCE.[8] The stability of the nanoparticles may also be a factor; unstable particles may not retain the dye effectively.[4]

Q5: Our experiments show significant thermal damage to healthy tissue surrounding the target area. How can we mitigate this? A5: Minimizing off-target damage is critical for the clinical translation of PTT.

  • Reduce Laser Power or Time: The most direct approach is to lower the laser power density or shorten the irradiation time. Even a mild temperature increase can be effective, especially in combination therapies.[10]

  • Use a Lower Power Density: Some studies have shown that very low power densities (e.g., 0.2 W/cm² - 0.4 W/cm²) can be effective, significantly enhancing the safety of the treatment.[6][10]

  • Implement a Pulsed Laser: Using a chopped-beam or pulsed laser allows for cooling periods, which can help confine the thermal effect to the target area and reduce damage to surrounding tissues.[11]

  • Improve Targeting: Enhance the specific accumulation of the this compound nanoparticles in the tumor through active targeting strategies (e.g., antibody conjugation) to reduce the agent's presence in healthy tissues.

Q6: Despite achieving the target temperature, we observe low cancer cell death. What could be the issue? A6: If the temperature rise is confirmed but therapeutic efficacy is low, consider these points:

  • Cell Death Mechanism: The temperature achieved may be inducing apoptosis, which is a slower process than necrosis.[3] Ensure your post-treatment analysis window is long enough to observe apoptotic effects. Necrosis, which occurs at higher temperatures (≥50°C), is faster but can cause inflammation.[3]

  • Uneven Heat Distribution: The laser beam profile and tissue properties can lead to non-uniform heating. Ensure the entire tumor volume reaches the target temperature.

  • Cellular Resistance: Some cancer cells may exhibit thermal resistance. In such cases, PTT can be combined with other modalities like chemotherapy or photodynamic therapy for a synergistic effect.[1][12]

Data on Laser Parameters for Photothermal Therapy

The following tables summarize laser parameters and outcomes from various studies. These values can serve as a starting point for optimization.

Table 1: In Vitro Laser Parameters and Cell Viability

Photothermal AgentLaser Wavelength (nm)Power Density (W/cm²)Irradiation Time (s)Cell Viability (%)Reference
IR-820 PLGA NPs8085.330~70%[4]
IR-820 PLGA NPs80814.130~42%[4]
Free IR-82080814.130~56%[4]

Table 2: In Vivo Laser Parameters and Temperature Increase

Photothermal AgentLaser Wavelength (nm)Power Density (W/cm²)Target Temperature (°C)NotesReference
CuS-PEG NPs12750.246.9Low power density promoted safety.[6]
aHLP-PDA NPs8500.4-Skin-permissible irradiation to avoid damage.[10]
CuS-PEG NPs12751.046.8Achieved through 5mm of tissue.[6]

Experimental Protocols

Protocol 1: In Vitro Photothermal Cytotoxicity Assay This protocol is adapted from methodologies used for evaluating the efficacy of photothermal agents on cancer cell lines.[4]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Incubation with Agent: Remove the culture medium and add fresh medium containing the desired concentration of this compound nanoparticles (e.g., 60 µM equivalent this compound). Include control wells with nanoparticles only (no laser), laser only (no nanoparticles), and no treatment. Incubate for another 24 hours.

  • Preparation for Irradiation: Gently wash the cells with phosphate-buffered saline (PBS) to remove any free nanoparticles. Add fresh culture medium and allow the cells to equilibrate at 37°C for 1 hour.

  • Laser Irradiation: Irradiate the designated wells with an 808 nm NIR laser at the desired power density (e.g., 14.1 W/cm²) for a specific duration (e.g., 30 seconds). Ensure the laser spot size covers the entire well.

  • Post-Irradiation Incubation: Return the plate to the incubator for 24 hours.

  • Viability Assessment: Evaluate cell viability using a standard method, such as the MTT assay.

Protocol 2: Measurement of Photothermal Conversion Efficiency (PCE) This protocol outlines the steps to quantify the ability of this compound nanoparticles to convert light to heat.

  • Sample Preparation: Disperse the this compound nanoparticles in 1 mL of PBS in a quartz cuvette at a specific concentration (e.g., 100 µg/mL).

  • Laser Irradiation: Irradiate the sample with a continuous-wave NIR laser (e.g., 808 nm) at a fixed power density.

  • Temperature Monitoring: Record the temperature of the solution at regular intervals (e.g., every 30 seconds) using a thermal imaging camera or a thermocouple probe until a steady-state temperature is reached.

  • Cooling Curve: Turn off the laser and continue to record the temperature as the solution cools down to room temperature.

  • PCE Calculation: Calculate the photothermal conversion efficiency (η) using the method established by Roper, which involves analyzing the heating and cooling curves to determine the rate of heat transfer.

Visual Guides

PTT_Mechanism cluster_workflow Mechanism of this compound Photothermal Therapy NIR_Laser NIR Laser (e.g., 808 nm) IR825_NP This compound Nanoparticle in Tumor Tissue NIR_Laser->IR825_NP Irradiation Excitation Photon Absorption & Ground State Excitation IR825_NP->Excitation Energy Transfer Heat Non-Radiative Decay (Vibrational Relaxation) Excitation->Heat Rapid Process Hyperthermia Localized Hyperthermia (>43°C) Heat->Hyperthermia Heat Generation Cell_Death Tumor Cell Death Hyperthermia->Cell_Death Induces Apoptosis Apoptosis Cell_Death->Apoptosis Necrosis Necrosis Cell_Death->Necrosis

Caption: Mechanism of this compound mediated photothermal therapy.

PTT_Workflow General Experimental Workflow for PTT cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation NP_Synth 1. This compound Nanoparticle Synthesis & Characterization PCE_Test 2. Photothermal Conversion Efficiency Test NP_Synth->PCE_Test Cell_Culture 3. Cancer Cell Culture PCE_Test->Cell_Culture Cytotoxicity 4. In Vitro Cytotoxicity Assay (Laser Irradiation) Cell_Culture->Cytotoxicity Tumor_Model 5. Tumor Model Establishment Cytotoxicity->Tumor_Model Proceed to In Vivo NP_Admin 6. Nanoparticle Administration (e.g., IV) Tumor_Model->NP_Admin Biodist 7. Biodistribution Imaging (Optional) NP_Admin->Biodist PTT_Treatment 8. In Vivo PTT (Laser Irradiation) NP_Admin->PTT_Treatment Direct to Treatment Biodist->PTT_Treatment Efficacy_Eval 9. Therapeutic Efficacy & Safety Evaluation PTT_Treatment->Efficacy_Eval

Caption: A typical experimental workflow for evaluating this compound PTT.

Troubleshooting_Flowchart start Problem Encountered in PTT Experiment q1 Insufficient Temperature Rise? start->q1 q2 Damage to Healthy Tissue? q1->q2 No a1 Increase Laser Power Increase this compound Dose Check Wavelength q1->a1 Yes q3 Low Cell Death Despite Temp Rise? q2->q3 No a2 Decrease Laser Power Shorten Irradiation Time Use Pulsed Laser q2->a2 Yes a3 Extend Analysis Time Check Heat Distribution Consider Combo Therapy q3->a3 Yes end Experiment Optimized q3->end No a1->q2 a2->q3 a3->end

Caption: A logical troubleshooting flow for common PTT issues.

References

Technical Support Center: IR-825 In Vivo Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-825 in vivo fluorescence imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in in vivo imaging?

A1: this compound is a near-infrared (NIR) fluorescent dye. Its properties make it suitable for various in vivo applications, including photothermal therapy and as a component of nanoparticle-based imaging agents.[1][2] The carboxyl group on the this compound molecule allows for its conjugation to other molecules, such as targeting ligands or nanoparticles.[3]

Q2: What are the optimal excitation and emission wavelengths for this compound?

A2: The optimal excitation and emission wavelengths for this compound are in the near-infrared spectrum. When conjugated with PEG-PLD, this compound exhibits an emission peak at approximately 830 nm when excited at 780 nm.[2][4] Another source suggests an absorption wavelength of 810 nm and an emission wavelength of 830 nm.[5]

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and dichloromethane.[5] For in vivo use, a common method involves first dissolving the dye in a minimal amount of an organic solvent like DMSO, and then diluting it with a biocompatible vehicle such as saline or a solution containing PEG to improve solubility and stability in aqueous environments. It is crucial to ensure the final concentration of the organic solvent is low and non-toxic to the animal.

Q4: What are typical concentrations and administration routes for this compound in mice?

A4: The concentration and administration route can vary depending on the specific application and formulation. For instance, in a study using PEG-PLD conjugated this compound nanomicelles, a dose of 10 mg/kg was administered via intravenous injection.[4] The concentration should be optimized for each experimental setup to achieve a good signal-to-background ratio.

Troubleshooting Guide

Problem 1: Low or No Fluorescence Signal

This is a common issue that can arise from several factors, from probe preparation to imaging settings.

Possible Cause Troubleshooting Step
Incorrect Excitation/Emission Filters Verify that the filters on your imaging system are appropriate for this compound's spectral profile (Excitation ~780-810 nm, Emission ~830 nm).[4][5]
Low Probe Concentration The concentration of this compound may be too low to generate a detectable signal. Perform a dose-response study to determine the optimal concentration for your model.
Probe Degradation Ensure this compound has been stored correctly, protected from light and moisture.[3] Prepare fresh solutions for each experiment to avoid degradation.
Rapid Clearance of the Probe Unconjugated this compound may clear from circulation quickly. Consider encapsulating this compound in nanoparticles or conjugating it to a larger molecule to prolong its circulation time.[4]
Poor Bioavailability The route of administration may not be optimal for delivering the probe to the target tissue. Intravenous injection is a common method for systemic delivery.[4]
Problem 2: High Background Signal or Low Signal-to-Background Ratio (SBR)

High background fluorescence can obscure the signal from the target tissue, making accurate quantification difficult.

Possible Cause Troubleshooting Step
Non-specific Binding The probe may be accumulating in non-target tissues. Modifying the surface properties of the probe, for example through PEGylation, can help reduce non-specific uptake.
Autofluorescence Although NIR imaging reduces autofluorescence, some tissues may still exhibit a background signal. Always include a control group of animals that have not been injected with the probe to establish a baseline autofluorescence level.
Sub-optimal Imaging Time Point The time between probe administration and imaging is critical. Acquire images at multiple time points post-injection to determine when the SBR is maximal.
Incorrect Image Analysis Use appropriate software to define regions of interest (ROIs) for both the target and background tissues accurately. The SBR is calculated as the mean fluorescence intensity of the target ROI divided by the mean fluorescence intensity of the background ROI.
Problem 3: Signal Fades Quickly (Photobleaching)

Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light.

Possible Cause Troubleshooting Step
Excessive Light Exposure Minimize the duration and intensity of the excitation light. Use the lowest laser power and shortest exposure time that still provides an adequate signal.
Frequent Imaging Reduce the frequency of image acquisition in longitudinal studies to minimize the cumulative light dose.
Oxygen Presence While difficult to control in vivo, be aware that reactive oxygen species can contribute to photobleaching.[6][7]

Quantitative Data

Table 1: Physicochemical and Optical Properties of this compound

PropertyValueNotes
Molecular Formula C₅₄H₄₈BrClN₂O₄[1]
Molecular Weight 904.34 g/mol [1]
Excitation Maximum ~780 - 810 nmVaries with solvent and conjugation.[4][5]
Emission Maximum ~830 nmVaries with solvent and conjugation.[4][5]
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane[5]

Experimental Protocols

Protocol for In Vivo Fluorescence Imaging of a Tumor Model in Mice with this compound

This protocol provides a general workflow. Specific parameters should be optimized for your experimental setup.

  • Probe Preparation:

    • Dissolve this compound in a minimal volume of sterile DMSO.

    • For a 10 mg/kg dose in a 25g mouse (0.25 mg), you might dissolve 2.5 mg of this compound in 100 µL of DMSO to create a stock solution.

    • Further dilute the stock solution in a sterile, biocompatible vehicle (e.g., saline with 5% Tween 80 or a PEG solution) to the final injection volume (typically 100-200 µL for a mouse). Ensure the final DMSO concentration is below 5% to minimize toxicity.

    • Vortex the solution thoroughly and visually inspect for any precipitation.

  • Animal Handling and Probe Administration:

    • Anesthetize the tumor-bearing mouse using an appropriate anesthetic (e.g., isoflurane).

    • Administer the prepared this compound solution via intravenous (tail vein) injection.

  • Fluorescence Imaging:

    • Place the anesthetized mouse in the imaging chamber of an in vivo imaging system.

    • Set the excitation and emission filters appropriate for this compound (e.g., Excitation: 780 nm, Emission: 830 nm).[4]

    • Acquire images at various time points post-injection (e.g., 1, 4, 8, 12, 24, and 48 hours) to determine the optimal imaging window with the highest tumor-to-background ratio.[4]

    • Maintain the animal's body temperature throughout the imaging session.

  • Image Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a non-tumor background area (e.g., muscle).

    • Calculate the mean fluorescence intensity for each ROI.

    • Determine the signal-to-background ratio (SBR).

  • Ex Vivo Analysis (Optional but Recommended):

    • At the final time point, euthanize the mouse.

    • Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the excised tissues using the same imaging parameters to confirm the biodistribution of the probe.[4]

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Fluorescence Imaging with this compound cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging cluster_analysis Analysis A Dissolve this compound in DMSO B Dilute in Biocompatible Vehicle A->B C Anesthetize Animal B->C D Intravenous Injection C->D E Place in Imaging System D->E F Set Excitation/ Emission Filters E->F G Acquire Images at Multiple Time Points F->G H Define Regions of Interest (ROIs) G->H I Calculate Mean Fluorescence Intensity H->I J Determine Signal-to- Background Ratio (SBR) I->J

References

Technical Support Center: Enhancing IR-825 Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the fluorescence quantum yield of the near-infrared (NIR) dye IR-825.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fluorescence quantum yield important?

A1: this compound is a near-infrared (NIR) heptamethine cyanine dye with a carboxyl group that allows it to be conjugated to other molecules.[1][2] Its fluorescence in the NIR spectrum is valuable for deep-tissue in vivo imaging, as there is less light absorbance and scatter by biological tissues in this range.[3] A high fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is crucial for achieving a bright signal and high-resolution imaging, leading to more sensitive and reliable experimental results.[4]

Q2: What are the primary causes of low fluorescence quantum yield in this compound?

A2: The primary causes of low quantum yield for this compound and other cyanine dyes in aqueous environments are:

  • Aggregation-Caused Quenching (ACQ): In polar solvents like water, hydrophobic this compound molecules tend to stack together, or aggregate. This proximity leads to non-radiative decay pathways, where the excitation energy is lost as heat instead of being emitted as fluorescence.[5][6]

  • Photobleaching: Like many fluorophores, this compound is susceptible to photobleaching, which is the irreversible photochemical destruction of the dye molecule upon exposure to excitation light.[7][8][9] This leads to a permanent loss of fluorescence.

  • Solvent Effects: The local environment, including solvent polarity, can significantly influence the fluorescence properties of the dye.

Q3: How does aggregation specifically affect this compound fluorescence?

A3: When this compound molecules aggregate, new intermolecular interactions can alter their electronic excited states.[10] This often leads to "H-type" aggregation, which is characterized by a blue-shifted absorption spectrum and very weak or no fluorescence (quenching). The close proximity of the molecules facilitates rapid energy transfer and non-radiative decay, drastically reducing the quantum yield.[5] Strategies that prevent this aggregation are key to enhancing fluorescence.

Q4: What is photobleaching and how can I minimize it for this compound?

A4: Photobleaching is the light-induced degradation of a fluorophore, causing its signal to fade.[8] It occurs when the dye molecule, in its excited state, undergoes chemical reactions, often with molecular oxygen, that render it non-fluorescent.[11] To minimize photobleaching, you can:

  • Reduce Excitation Light Intensity: Use the lowest laser power or light source intensity that provides an adequate signal-to-noise ratio.[7][11] Neutral density filters can help achieve this.[12]

  • Minimize Exposure Time: Limit the duration of light exposure by using faster acquisition settings or only illuminating the sample when actively capturing data.[7][9]

  • Use Antifade Reagents: Incorporate commercially available antifade reagents or oxygen scavengers into your mounting media for fixed samples.[8][11][13]

Q5: Can formulating this compound into nanoparticles improve its quantum yield?

A5: Yes. Encapsulating or conjugating this compound within nanoparticles, such as polymeric micelles, is a highly effective strategy.[2][14] This approach enhances the quantum yield by physically preventing the dye molecules from aggregating. By isolating the fluorophores from each other and the aqueous environment, non-radiative decay pathways are suppressed, leading to a significant increase in fluorescence brightness.[15][16]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Low or nonexistent fluorescence signal.

Potential Cause Recommended Solution
Aggregation-Caused Quenching (ACQ) Reduce the concentration of free this compound in your solution. Formulate this compound into nanoparticles or conjugate it to a polymer to prevent aggregation.[2][14] Consider using a less polar solvent if your experimental design permits.
Incorrect Instrument Settings Ensure the excitation and emission wavelengths are correctly set for this compound (typically, excitation is around 780 nm and emission is around 830 nm).[2] Verify that detector gain and other acquisition parameters are optimized.
Sample Degradation This compound solutions should be stored properly, protected from light and moisture at -20°C or -80°C for long-term stability.[1] Prepare fresh solutions for critical experiments.

Problem 2: The fluorescence signal fades rapidly during imaging.

Potential Cause Recommended Solution
Photobleaching Decrease the intensity of the excitation light source.[7] Reduce the exposure time for each image and the total duration of the imaging session.[8] For fixed samples, use a mounting medium containing an antifade reagent.[9][11]
Oxygen Presence Dissolved oxygen can accelerate photobleaching.[11] If possible for your sample type, deoxygenate the buffer or use an oxygen scavenging system.[12]

Problem 3: The emission peak is broadened and red-shifted.

Potential Cause Recommended Solution
Excimer or J-Aggregate Formation This can occur at high concentrations where molecules form specific types of aggregates with altered spectral properties.[6][17] Dilute the sample significantly. The formation of J-aggregates in some cyanine dyes can sometimes lead to enhanced, red-shifted emission, but this is highly dependent on the specific dye and conditions.[17]
Solvent Polarity Effects The polarity of the local environment can affect the Stokes shift. A red shift is often seen in more polar environments. If you observe this, ensure your solvent conditions are consistent across all experiments.

Data on Factors Influencing this compound Quantum Yield

The following table summarizes the qualitative effects of different formulation strategies on the fluorescence quantum yield of this compound, based on principles of dye chemistry.

Condition / Formulation Mechanism of Action Expected Effect on Quantum Yield
Free this compound in Aqueous BufferHigh potential for aggregation due to hydrophobic interactions.Low
Free this compound in Organic Solvent (e.g., DMSO, DMF)Reduced aggregation due to better solvation of the hydrophobic dye.Moderate to High
This compound Conjugated to a Polymer[2]Covalent linkage to a polymer backbone prevents self-aggregation.High / Enhanced
This compound Encapsulated in Nanomicelles[14][15]Physical isolation of dye molecules within the hydrophobic core of micelles.High / Enhanced

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Polymeric Micelles

This protocol describes a general method for encapsulating this compound into polymeric micelles to reduce aggregation and enhance fluorescence, inspired by methodologies for similar dyes.[2]

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., DSPE-PEG, Pluronic F-127)

  • Organic solvent (e.g., DMSO or THF)

  • Phosphate-buffered saline (PBS) or deionized water

  • Dialysis membrane (e.g., 3.5 kDa MWCO)

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve a specific amount of the amphiphilic block copolymer and this compound in a small volume of the organic solvent. A typical molar ratio might be 1:100 (this compound to polymer), but this should be optimized.

  • Micelle Formation: While stirring vigorously, add the organic solution dropwise into a larger volume of aqueous buffer (e.g., PBS). The hydrophobic this compound will be entrapped within the core of the self-assembling micelles.

  • Solvent Removal: Stir the solution for several hours in a fume hood to allow the organic solvent to evaporate.

  • Purification: To remove any remaining organic solvent and non-encapsulated this compound, dialyze the solution against fresh PBS or deionized water for 24-48 hours, changing the buffer every 4-6 hours.

  • Characterization: The resulting solution of this compound-loaded nanomicelles can be characterized for size (e.g., via Dynamic Light Scattering) and fluorescence properties.

Protocol 2: Relative Quantum Yield Measurement (Comparative Method)

This protocol outlines how to measure the relative fluorescence quantum yield of your this compound formulation using a known standard.[4]

Materials:

  • Your this compound sample (e.g., free dye, encapsulated dye)

  • A reference standard with a known quantum yield in the same spectral region (e.g., ICG in DMSO)

  • Spectrophotometer (for absorbance measurements)

  • Fluorometer (for fluorescence measurements)

  • Matched quartz cuvettes

Procedure:

  • Prepare Dilutions: Prepare a series of dilutions for both the this compound sample and the reference standard in the same solvent.

  • Measure Absorbance: For each dilution, measure the absorbance spectrum. The goal is to work in a range where absorbance at the excitation wavelength is low (ideally < 0.1) to avoid inner filter effects.[6]

  • Measure Fluorescence: Using the same excitation wavelength for all samples, measure the fluorescence emission spectrum for each dilution. Ensure instrument settings (e.g., slit widths) are identical for all measurements.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength. The relationship should be linear.

  • Calculate Quantum Yield: Determine the gradient (slope) of the linear fit for both plots. The quantum yield of your sample (Φ_sample) can then be calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φ_std is the known quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots.

    • n_sample and n_std are the refractive indices of the sample and standard solvents, respectively (this term can be ignored if the same solvent is used for both).

Visualizations

G cluster_problem Troubleshooting Workflow start Low this compound Fluorescence Signal cause1 Potential Cause: Aggregation? start->cause1 cause2 Potential Cause: Photobleaching? start->cause2 cause3 Potential Cause: Degradation? start->cause3 sol1 Solution: - Reduce Concentration - Use Nanoparticles - Change Solvent cause1->sol1 Yes sol2 Solution: - Reduce Light Intensity - Minimize Exposure Time - Use Antifade Reagents cause2->sol2 Yes sol3 Solution: - Use Fresh Sample - Store Properly (-20°C) cause3->sol3 Yes

Caption: Workflow for troubleshooting low this compound quantum yield.

G cluster_quenched A: Free this compound in Aqueous Solution cluster_enhanced B: Encapsulated this compound in Nanomicelle IR1 This compound IR2 This compound IR1->IR2 Energy Transfer IR3 This compound IR2->IR3 quench Fluorescence Quenching IR2->quench micelle Nanomicelle (Hydrophobic Core) enhance Enhanced Fluorescence micelle->enhance IR4 This compound IR5 This compound IR6 This compound

References

Strategies to improve the stability of IR-825 formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for IR-825 Formulations. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common stability challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution unstable and degrading rapidly in aqueous buffers like PBS?

A: this compound, like other cyanine dyes such as Indocyanine Green (ICG), has poor stability in aqueous solutions.[1][2] This instability is due to several factors:

  • Aggregation: In aqueous environments, the hydrophobic molecules of this compound tend to stack together, or aggregate. This aggregation can alter the dye's optical properties, leading to a decrease in fluorescence and a shift in the absorption spectrum.[1]

  • Hydrolysis: The polymethine chain of cyanine dyes is susceptible to cleavage by water molecules, leading to the formation of non-fluorescent degradation products.

  • Concentration Dependence: The tendency to aggregate and degrade is often dependent on the concentration of the dye in the solution.[1] For example, solutions of ICG in de-ionized water and PBS (pH 7.4) have been shown to lose 80-85% of their fluorescence intensity over 100 hours.[3]

Troubleshooting Steps:

  • Avoid Purely Aqueous Solvents: If possible, prepare stock solutions in organic solvents like DMSO or ethanol and make final dilutions into your aqueous buffer immediately before use.

  • Incorporate Solubilizing Agents: Use biocompatible surfactants or co-solvents to improve solubility and reduce aggregation. Agents like Kolliphor HS15, Cremaphor EL, and Tween 80 have been used successfully to formulate hydrophobic NIR-II dyes.[4]

  • Encapsulate the Dye: Utilize nanocarriers to protect this compound from the aqueous environment. This is one of the most effective strategies.

Q2: How do light and temperature affect the stability of my this compound formulation?

A: this compound is highly sensitive to both light and temperature, which can accelerate its degradation.

  • Photodegradation: Exposure to light, especially in the presence of oxygen, can lead to photo-oxidation. Upon excitation, the dye can react with molecular oxygen to form reactive singlet oxygen, which in turn can cleave the dye molecule, resulting in non-fluorescent debris and a loss of signal.[5][6][7]

  • Thermal Degradation: Elevated temperatures increase the rate of chemical degradation (hydrolysis) and can also promote aggregation.[8] The stability of similar dyes decreases significantly at physiological temperatures compared to room temperature.[8]

Troubleshooting Steps:

  • Protect from Light: Always store this compound, both in powder form and in solution, in the dark. Use amber vials or wrap containers in aluminum foil. During experiments, minimize light exposure as much as possible.

  • Control Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, as recommended by the manufacturer, to be used within one to six months, respectively.[9] For short-term storage, refrigeration at 4°C is preferable to room temperature. Avoid repeated freeze-thaw cycles.

  • Degas Solutions: To minimize photo-oxidation, consider de-gassing your aqueous buffers to remove dissolved oxygen before preparing your final this compound dilution.

Q3: My this compound signal is weak and inconsistent. What strategies can I use to create a stable and reliable formulation?

A: Achieving a stable this compound formulation is critical for reproducible results. The most effective strategies involve protecting the dye from the aqueous environment and preventing aggregation.

Key Stabilization Strategies:

  • Encapsulation in Micelles: Micelles are nano-sized structures formed by surfactants that can encapsulate hydrophobic molecules like this compound in their core. This approach improves aqueous stability, reduces aggregation, and can enhance quantum yield.[1]

    • Recommended Agents: Non-ionic surfactants like Tween 20, Tween 80, and Solutol HS 15 have proven effective.[1][3] Formulations with Solutol HS 15 have shown high stability for over four weeks.[1]

  • Encapsulation in Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate this compound, providing a protective barrier.

    • Recommended Agents: Poly(lactic-co-glycolic acid) (PLGA) and poly(ethylene glycol)-b-poly(ε-caprolactone) (PCL-PEG) are commonly used polymers.[5][10][11]

  • Chemical Conjugation: Covalently linking this compound to a polymer creates a stable conjugate that prevents premature release of the dye. This method can achieve a high and stable loading rate.[12][13][14]

    • Example: Conjugating this compound-NH₂ to a hydrophilic block copolymer like PEG-PLD creates amphiphilic molecules that self-assemble into stable nanomicelles.[12][13]

  • Lyophilization (Freeze-Drying): For long-term storage, lyophilization can significantly enhance the shelf-life of this compound formulations.[15] It is crucial to use cryoprotectants (e.g., sucrose, trehalose) to protect both the dye and any carrier system (like nanoparticles) during the freezing and drying process.[15]

Data on Formulation Stability

The following tables summarize quantitative data on the stability of cyanine dyes under different formulation conditions.

Table 1: Stability of Indocyanine Green (ICG) in Aqueous vs. Stabilized Solutions

FormulationTimeFluorescence Intensity DecreaseReference
ICG in De-ionized Water100 hours~80%[3]
ICG in PBS (pH 7.4)100 hours~85%[3]
ICG with 0.1% Tween 204 months<5%[3]
ICG in Solutol HS 15 Micelles4 weeksHigh Stability (Specific % not stated)[1]

Table 2: Characteristics of Different this compound/IR-820 Nanocarrier Formulations

Nanocarrier SystemEncapsulated DyeAverage SizeKey FindingReference
Solutol HS 15 MicellesICG12 nm3-fold increased quantum yield and high stability.[1]
PCL-PEG MicellesICG & IR-1061~35 nmIncreased stability against photodecomposition.[5]
PEG-PLD Conjugated MicellesThis compoundNot specifiedHigh drug loading (~21%) and avoids premature release.[12][13]
PLGA NanoparticlesIR-820103 ± 8 nmHighly stable at physiological pH.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Micelles using a Surfactant

This protocol is a general guideline based on methods for encapsulating cyanine dyes in micelles.

Materials:

  • This compound dye

  • Surfactant (e.g., Kolliphor HS15, Solutol HS 15, or Tween 80)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Magnetic stirrer and stir bar

  • Vortex mixer

Methodology:

  • Prepare Surfactant Solution: Prepare a stock solution of the chosen surfactant in PBS. For example, create a 25% (w/v) Kolliphor HS15 solution in PBS.[4]

  • Dissolve this compound: Weigh the desired amount of this compound powder. To aid in initial dissolution, you can first dissolve the dye in a minimal amount of a suitable organic solvent (e.g., DMSO), although direct dissolution into the surfactant solution is often possible.

  • Formulate Micelles: Add the this compound to the surfactant-PBS solution. For example, add this compound to the 25% Kolliphor HS15 solution to achieve a final dye concentration of 1 mg/mL.[4]

  • Mix Thoroughly: Vortex the mixture vigorously for 1-2 minutes, followed by stirring with a magnetic stirrer for 30-60 minutes at room temperature, protected from light. This allows for the self-assembly of micelles and the encapsulation of the dye.

  • Purification (Optional): To remove any unencapsulated dye, the solution can be filtered through a 0.22 µm syringe filter.

  • Characterization: Analyze the formulation's stability by measuring its absorbance spectrum (e.g., from 700-900 nm) over time using a UV-Vis spectrophotometer. Store the formulation at 4°C in the dark.

Protocol 2: Stability Assessment using UV-Vis Spectroscopy

This protocol describes how to monitor the stability of your this compound formulation over time.

Materials:

  • This compound formulation

  • UV-Vis Spectrophotometer

  • Cuvettes (quartz or appropriate for the NIR range)

  • Control buffer/solvent

Methodology:

  • Initial Measurement (Time 0):

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the spectrophotometer to scan a wavelength range that covers the absorption peak of this compound (e.g., 650 nm to 900 nm).

    • Use the buffer/solvent of your formulation as a blank to zero the instrument.

    • Measure the absorbance spectrum of your freshly prepared this compound formulation. Record the wavelength of maximum absorbance (λ_max) and the absorbance value at this peak.

  • Incubation:

    • Store your formulation under the desired test conditions (e.g., room temperature in the dark, 37°C with light exposure, 4°C in the dark).

    • Prepare multiple aliquots to avoid repeated sampling from the same vial if testing destructive conditions.

  • Time-Point Measurements:

    • At predetermined time points (e.g., 1, 6, 24, 48, 100 hours), retrieve an aliquot of the formulation.

    • Allow the sample to return to room temperature if it was stored refrigerated or frozen.

    • Re-blank the spectrophotometer and measure the absorbance spectrum of the sample.

  • Data Analysis:

    • Plot the absorbance at λ_max as a function of time.

    • Calculate the percentage of remaining this compound at each time point relative to the initial absorbance at Time 0.

    • A stable formulation will show minimal decrease in peak absorbance over the monitored period.

Visual Guides

Troubleshooting_Workflow start Instability Observed (Signal Loss, Color Change) cause1 Potential Cause: Aggregation start->cause1 cause2 Potential Cause: Photodegradation start->cause2 cause3 Potential Cause: Thermal Degradation start->cause3 cause4 Potential Cause: Hydrolysis start->cause4 solution1 Solution: Encapsulate in Micelles or Nanoparticles, Use Surfactants cause1->solution1 solution2 Solution: Store in Dark, Use Amber Vials, Minimize Light Exposure cause2->solution2 solution3 Solution: Store at Low Temp (-20°C / 4°C), Avoid Freeze-Thaw Cycles cause3->solution3 solution4 Solution: Lyophilize for Long-Term Storage, Optimize Solvent/pH cause4->solution4 solution1->cause4 Also helps prevent hydrolysis Degradation_Pathway IR825 Stable this compound Process Photo-oxidation & Hydrolysis IR825->Process Degraded Non-Fluorescent Degradation Products Light Light (hν) Light->Process Oxygen Oxygen (O2) Oxygen->Process Water Water (H2O) Water->Process Process->Degraded Cleavage of Polymethine Chain Stabilization_Strategies center Unstable this compound in Aqueous Solution micelles Micelle Encapsulation (e.g., Tween 80, Solutol HS 15) - Prevents aggregation - Increases solubility center->micelles nanoparticles Polymeric Nanoparticles (e.g., PLGA) - Protects from hydrolysis - Controlled release center->nanoparticles conjugation Chemical Conjugation (e.g., to PEG) - Stable covalent bond - Prevents dye leakage center->conjugation lyo Lyophilization (with Cryoprotectants) - Enhances long-term shelf-life - Ideal for storage center->lyo

References

Overcoming background noise in IR-825 in vivo imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-825 in vivo imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common challenges related to background noise in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in near-infrared (NIR) in vivo imaging?

A1: Background noise in NIR imaging can originate from several sources, which can be broadly categorized into two groups:

  • Autofluorescence: This is the natural emission of light from biological tissues and other materials when excited by the imaging system's light source. In rodent studies, a significant source of autofluorescence is chlorophyll found in standard chow diets, which is particularly strong in the gastrointestinal (GI) tract.[1][2][3][4][5] Other endogenous molecules in the skin and tissues can also contribute to the background signal.[1][2][3][4]

  • Non-Specific Probe Accumulation: This occurs when the this compound dye or its carrier (e.g., nanoparticles) does not bind exclusively to the intended target.[6][7] The dye may accumulate in healthy tissues or be taken up by the reticuloendothelial system (e.g., liver and spleen), leading to a high background signal in these areas.[8][9]

  • Instrumental and Environmental Factors: Noise can also be generated by the imaging system itself, such as detector noise and stray light.[7][10]

Q2: Why is the signal-to-noise ratio (SNR) or signal-to-background ratio (SBR) a critical parameter in my imaging experiments?

A2: The signal-to-noise ratio (SNR) or signal-to-background ratio (SBR) is a crucial measure of imaging quality and sensitivity.[3][4] A high SNR/SBR indicates that the signal from your target of interest is strong and clearly distinguishable from the surrounding background noise.[11] This is essential for:

  • Accurate Quantification: A high ratio allows for more precise measurement of the fluorescent signal, which is critical when assessing tumor size, drug delivery efficiency, or receptor expression.

  • Improved Sensitivity: It enables the detection of smaller or deeper targets that might otherwise be obscured by high background fluorescence.[3][4]

  • Clear Visualization: High-contrast images make it easier to delineate tumor margins and identify specific anatomical structures.[12][13]

Q3: What are the general strategies to improve the signal-to-noise ratio?

A3: Improving the SNR involves a two-pronged approach: maximizing the specific signal and minimizing the background noise. Key strategies include:

  • Reducing Autofluorescence: The most effective method is to switch the animals to a purified, alfalfa-free diet for a period before imaging.[1][2][14]

  • Optimizing Imaging Parameters: Adjusting settings like excitation/emission wavelengths, exposure time, and filter sets can significantly enhance contrast.[2][4] Using longer excitation and emission wavelengths can reduce background autofluorescence.[1][2][3][4]

  • Probe Concentration and Formulation: Titrating the this compound probe to the lowest effective concentration can reduce non-specific binding.[7][15] Encapsulating this compound in nanocarriers can also alter its biodistribution and potentially reduce background accumulation.[6][16]

  • Post-Acquisition Image Processing: Software tools can be used for background subtraction and spectral unmixing to computationally separate the specific signal from autofluorescence.[3][17]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound in vivo imaging experiments.

Problem 1: I'm seeing a very high and widespread signal in the abdominal region of my mice.

  • Possible Cause: This is a classic sign of diet-induced autofluorescence.[5] Standard rodent chow contains chlorophyll from alfalfa, which fluoresces strongly in the near-infrared spectrum, masking the signal from your probe in the gastrointestinal tract.[5][14]

  • Solution:

    • Switch to a Purified Diet: Move your animals to a purified, alfalfa-free diet.[14] These diets are specially formulated to minimize autofluorescence.

    • Implement a Washout Period: It can take several days for the chlorophyll to clear from the animals' system. A washout period of at least 4 days is often recommended.[14]

    • Confirm with a Control Animal: Image an animal that has been on the purified diet but has not been injected with this compound to establish a new baseline background signal.

Problem 2: My overall signal-to-noise ratio is poor, and the target is difficult to distinguish from the background.

  • Possible Cause 1: Suboptimal Imaging Parameters. Your imaging system's settings may not be optimized for this compound.

    • Solution: Review the spectral properties of this compound (typically with an absorption peak around 800 nm and emission around 820 nm) and ensure your excitation light source and emission filters are correctly matched.[8] Experiment with adjusting the exposure time; longer exposures can increase the signal, but may also increase background noise, so an optimal balance is needed.[18]

  • Possible Cause 2: High Non-Specific Binding. The this compound probe may be accumulating in non-target tissues.

    • Solution: Try titrating the injected dose of the this compound conjugate.[7][15] Using a lower concentration can sometimes reduce non-specific uptake without significantly compromising the target signal. If using a targeted probe, perform blocking studies by co-injecting an excess of the unlabeled targeting molecule to confirm the specificity of the signal.[12][13]

  • Possible Cause 3: Imaging at the Wrong Time Point. The time between probe injection and imaging is critical for achieving optimal contrast.

    • Solution: Conduct a time-course experiment to determine the optimal imaging window.[19] This is the time point where the probe has maximally accumulated in the target tissue while clearing from the background and non-target organs.[20]

Problem 3: The fluorescent signal appears weak or is fading quickly.

  • Possible Cause 1: Probe Degradation. this compound, like many fluorescent dyes, can be susceptible to degradation.

    • Solution: Ensure the probe is stored correctly, protected from light and moisture. Prepare fresh solutions for injection and avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Photobleaching. Excessive or intense light exposure during imaging can cause the fluorophore to permanently lose its ability to fluoresce.

    • Solution: Minimize the animal's exposure to the excitation light.[21] Use the lowest possible laser power and the shortest exposure time that still provides a detectable signal.[22] If taking multiple images over time, reduce the frequency of acquisition.[22]

Quantitative Data
Table 1: Impact of Diet on Abdominal Autofluorescence

The following table summarizes the significant reduction in background autofluorescence achieved by switching from a standard chow diet to a purified, alfalfa-free diet. The data is adapted from a study comparing imaging conditions.[1][2][3][4]

Diet TypeExcitation WavelengthEmission RangeRelative Background AutofluorescenceImprovement Factor
Standard Chow670 nmNIR-I (700-975 nm)High-
Purified Diet670 nmNIR-I (700-975 nm)Significantly Lower>100x Reduction[1][2][3][4]
Standard Chow760 nm or 808 nmNIR-I (700-975 nm)Significantly Lower>100x Reduction[1][2][3][4]

Note: The study highlights that switching to a purified diet or using longer excitation wavelengths can reduce background autofluorescence by more than two orders of magnitude.[1][2][3][4]

Experimental Protocols
Protocol 1: Minimizing Diet-Induced Autofluorescence

This protocol outlines the steps to reduce background noise originating from the animal's diet.

  • Animal Acclimatization: Upon arrival, allow animals to acclimate to the facility for a standard period (e.g., one week) on a standard chow diet.

  • Dietary Switch: At least one week prior to the planned injection of the this compound probe, switch the animals from their standard chow to a purified, alfalfa-free rodent diet.

  • Housing: House the animals in clean cages with fresh bedding after the diet switch to prevent cross-contamination from residual chow.

  • Washout Period: Maintain the animals on the purified diet for the entire duration of the experiment. A minimum of 4-7 days is recommended before imaging to ensure clearance of residual chlorophyll from the GI tract.[14]

  • Baseline Imaging (Optional but Recommended): Before injecting the this compound probe, perform a baseline imaging session on a control mouse that has been on the purified diet. This will allow you to determine the new, lower level of background autofluorescence.

  • Probe Administration and Imaging: Proceed with your planned experimental timeline for this compound injection and subsequent imaging sessions.

Visualizations

Diagrams of Workflows and Concepts

cluster_Sources Primary Sources of Background Noise cluster_Signal Observed Signal Autofluorescence Tissue Autofluorescence TotalSignal Total Measured Fluorescence Autofluorescence->TotalSignal Diet Diet-Induced Signal (e.g., Chlorophyll) Diet->TotalSignal Probe Non-Specific Probe Accumulation Probe->TotalSignal System Imaging System Noise System->TotalSignal

Caption: Key contributors to background noise in in vivo imaging.

Start High Background Noise Detected CheckDiet Is animal on a purified, alfalfa-free diet? Start->CheckDiet SwitchDiet Switch to purified diet. Allow 4-7 day washout. CheckDiet->SwitchDiet No CheckParams Are imaging parameters (wavelength, exposure) optimized? CheckDiet->CheckParams Yes SwitchDiet->CheckParams OptimizeParams Optimize excitation/emission filters and exposure time. CheckParams->OptimizeParams No CheckDose Is probe dose optimized? CheckParams->CheckDose Yes OptimizeParams->CheckDose TitrateDose Perform dose-titration study to find optimal concentration. CheckDose->TitrateDose No CheckTime Is imaging time point optimal? CheckDose->CheckTime Yes TitrateDose->CheckTime TimeCourse Perform time-course study to find peak SBR. CheckTime->TimeCourse No Resolved Background Noise Reduced CheckTime->Resolved Yes TimeCourse->Resolved

Caption: Troubleshooting workflow for high background noise.

cluster_Prep Phase 1: Pre-Imaging Preparation cluster_Inject Phase 2: Probe Administration cluster_Image Phase 3: Image Acquisition cluster_Analysis Phase 4: Data Analysis AnimalPrep 1. Animal Preparation (Hair removal, anesthesia) Injection 3. This compound Probe Injection (e.g., intravenous) AnimalPrep->Injection Diet 2. Purified Diet (Min. 1 week prior) Diet->AnimalPrep Wait 4. Wait for Optimal Biodistribution Injection->Wait Imaging 5. In Vivo Imaging (Optimized parameters) Wait->Imaging ROI 6. ROI Analysis Imaging->ROI Quant 7. Signal Quantification (Calculate SBR) ROI->Quant

Caption: Experimental workflow for this compound in vivo imaging.

References

Technical Support Center: Optimizing IR-825 Loading in Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the loading efficiency of the near-infrared (NIR) dye IR-825 into nanoparticles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound loading efficiency is consistently low. What are the common causes and how can I improve it?

A1: Low loading efficiency is a frequent challenge. The issue often stems from the formulation process, the physicochemical properties of the components, or their interactions. Here are the primary factors and troubleshooting steps:

  • Formulation Method: The chosen method of nanoparticle synthesis is critical. For hydrophobic dyes like this compound, methods like nanoprecipitation or emulsion-solvent evaporation are common.[1][2][3] If one method yields poor results, consider trying an alternative.

  • Drug-to-Polymer Ratio: An excessively high initial concentration of this compound relative to the polymer can lead to drug precipitation or aggregation rather than efficient encapsulation. Systematically vary the initial this compound:polymer weight ratio (e.g., 1:5, 1:10, 1:20) to find the optimal balance.

  • Solvent System: The choice of organic solvent (for the polymer and dye) and aqueous phase (the non-solvent) significantly impacts nanoparticle formation and drug encapsulation.[2][3]

    • Organic Solvent: Ensure this compound and the polymer are fully soluble in the chosen organic solvent (e.g., acetonitrile, dichloromethane, ethyl acetate).[1][2][3] Poor solubility will lead to premature precipitation.

    • Aqueous Phase Solvent: The solvent used for the stabilizer (e.g., PVA, BSA) can dramatically affect encapsulation. For some hydrophobic dyes in PLGA nanoparticles, using pure water (mQ) as the solvent for the stabilizer has been shown to significantly improve loading efficiency compared to buffers like PBS or sodium acetate.[4][5]

  • Stabilizer/Surfactant: The type and concentration of the stabilizer are crucial for controlling particle size, stability, and drug encapsulation.[2][3][4] Experiment with different stabilizers (e.g., PVA, BSA, Pluronics) and vary their concentration to optimize the formulation.

Q2: My nanoparticles are aggregating after loading with this compound. What should I do?

A2: Aggregation indicates colloidal instability. This can be caused by insufficient surface stabilization or changes in surface charge after drug loading.

  • Zeta Potential Analysis: Measure the zeta potential of your nanoparticles. A value greater than |30| mV generally indicates good colloidal stability due to electrostatic repulsion. If the value is close to zero, aggregation is likely.

  • Increase Stabilizer Concentration: The stabilizer provides a protective layer that prevents nanoparticles from sticking together.[6] Try incrementally increasing the concentration of your stabilizer (e.g., PVA, chitosan lactate) during formulation.[4]

  • Surface Modification (Pegylation): Covalently attaching polyethylene glycol (PEG) to the nanoparticle surface creates a steric barrier that can prevent aggregation in biological fluids and improve stability.[7]

  • Crosslinking: For certain polymer shells, crosslinking can be employed to enhance the stability of the coating and prevent its dissociation from the nanoparticle core, thereby improving dispersion stability.[6]

Q3: How can I accurately quantify the amount of this compound loaded into my nanoparticles?

A3: Accurate quantification is essential to determine loading efficiency and drug content.[8][9][10] Two primary methods are used: the indirect method and the direct method.

  • Indirect Method (UV-Vis Spectroscopy): This is the most common approach. It involves separating the nanoparticles from the formulation medium by centrifugation and measuring the concentration of free, unencapsulated this compound in the supernatant using a UV-Vis spectrophotometer. The encapsulated amount is then calculated by subtracting the free amount from the initial total amount. Ensure your calibration curve is linear and accurate in the expected concentration range.

  • Direct Method (FTIR Spectroscopy): A more advanced and reliable method involves the direct quantification of the drug within the nanoparticles using Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy.[8][9][10] This technique avoids errors from inefficient extraction or dilutions.[8][9][10] It relies on identifying characteristic absorption peaks for the drug that are distinct from the polymer matrix.[11][12]

Q4: I suspect the this compound dye is degrading during the formulation process. How can I confirm this and prevent it?

A4: this compound, like many cyanine dyes, can be sensitive to light, heat, and certain chemical environments.

  • Protect from Light: Perform all formulation and handling steps in low-light conditions or by wrapping vessels in aluminum foil.

  • Avoid Excessive Heat: If your method involves heating, ensure the temperature does not exceed the degradation point of this compound. Use the lowest effective temperature.

  • Limit Sonication Time: While sonication is often necessary for creating emulsions, prolonged exposure can generate heat and potentially degrade the dye. Optimize sonication time and use an ice bath to keep the sample cool.

  • Check for Spectral Shifts: Use a spectrophotometer to compare the absorbance spectrum of the this compound in your final nanoparticle suspension (after extraction) to that of a fresh standard solution. A significant shift in the peak absorbance wavelength or the appearance of new peaks could indicate degradation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on nanoparticle formulations, highlighting how different components and methods affect loading efficiency and particle characteristics.

Table 1: Effect of Stabilizer Solvent on Loading Efficiency of a Hydrophobic Dye in PLGA Nanoparticles.

Stabilizer SolventLoading Efficiency (%)Dye Loaded (µg/mg of NP)Reference
mQ Water80.4%46.3 ± 6.2[4]
PBS61.7%30.2 ± 8.2[4]
Sodium Acetate49.9%16.0 ± 2.4[4]

Table 2: Effect of Stabilizer (Chitosan Lactate) Concentration on Loading Efficiency.

Chitosan Lactate (g/L)Loading Efficiency (%)Dye Loaded (µg/mg of NP)Reference
037.7%28.3 ± 0.2[4]
0.08334.3%25.8 ± 0.3[4]
0.574.1%55.6 ± 6.2[4]
1.061.7%46.3 ± 0.7[4]
3.096.9%72.7 ± 6.7[4]

Table 3: Example of a High-Efficiency this compound Formulation.

Nanoparticle SystemFormulation StrategyLoading Rate (%)Key FeatureReference
PEG-PLD(IR825) NanomicellesChemical Conjugation~21.0%Avoids premature release[13]

Visual Guides and Workflows

G cluster_prep 1. Preparation cluster_form 2. Formulation cluster_purify 3. Purification cluster_char 4. Characterization prep_ir This compound Solution prep_poly Polymer Solution (e.g., PLGA in Acetonitrile) prep_aq Aqueous Phase (e.g., PVA in mQ Water) form_mix Mix Organic & Aqueous Phases prep_aq->form_mix form_emul Homogenization / Sonication form_mix->form_emul form_evap Solvent Evaporation form_emul->form_evap pur_cent Centrifugation / Washing form_evap->pur_cent pur_resus Resuspend in Buffer/Water pur_cent->pur_resus char_size Size & PDI (DLS) pur_resus->char_size char_zeta Zeta Potential char_le Loading Efficiency (UV-Vis) char_morph Morphology (TEM/SEM)

Caption: General workflow for this compound nanoparticle formulation and characterization.

G start Start: Low Loading Efficiency Observed q1 Is the nanoparticle size and PDI acceptable? start->q1 sol1 Adjust formulation parameters: - Sonication power/time - Stirring speed - Polymer/stabilizer concentration q1->sol1 NO q2 Is the this compound:Polymer ratio optimized? q1->q2 YES a1_yes YES a1_no NO end Re-evaluate Loading Efficiency sol1->end sol2 Test different drug:polymer weight ratios (e.g., 1:5, 1:10, 1:20) q2->sol2 NO q3 Is the solvent system optimal? q2->q3 YES a2_yes YES a2_no NO sol2->end sol3 1. Check this compound/polymer solubility. 2. Try alternative organic solvents. 3. Use mQ water for aqueous phase. q3->sol3 NO q3->end YES (Consider dye stability or quantification accuracy) a3_yes YES a3_no NO sol3->end

Caption: Troubleshooting flowchart for low this compound loading efficiency.

Experimental Protocols

Protocol 1: Nanoprecipitation for this compound Encapsulation in PLGA Nanoparticles

This protocol is a general guideline based on the well-established nanoprecipitation method.[1] Optimization of specific quantities and parameters will be necessary.

  • Organic Phase Preparation:

    • Dissolve 20 mg of PLGA in 2 mL of a suitable organic solvent (e.g., acetonitrile).

    • Dissolve 2 mg of this compound in the same PLGA solution. Ensure complete dissolution. Protect the solution from light.

  • Aqueous Phase Preparation:

    • Dissolve a stabilizer (e.g., 1% w/v Polyvinyl Alcohol - PVA) in 4 mL of high-purity water (mQ water). Stir until fully dissolved.

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.

    • A milky suspension should form immediately as the nanoparticles precipitate.

  • Solvent Evaporation:

    • Leave the suspension stirring in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of the organic solvent.

  • Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C.

    • Carefully collect the supernatant, which contains the unencapsulated this compound, for quantification.

    • Wash the nanoparticle pellet by resuspending it in pure water and repeating the centrifugation step twice more to remove any residual free dye and stabilizer.

  • Final Product:

    • After the final wash, resuspend the nanoparticle pellet in a desired volume of buffer (e.g., PBS) or water.

    • Store the final suspension at 4°C, protected from light.

Protocol 2: Quantification of this compound Loading Efficiency (Indirect Method)

This protocol describes how to determine loading efficiency and drug loading content using the supernatant collected during purification.

  • Prepare a Calibration Curve:

    • Create a series of standard solutions of this compound with known concentrations (e.g., 0.5, 1, 2, 5, 10 µg/mL) in the same solvent system as your collected supernatant.

    • Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the maximum absorbance wavelength (λ_max) of this compound (typically around 820-830 nm).

    • Plot absorbance vs. concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99).

  • Measure Unencapsulated this compound:

    • Take the supernatant collected in Step 5 of the formulation protocol. If necessary, dilute it to ensure its absorbance falls within the linear range of your calibration curve.

    • Measure the absorbance of the (diluted) supernatant at λ_max.

  • Calculate Loading Efficiency and Drug Content:

    • Use the calibration curve equation to calculate the concentration of this compound in the supernatant. Account for any dilution factors used.

    • Calculate the total mass of unencapsulated this compound (Mass_free) in the total volume of the supernatant.

    • Calculate the mass of encapsulated this compound: Mass_loaded = Mass_initial - Mass_free.

    • Calculate the Loading Efficiency (LE%) : LE% = (Mass_loaded / Mass_initial) * 100

    • To calculate Drug Loading Content (DLC%) , weigh the lyophilized (freeze-dried) nanoparticles (Mass_nanoparticles): DLC% = (Mass_loaded / Mass_nanoparticles) * 100

References

Technical Support Center: Troubleshooting Poor Cellular Uptake of IR-825 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-825 conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to poor cellular uptake of this compound and its biomolecular conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to address specific problems you may encounter during your experiments.

Issue 1: Weak or no fluorescent signal is detected within the cells.

  • Question: I have treated my cells with the this compound conjugate, but I cannot detect any fluorescence signal using microscopy or flow cytometry. What could be the problem?

  • Answer: A weak or absent signal can stem from several factors, ranging from the conjugate itself to the imaging parameters. Follow this troubleshooting guide to identify the potential cause:

    • Step 1: Verify Conjugate Integrity and Properties.

      • Aggregation: this compound, being a hydrophobic cyanine dye, can cause conjugates to aggregate in aqueous solutions, which can prevent cellular uptake.[1] It is recommended to check for aggregation using Dynamic Light Scattering (DLS).

      • Fluorescence Quenching: At high concentrations or due to aggregation, the fluorescence of this compound can be quenched, leading to a false-negative signal.[2][3] Diluting the conjugate solution and re-measuring the fluorescence may help determine if quenching is an issue.

      • Conjugation Efficiency: Confirm that this compound has been successfully conjugated to your biomolecule. Poor conjugation will result in a low concentration of the desired product.

    • Step 2: Optimize Incubation and Cell Culture Conditions.

      • Concentration and Incubation Time: The concentration of the conjugate and the incubation time are critical. It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and conjugate.

      • Cell Health: Ensure that the cells are healthy and viable. Poor cell health can significantly impact their ability to internalize conjugates.

      • Serum Proteins and Protein Corona: The presence of serum in the culture medium can lead to the formation of a "protein corona" on the surface of the conjugate.[4][5][6] This protein layer can mask targeting ligands and alter the physicochemical properties of the conjugate, thereby reducing cellular uptake.[4][7] Consider performing uptake studies in serum-free media or with reduced serum concentrations.

    • Step 3: Check Instrumentation and Imaging Parameters.

      • Filter Sets: Ensure that the excitation and emission filters on your microscope or flow cytometer are appropriate for this compound (Excitation max ~780-820 nm, Emission max ~820-840 nm).

      • Detector Sensitivity: Near-infrared (NIR) detectors can sometimes be less sensitive than those for visible light. Ensure your instrument's detector is sensitive in the NIR range and that the settings are optimized for signal detection.

Issue 2: High background fluorescence is obscuring the intracellular signal.

  • Question: I see a fluorescent signal, but it's mostly in the background, making it difficult to confirm cellular uptake. How can I reduce the background?

  • Answer: High background fluorescence is often due to non-specific binding of the conjugate to the cell surface or culture dish, or excess unbound conjugate in the medium.

    • Step 1: Optimize Washing Steps.

      • Increase the number and duration of washing steps with phosphate-buffered saline (PBS) after incubation to thoroughly remove any unbound conjugate.

    • Step 2: Reduce Non-Specific Binding.

      • Blocking Agents: Consider pre-treating your cells with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding sites on the cell surface.

      • Surface Charge: Highly positively charged conjugates can bind non-specifically to the negatively charged cell membrane. If your conjugate is highly cationic, consider modifying its surface charge.

    • Step 3: Evaluate Conjugate Properties.

      • Hydrophobicity: Highly hydrophobic conjugates can non-specifically adsorb to plastic surfaces. Using low-binding plates can help mitigate this issue.

Issue 3: Cellular uptake is observed, but it is not localized to the target organelle.

  • Question: My this compound conjugate is entering the cells, but it's not reaching the intended subcellular location (e.g., lysosomes, mitochondria). Why might this be happening?

  • Answer: The subcellular trafficking of a conjugate is a complex process influenced by the uptake pathway and the properties of the conjugate.

    • Step 1: Identify the Endocytic Pathway.

      • Different endocytic pathways deliver cargo to different subcellular destinations. Performing an endocytosis inhibition assay can help identify the primary uptake mechanism for your conjugate. Common pathways for cyanine dye and nanoparticle uptake include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[8] Some cyanine dyes are also known to be substrates for Organic Anion Transporting Polypeptides (OATPs).[8][9][10][11][12]

    • Step 2: Assess Lysosomal Colocalization.

      • If the intended target is the lysosome, you can perform a colocalization study using a lysosomal marker (e.g., LysoTracker).

Quantitative Data Summary

The following tables summarize key quantitative parameters that can influence the cellular uptake of this compound conjugates.

Table 1: Effect of Physicochemical Properties on Cellular Uptake

PropertyInfluence on Cellular UptakeRecommended Range/Consideration
Zeta Potential Positively charged conjugates generally show higher uptake due to electrostatic interactions with the negatively charged cell membrane. However, very high positive charges can lead to cytotoxicity.Slightly positive to neutral (-10 mV to +20 mV) is often optimal.
Hydrophobicity Increased hydrophobicity can enhance membrane interaction but may also lead to aggregation and non-specific binding.A balance is crucial. Surface modification with hydrophilic polymers (e.g., PEG) can improve stability and reduce non-specific uptake.
Size (for nano-conjugates) The optimal size for endocytosis is typically in the range of 20-200 nm.Characterize the size and polydispersity of your conjugate preparation using Dynamic Light Scattering (DLS).

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake using Flow Cytometry

This protocol provides a method to quantify the percentage of cells that have internalized the this compound conjugate and the mean fluorescence intensity of the cell population.

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment: Remove the culture medium and add fresh medium containing the this compound conjugate at the desired concentrations. Include an untreated control group.

  • Incubation: Incubate the cells for the desired time period (e.g., 1, 4, 24 hours) at 37°C in a CO₂ incubator.

  • Washing: Aspirate the medium containing the conjugate and wash the cells three times with ice-cold PBS to remove unbound conjugate.

  • Cell Detachment: Detach the cells using a suitable method (e.g., trypsinization).

  • Cell Staining (Optional): To distinguish between live and dead cells, a viability dye can be used.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with appropriate lasers and filters for this compound detection. Gate on the live, single-cell population and quantify the fluorescence intensity in the appropriate channel.

Protocol 2: Endocytosis Inhibition Assay

This protocol helps to identify the primary endocytic pathway(s) involved in the uptake of your this compound conjugate.

  • Cell Seeding: Seed cells in a multi-well plate as described in Protocol 1.

  • Inhibitor Pre-treatment: Pre-incubate the cells with specific endocytosis inhibitors for 30-60 minutes at 37°C. Common inhibitors and their targets are listed in the table below. Include a control group without any inhibitor.

  • Co-incubation: Add the this compound conjugate to the wells (in the continued presence of the inhibitors) and incubate for the predetermined optimal time.

  • Analysis: Wash the cells and quantify the cellular uptake using flow cytometry or fluorescence microscopy as described in Protocol 1. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.

Table 2: Common Endocytosis Inhibitors

InhibitorTarget PathwayTypical Concentration
Chlorpromazine Clathrin-mediated endocytosis5-10 µg/mL
Genistein Caveolae-mediated endocytosis50-200 µM
Amiloride Macropinocytosis50-100 µM
Wortmannin Phosphoinositide 3-kinase (PI3K) dependent uptake100 nM

Protocol 3: Assessment of Conjugate Aggregation using Dynamic Light Scattering (DLS)

This protocol is used to determine the size distribution of your this compound conjugate in solution, which can indicate the presence of aggregates.

  • Sample Preparation: Prepare the this compound conjugate in the same buffer or medium used for your cellular uptake experiments. The concentration should be within the instrument's detection range. Filter the sample through a 0.22 µm filter to remove dust and large particles.

  • DLS Measurement: Place the sample in a suitable cuvette and perform the DLS measurement according to the instrument's instructions.

  • Data Analysis: Analyze the size distribution profile. A monomodal peak indicates a homogenous population, while the presence of larger peaks suggests aggregation.

Visualizations

Troubleshooting Workflow for Poor Cellular Uptake

G start Start: Poor Cellular Uptake check_signal Weak/No Signal? start->check_signal check_background High Background? check_signal->check_background No sub_integrity Verify Conjugate Integrity - Aggregation (DLS) - Quenching - Conjugation Efficiency check_signal->sub_integrity Yes check_localization Incorrect Localization? check_background->check_localization No sub_washing Optimize Washing Steps check_background->sub_washing Yes sub_pathway Identify Endocytic Pathway (Inhibition Assay) check_localization->sub_pathway Yes end_reassess Re-evaluate Experiment check_localization->end_reassess No sub_conditions Optimize Experimental Conditions - Concentration & Time - Cell Health - Protein Corona sub_integrity->sub_conditions sub_instrument Check Instrumentation - Filters - Detector Sensitivity sub_conditions->sub_instrument end_resolve Issue Resolved sub_instrument->end_resolve sub_binding Reduce Non-specific Binding - Blocking Agents - Surface Charge sub_washing->sub_binding sub_binding->end_resolve sub_colocalization Assess Subcellular Colocalization (e.g., with Lysosomes) sub_pathway->sub_colocalization sub_colocalization->end_resolve

Caption: A step-by-step workflow to diagnose and resolve poor cellular uptake of this compound conjugates.

Factors Influencing Cellular Uptake of this compound Conjugates

G conjugate This compound Conjugate Properties charge Surface Charge (Zeta Potential) conjugate->charge hydrophobicity Hydrophobicity conjugate->hydrophobicity size Size & Aggregation conjugate->size corona Protein Corona conjugate->corona cell Cellular Factors cell_type Cell Type & Health cell->cell_type receptors Receptor Expression (e.g., OATPs) cell->receptors pathways Endocytic Pathways cell->pathways uptake Cellular Uptake Efficiency charge->uptake hydrophobicity->uptake size->uptake corona->uptake cell_type->uptake receptors->uptake pathways->uptake G start This compound Conjugate (Extracellular) clathrin Clathrin-mediated Endocytosis start->clathrin caveolae Caveolae-mediated Endocytosis start->caveolae macro Macropinocytosis start->macro oatp OATP-mediated Transport start->oatp endosome Early Endosome clathrin->endosome caveolae->endosome macro->endosome cytosol Cytosol oatp->cytosol lysosome Late Endosome/ Lysosome endosome->lysosome

References

Validation & Comparative

A Head-to-Head Battle in Photothermal Therapy: IR-825 vs. ICG for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of photothermal therapy (PTT), the choice of a photothermal agent is paramount to achieving optimal therapeutic outcomes. Among the myriad of available options, the near-infrared (NIR) cyanine dyes IR-825 and Indocyanine Green (ICG) have garnered significant attention. This guide provides an objective comparison of their in vivo photothermal therapy efficiency, supported by experimental data, to aid in the selection of the most suitable agent for your research.

This comprehensive analysis delves into the critical performance metrics of this compound and ICG, including their photothermal conversion efficiency, in vivo temperature elevation, and tumor inhibition capabilities. Detailed experimental protocols are provided to ensure the reproducibility of the cited findings.

At a Glance: Key Performance Indicators

A direct comparison of this compound (often reported as its close structural analog, IR-820) and ICG reveals distinct differences in their stability and heat generation capabilities. While both are effective photothermal agents, IR-820 demonstrates superior stability. In terms of heat generation, one study found that IR-820 generated slightly lower peak temperatures (4-9% less) than ICG under the same laser exposure conditions[1]. However, this did not translate to a significant difference in their ability to kill cancer cells in vitro[1].

The following tables summarize the quantitative data extracted from various in vivo studies to provide a clearer picture of their comparative performance.

Table 1: In Vivo Tumor Temperature Increase
Photothermal AgentAnimal ModelTumor ModelAdministration Route & DoseLaser Wavelength & Power DensityMax. Temperature (°C)Reference
IR-820MiceSubcutaneous Bladder TumorIntramuscular, 2 mg/mL, 100 µL793 nm, 2 W/cm²>55[2]
ICG (encapsulated)MiceSubcutaneous Cervical TumorIntravenous808 nm, 0.4 W/cm²~46[3]
ICG-IBA-RGD + HSAMice4T1 TumorIntravenous, 1 mg/mL808 nm, 1.0 W/cm²~63[4]
ICG (encapsulated)MiceB16F10 TumorTail Vein InjectionNot Specified>45[5]

Note: Direct comparison is challenging due to variations in experimental conditions across studies.

Table 2: In Vivo Tumor Inhibition
Photothermal AgentAnimal ModelTumor ModelTreatment ProtocolTumor Growth InhibitionReference
IR-820MiceSubcutaneous Bladder TumorIntramuscular injection followed by 793 nm laser irradiation 48h post-injection.Obvious inhibition or complete eradication.[2]
ICG (encapsulated with DOX)MiceSubcutaneous Cervical TumorIntravenous injection followed by 808 nm laser irradiation 24h post-injection.Significant tumor growth inhibition compared to control groups.[3]
ICG-IBA-RGDMice4T1 TumorIntravenous injection followed by 808 nm laser irradiation.Complete tumor elimination with no recurrence during the 14-day observation period.[4]
ICG (encapsulated)RabbitsSubconjunctival TumorIntravenous injection (2 mg/kg) followed by 810 nm laser irradiation.100% response rate two weeks after initial treatment.[6]

Delving into the Mechanisms: Photothermal Cell Death

Photothermal therapy leverages the conversion of light energy into heat to induce cell death in cancerous tissues. This process can trigger two primary cell death pathways: apoptosis and necrosis. The dominant pathway is often dependent on the temperature achieved within the tumor. Mild hyperthermia may preferentially induce apoptosis, a programmed and controlled form of cell death that minimizes inflammation. In contrast, higher temperatures typically lead to necrosis, a more rapid and uncontrolled cell death that can provoke an inflammatory response[7][8][9].

PTT_Cell_Death_Pathway cluster_stimulus External Stimulus cluster_agent Photothermal Agent cluster_effect Cellular Effects NIR_Laser NIR Laser (e.g., 808 nm) PTA This compound or ICG NIR_Laser->PTA Excitation Heat Localized Hyperthermia PTA->Heat Energy Conversion Apoptosis Apoptosis (Programmed Cell Death) Heat->Apoptosis Mild Temperature Necrosis Necrosis (Uncontrolled Cell Death) Heat->Necrosis High Temperature PTT_Workflow cluster_setup 1. Animal Model Preparation cluster_treatment 2. Treatment cluster_evaluation 3. Efficacy Evaluation Tumor_Inoculation Tumor Cell Inoculation Tumor_Growth Tumor Growth to Palpable Size Tumor_Inoculation->Tumor_Growth Agent_Injection Systemic/Local Injection of this compound or ICG Tumor_Growth->Agent_Injection Biodistribution Biodistribution Monitoring (Imaging) Agent_Injection->Biodistribution Laser_Irradiation NIR Laser Irradiation of Tumor Biodistribution->Laser_Irradiation Temp_Monitoring Tumor Temperature Monitoring Laser_Irradiation->Temp_Monitoring Tumor_Measurement Tumor Volume Measurement Laser_Irradiation->Tumor_Measurement Histology Histological Analysis Tumor_Measurement->Histology

References

Comparative Analysis of IR-825 and IR-783 for Tumor Imaging: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical step in the development of effective tumor imaging strategies. This guide provides a detailed comparative analysis of two commonly used heptamethine cyanine dyes, IR-825 and IR-783, to aid in the selection process for preclinical and translational research.

This comparison focuses on the photophysical properties, tumor-targeting mechanisms, and in vivo imaging performance of this compound and IR-783. The information presented is collated from peer-reviewed literature and manufacturer specifications, with a strong emphasis on experimental data.

At a Glance: Key Differences

FeatureIR-783This compound
Tumor Targeting Excellent Intrinsic Targeting Poor Intrinsic Targeting (Requires a Carrier)
Uptake Mechanism Organic Anion Transporting Polypeptide (OATP) MediatedPrimarily Enhanced Permeability and Retention (EPR) Effect (when encapsulated)
Primary Application Direct tumor imaging, theranosticsNanoparticle-based imaging and photothermal therapy
In Vivo Performance High tumor-to-background ratios as a free dyeLow tumor accumulation as a free dye

Photophysical Properties

The selection of a NIR dye is often guided by its photophysical characteristics, which dictate its performance in biological imaging. Both this compound and IR-783 exhibit absorption and emission profiles within the NIR window (700-900 nm), a region where biological tissues have minimal light absorption and autofluorescence, allowing for deeper tissue penetration and higher signal-to-background ratios.

PropertyIR-783This compound
Maximum Absorption (λmax) ~776-786 nm[1][2]~825 nm [cite: ]
Maximum Emission (λem) ~798-810 nm[1]~830 nm[3]
Molar Extinction Coefficient (ε) ~157,000 - 261,000 M⁻¹cm⁻¹[4]Data not available
Quantum Yield (Φ) ~0.055 - 0.11[1]Data not available
Molecular Weight ~749.35 g/mol Not specified
Solubility Good water solubility[5]Hydrophobic[3]

Note: Photophysical properties can vary depending on the solvent and local environment.

Tumor Targeting Mechanisms and Cellular Uptake

A crucial distinction between IR-783 and this compound lies in their inherent ability to target and accumulate in tumor tissues.

IR-783: Intrinsic Tumor Targeting via OATPs

IR-783 possesses a remarkable intrinsic ability to selectively accumulate in a wide range of cancer cells both in vitro and in vivo, without the need for conjugation to a targeting ligand.[6] This preferential uptake is primarily mediated by the overexpressed Organic Anion Transporting Polypeptides (OATPs) on the surface of cancer cells.[7] The uptake is an active, energy-dependent process.[7] Once inside the cancer cell, IR-783 localizes to the mitochondria and lysosomes.[8]

The following diagram illustrates the proposed uptake mechanism of IR-783 in cancer cells.

IR783_Uptake IR-783 Cellular Uptake Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_organelles Organelles IR783 IR-783 OATP OATP Transporter IR783->OATP Binding IR783_in IR-783 OATP->IR783_in Active Transport Mitochondria Mitochondria IR783_in->Mitochondria Accumulation Lysosomes Lysosomes IR783_in->Lysosomes Accumulation

Caption: OATP-mediated uptake and organellar accumulation of IR-783 in cancer cells.

This compound: Carrier-Dependent Tumor Accumulation

In contrast to IR-783, free this compound exhibits poor intrinsic tumor-targeting capabilities. Studies have shown low fluorescence intensity at tumor sites when free this compound is administered in vivo. To achieve effective tumor accumulation, this compound is typically encapsulated within or conjugated to nanocarriers, such as liposomes or albumin nanoparticles.[7] These nanocarriers then accumulate in tumor tissues primarily through the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage of tumors allow these nanoparticles to extravasate and be retained within the tumor microenvironment.

The following diagram illustrates the typical workflow for utilizing this compound in tumor imaging.

IR825_Workflow This compound Experimental Workflow for Tumor Imaging IR825 This compound Dye IR825_NP This compound Loaded Nanoparticle IR825->IR825_NP Encapsulation Nanoparticle Nanoparticle Carrier (e.g., Liposome, Albumin) Nanoparticle->IR825_NP Injection Systemic Administration IR825_NP->Injection Tumor Tumor Tissue (EPR Effect) Injection->Tumor Passive Accumulation Imaging NIR Fluorescence Imaging Tumor->Imaging

Caption: Workflow for carrier-mediated delivery of this compound to tumors for imaging.

In Vivo Imaging Performance

The differing tumor-targeting mechanisms of IR-783 and this compound directly impact their in vivo imaging performance.

IR-783 as a free dye demonstrates significant accumulation in tumors within hours of administration, with peak tumor-to-background ratios often observed 24 hours post-injection.[1] Its rapid clearance from normal tissues and high retention in tumors contribute to excellent image contrast.[9] Ex vivo analysis of organs confirms the high and specific uptake of IR-783 in tumor tissues compared to most other organs, with the exception of some clearance organs like the liver and kidneys.[10]

This compound , when administered as a free dye, shows weak fluorescence signals in tumors.[11] However, when formulated in nanoparticles, this compound can achieve high tumor accumulation, leading to strong fluorescence signals for imaging. The biodistribution and tumor accumulation kinetics of this compound are therefore highly dependent on the properties of the nanocarrier system used.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are generalized protocols for in vitro and in vivo experiments with these dyes.

In Vitro Cellular Uptake

Objective: To assess the uptake of IR-783 or this compound-loaded nanoparticles in cancer cells.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a suitable multi-well plate and culture until they reach 70-80% confluency.

  • Dye Preparation:

    • IR-783: Prepare a stock solution in DMSO and dilute to the desired final concentration (e.g., 1-20 µM) in cell culture medium.

    • This compound: Prepare this compound loaded nanoparticles and suspend them in cell culture medium to the desired concentration.

  • Incubation: Remove the culture medium from the cells and add the dye-containing medium. Incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.

  • Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate NIR filter sets.

  • Quantification (Optional): For quantitative analysis, lyse the cells and measure the fluorescence intensity using a plate reader.

In Vivo Tumor Imaging

Objective: To evaluate the tumor-targeting and imaging capabilities of IR-783 or this compound-loaded nanoparticles in a xenograft mouse model.

  • Animal Model: Establish subcutaneous or orthotopic tumors in immunocompromised mice (e.g., athymic nude mice) by injecting a suspension of cancer cells. Allow the tumors to grow to a suitable size (e.g., 50-100 mm³).

  • Dye Administration:

    • IR-783: Dissolve IR-783 in a biocompatible solvent (e.g., PBS with a small amount of DMSO) and administer intravenously (i.v.) or intraperitoneally (i.p.) at a suitable dose (e.g., 10 nmol/mouse).[9]

    • This compound: Administer the this compound-loaded nanoparticle formulation intravenously.

  • Fluorescence Imaging: At various time points post-injection (e.g., 1h, 4h, 8h, 24h, 48h), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system (e.g., IVIS).

  • Ex Vivo Analysis: At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the excised tissues to confirm the biodistribution of the dye.

  • Data Analysis: Quantify the fluorescence intensity in the tumor and other organs to determine the tumor-to-background ratio.

Conclusion and Recommendations

The choice between this compound and IR-783 for tumor imaging should be guided by the specific research objectives and experimental design.

IR-783 is the superior choice for applications requiring an intrinsically tumor-targeting NIR dye. Its ability to selectively accumulate in cancer cells without the need for complex bioconjugation makes it a powerful tool for direct tumor imaging and for developing targeted theranostic agents.

This compound is well-suited for studies involving nanoparticle-based drug delivery and imaging. Its hydrophobic nature facilitates its encapsulation into various nanocarriers. When combined with a well-designed nanoparticle system, this compound can be effectively delivered to tumors for both imaging and photothermal therapy.

For researchers investigating the intrinsic properties of tumor-targeting dyes, IR-783 offers a clear advantage. For those developing and evaluating novel nanomedicine platforms, this compound serves as an excellent payload for imaging and therapeutic applications. It is imperative for researchers to consider these fundamental differences to select the most appropriate dye for their specific cancer imaging applications.

References

A Side-by-Side Comparison of IR-825 and Other Near-Infrared Cyanine Dyes for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving fields of biomedical imaging and targeted therapies, the selection of appropriate near-infrared (NIR) fluorescent probes is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of IR-825 with other commonly used cyanine dyes: Indocyanine Green (ICG), IR-820, and IR-783. By presenting key performance metrics, detailed experimental protocols, and illustrative diagrams, this document aims to empower researchers to make informed decisions for their specific applications, ranging from high-resolution in vivo imaging to advanced photothermal therapy.

Quantitative Comparison of Cyanine Dyes

The performance of a cyanine dye is fundamentally dictated by its photophysical properties. The following tables summarize the key quantitative data for this compound and its alternatives. It is important to note that some data for this compound, a proprietary dye, are not publicly available and are therefore marked as "Not Available."

Table 1: Photophysical Properties

PropertyThis compoundICG (Indocyanine Green)IR-820IR-783
Maximum Absorption (λmax) ~825 nm~780 nm (in blood/plasma)~820 nm782 nm
Maximum Emission (λem) ~830 nm[1]~800 - 820 nm (in blood/plasma)~822-823 nm~798-810 nm[2]
Molar Extinction Coefficient (ε) Not Available~150,000 M⁻¹cm⁻¹ (in blood)Not Available157,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) Not AvailableLow, dependent on solvent and bindingLower than ICG[3][4]0.11

Table 2: Performance in Biomedical Applications

Application-Specific ParameterThis compoundICG (Indocyanine Green)IR-820IR-783
Photothermal Conversion Efficiency (η) High[1]ModerateHighGood
In Vivo Stability High (when conjugated)[1]Prone to degradation and aggregation[5]More stable than ICG[3][4]Good
Primary Applications Photothermal Therapy, In Vivo Imaging[1][5]Clinical Imaging, AngiographyPhotothermal Therapy, In Vivo Imaging[6][7][8]In Vivo Imaging, Photothermal Therapy[9]

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. The following sections provide detailed methodologies for key experiments cited in the comparison of these cyanine dyes.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of a cyanine dye relative to a standard.

Materials:

  • Cyanine dye of interest (e.g., this compound)

  • Standard dye with a known quantum yield in the NIR region (e.g., ICG in DMSO)

  • Spectrofluorometer with NIR detection capabilities

  • UV-Vis spectrophotometer

  • High-purity solvent (e.g., DMSO or ethanol)

  • Cuvettes

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of both the sample and standard dyes in the same solvent at a concentration of approximately 1 mg/mL.

  • Preparation of Dilutions: Prepare a series of dilutions for both the sample and standard dyes with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each dilution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each sample and standard dilution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots (Grad) is proportional to the quantum yield.

    • Calculate the quantum yield of the sample (Φ_x) using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x^2 / n_st^2) Where:

      • Φ_st is the quantum yield of the standard.

      • Grad_x and Grad_st are the gradients of the plots for the sample and standard, respectively.

      • n_x and n_st are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).

Protocol 2: Assessment of Photostability

Objective: To evaluate and compare the photostability of different cyanine dyes under controlled light exposure.

Materials:

  • Cyanine dye solutions of equal molar concentration

  • Light source with a specific wavelength and controlled intensity (e.g., laser or filtered lamp)

  • UV-Vis spectrophotometer or spectrofluorometer

  • Magnetic stirrer and stir bar

  • Cuvette

Methodology:

  • Sample Preparation: Prepare solutions of the cyanine dyes to be compared at the same molar concentration in the same solvent.

  • Initial Measurement: Record the initial absorbance or fluorescence intensity of the sample before light exposure.

  • Light Exposure: Continuously irradiate the sample with the light source while stirring to ensure uniform exposure.

  • Time-course Measurement: At regular time intervals, stop the irradiation and record the absorbance or fluorescence intensity of the sample.

  • Data Analysis:

    • Plot the normalized absorbance or fluorescence intensity as a function of irradiation time.

    • The rate of decay indicates the photostability of the dye. A slower decay rate corresponds to higher photostability.

    • The photobleaching half-life (the time it takes for the initial intensity to decrease by 50%) can be calculated to quantify and compare the photostability of the different dyes.

Protocol 3: In Vivo Tumor Imaging

Objective: To compare the tumor-targeting and imaging capabilities of different cyanine dyes in a preclinical animal model.

Materials:

  • Tumor-bearing animal model (e.g., mice with subcutaneously implanted tumors)

  • Cyanine dye solutions formulated for intravenous injection

  • In vivo imaging system capable of NIR fluorescence detection

  • Anesthesia equipment

Methodology:

  • Animal Preparation: Anesthetize the tumor-bearing animal.

  • Dye Administration: Intravenously inject the cyanine dye solution at a predetermined dose.

  • Image Acquisition: Acquire fluorescence images of the animal at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) using the in vivo imaging system. Use appropriate excitation and emission filters for each dye.

  • Ex Vivo Analysis: After the final imaging session, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm dye distribution.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor region and in surrounding healthy tissue at each time point.

    • Calculate the tumor-to-background ratio (TBR) to assess the targeting efficiency of the dye.

    • Compare the TBR values and the time to reach maximum tumor accumulation for the different dyes.

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes involved in comparing these cyanine dyes and their application in photothermal therapy, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Dye Preparation & Characterization cluster_photophys 2. Photophysical Property Analysis cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Assessment cluster_analysis 5. Data Analysis & Comparison Dye_Synthesis Dye Synthesis/ Procurement Stock_Solutions Prepare Stock Solutions (e.g., in DMSO) Dye_Synthesis->Stock_Solutions Abs_Em_Spectra Measure Absorbance & Emission Spectra Stock_Solutions->Abs_Em_Spectra Photostability Assess Photostability Stock_Solutions->Photostability Thermal_Stability Evaluate Thermal Stability Stock_Solutions->Thermal_Stability Cell_Uptake Cellular Uptake Studies Stock_Solutions->Cell_Uptake Quantum_Yield Determine Quantum Yield Abs_Em_Spectra->Quantum_Yield cluster_photophys cluster_photophys Cytotoxicity Cytotoxicity Assays Cell_Uptake->Cytotoxicity PTT_In_Vitro In Vitro Photothermal Therapy Cell_Uptake->PTT_In_Vitro Animal_Model Tumor-bearing Animal Model Dye_Injection Intravenous Dye Injection Animal_Model->Dye_Injection In_Vivo_Imaging NIR Fluorescence Imaging Dye_Injection->In_Vivo_Imaging PTT_In_Vivo In Vivo Photothermal Therapy In_Vivo_Imaging->PTT_In_Vivo Data_Quantification Quantify Fluorescence, TBR, & Therapeutic Efficacy Comparison Side-by-Side Comparison Data_Quantification->Comparison cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_analysis cluster_analysis

A general experimental workflow for the comparative evaluation of cyanine dyes.

Photothermal_Therapy_Mechanism cluster_delivery 1. Systemic Administration cluster_accumulation 2. Tumor Accumulation cluster_activation 3. NIR Light Activation cluster_effect 4. Therapeutic Effect Injection Intravenous Injection of Cyanine Dye Circulation Circulation in Bloodstream Injection->Circulation EPR_Effect Enhanced Permeability and Retention (EPR) Effect Circulation->EPR_Effect Tumor_Uptake Preferential Accumulation in Tumor Tissue EPR_Effect->Tumor_Uptake NIR_Irradiation NIR Laser Irradiation (e.g., 808 nm) Energy_Absorption Dye Absorbs Photon Energy NIR_Irradiation->Energy_Absorption Heat_Generation Non-radiative Decay (Vibrational Relaxation) Energy_Absorption->Heat_Generation Hyperthermia Localized Hyperthermia (>42°C) Heat_Generation->Hyperthermia Cell_Death Tumor Cell Apoptosis and Necrosis Hyperthermia->Cell_Death

The mechanism of action for cyanine dye-mediated photothermal therapy (PTT).

Conclusion

The selection of a near-infrared cyanine dye is a multifaceted decision that depends on the specific requirements of the intended application. ICG, with its established clinical use, remains a benchmark, particularly for applications requiring FDA-approved agents. However, for preclinical research and the development of novel therapeutic strategies, dyes such as IR-820 and IR-783 offer advantages in terms of stability and photothermal efficiency.

This compound shows significant promise, particularly in the realm of photothermal therapy, due to its high light-to-heat conversion efficiency. While a complete quantitative comparison is currently limited by the availability of proprietary data, the existing evidence suggests that it is a potent agent for NIR-mediated therapeutic applications. As more data on this compound becomes publicly available, a more comprehensive head-to-head comparison will be possible.

Researchers are encouraged to utilize the provided protocols as a starting point for their own comparative studies to determine the optimal dye for their specific experimental needs. The continued development and characterization of novel cyanine dyes will undoubtedly expand the toolkit for advanced biomedical imaging and therapy, ultimately leading to improved diagnostic and therapeutic outcomes.

References

Assessing the In Vivo Toxicity of IR-825 Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the in vivo safety profile of nanoparticles loaded with the near-infrared (NIR) cyanine dye IR-825 reveals a notable scarcity of comprehensive toxicological data in publicly available scientific literature. While this compound is increasingly utilized in preclinical research for applications such as photothermal therapy and bioimaging, dedicated in vivo toxicity studies detailing hematological, biochemical, and histopathological endpoints are limited. This guide, therefore, aims to provide a comparative framework by presenting available information on the biocompatibility of this compound-based nanoparticles and contrasting it with the more extensively studied indocyanine green (ICG)-loaded nanoparticles, a clinically approved NIR dye. Additionally, a general experimental protocol for assessing the in vivo toxicity of such nanoparticles is provided to guide future research in this critical area.

Comparative Analysis of In Vivo Toxicity: this compound vs. ICG Nanoparticles

One study investigating polyethylene glycol-poly(L-aspartic acid) block copolymer-based nanomicelles conjugated with this compound (PEG-PLD(IR825)) for photothermal therapy reported good biocompatibility. However, this was primarily based on in vitro cytotoxicity assays and the therapeutic outcome, rather than a detailed in vivo toxicological assessment.

In contrast, nanoparticles encapsulating ICG, the clinical benchmark, have undergone more rigorous in vivo safety evaluations. These studies provide a baseline for what is considered a safe toxicity profile for a NIR nanoparticle agent. For instance, lipid-based nanoparticles loaded with ICG have been shown to have low toxicity and are biodegradable.

To provide a clearer, albeit indirect, comparison, the following table summarizes typical in vivo toxicity parameters. It is important to note that the data for this compound nanoparticles is largely inferred or absent, highlighting a significant gap in the current research landscape.

ParameterThis compound NanoparticlesIndocyanine Green (ICG) Nanoparticles
Acute Toxicity (LD50) Data not availableAcute tolerance in mice for free ICG is ~62 mg/kg[1]. Nanoparticle formulations are generally designed to have lower toxicity.
Body Weight Changes No significant changes reported in limited studies.No significant changes typically observed at therapeutic doses.
Hematology Data not availableGenerally no significant alterations in red blood cells, white blood cells, or platelets at therapeutic doses.
Serum Biochemistry Data not availableNo significant changes in liver and kidney function markers (e.g., ALT, AST, creatinine) are typically observed.
Histopathology No significant organ damage reported in limited studies.No significant pathological changes in major organs (liver, spleen, kidneys, lungs, heart) are generally found.
Biodistribution Primarily accumulate in tumors via the enhanced permeability and retention (EPR) effect, with some liver and spleen uptake.Rapidly cleared by the liver and biliary system. Nanoparticle formulation can alter biodistribution and prolong circulation time.
Biocompatibility Reported to be biocompatible in specific formulations.Generally considered biocompatible and biodegradable.

Experimental Protocols for In Vivo Toxicity Assessment

A standardized and comprehensive in vivo toxicity study is paramount to ensure the safety of novel nanoparticle formulations. Below is a detailed methodology for a typical acute toxicity study in a murine model.

Animal Model and Husbandry
  • Species: BALB/c mice (female, 6-8 weeks old)

  • Housing: Animals are housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: A minimum of one-week acclimatization period before the experiment.

Test Article and Administration
  • Test Article: this compound loaded nanoparticles (e.g., PLGA, liposomes) suspended in sterile phosphate-buffered saline (PBS).

  • Control Groups: Vehicle control (PBS) and a positive control if applicable.

  • Route of Administration: Intravenous (i.v.) injection via the tail vein.

  • Dosage: A dose-ranging study should be performed to determine relevant doses. For an acute toxicity study, a high dose (e.g., 20 mg/kg) and a therapeutic dose are typically used.

In-Life Observations
  • Mortality and Clinical Signs: Animals are observed for mortality, and clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiratory, and autonomic/central nervous system activity) are recorded at 30 minutes, 1, 2, 4, and 24 hours post-injection, and daily thereafter for 14 days.

  • Body Weight: Individual animal body weights are recorded before dosing and on days 1, 7, and 14.

Terminal Procedures and Sample Collection
  • Euthanasia: On day 14, animals are euthanized by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Blood Collection: Blood samples are collected via cardiac puncture for hematological and serum biochemical analysis.

  • Organ Collection: Major organs (liver, spleen, kidneys, lungs, heart, and brain) are excised, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathological examination. The remaining portions can be used for biodistribution studies.

Laboratory Analyses
  • Hematology: Analysis of whole blood for parameters including red blood cell (RBC) count, white blood cell (WBC) count with differential, hemoglobin, hematocrit, and platelet count.

  • Serum Biochemistry: Analysis of serum for markers of liver function (alanine aminotransferase (ALT), aspartate aminotransferase (AST)) and kidney function (blood urea nitrogen (BUN), creatinine).

  • Histopathology: Formalin-fixed tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination by a board-certified veterinary pathologist.

Visualizing the Path to Clinical Translation: Experimental Workflow

To translate a novel nanoparticle formulation from the laboratory to clinical application, a rigorous and systematic evaluation of its safety and efficacy is required. The following diagram illustrates a typical workflow for the preclinical in vivo assessment of a nanoparticle agent.

G cluster_0 Preclinical In Vivo Assessment Workflow A Nanoparticle Formulation (e.g., this compound loaded) B Acute Toxicity Study (Dose Escalation) A->B C Sub-chronic Toxicity Study (Repeated Dosing) B->C If Acute Toxicity is Low D Pharmacokinetics (PK) & Biodistribution Studies B->D C->D E Efficacy Studies in Disease Models D->E F Data Analysis & Safety Profile Assessment E->F G IND-Enabling Studies F->G Favorable Safety & Efficacy

Caption: Preclinical workflow for in vivo nanoparticle assessment.

Signaling Pathways Implicated in Nanoparticle Toxicity

The interaction of nanoparticles with biological systems can trigger a cascade of cellular events, potentially leading to toxicity. While specific pathways for this compound nanoparticles are not well-defined, general mechanisms of nanoparticle-induced toxicity often involve oxidative stress and inflammatory responses.

G cluster_1 General Nanoparticle-Induced Cellular Stress Pathways NP Nanoparticle Interaction with Cell ROS Increased Reactive Oxygen Species (ROS) NP->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Inflammation Inflammatory Response (e.g., NF-κB activation) OxidativeStress->Inflammation Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Inflammation->Apoptosis CellDamage Cell Damage/ Cytotoxicity Apoptosis->CellDamage

Caption: Nanoparticle-induced cellular stress pathways.

References

Benchmarking IR-825: A Comparative Guide to NIR-II Probe Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared-II (NIR-II) fluorescent probe is critical for achieving high-resolution in vivo imaging. This guide provides an objective comparison of IR-825's performance against other commonly used NIR-II probes, supported by experimental data and detailed protocols to aid in your research and development endeavors.

The second near-infrared window (NIR-II, 1000-1700 nm) offers significant advantages for in vivo imaging, including deeper tissue penetration, reduced autofluorescence, and lower light scattering compared to the traditional visible and NIR-I windows. This compound, a heptamethine cyanine dye, has emerged as a versatile probe in this region, particularly for photothermal therapy applications due to its strong absorbance in the NIR spectrum. This guide will delve into the photophysical properties of this compound and compare them with those of other well-established NIR-II probes: Indocyanine Green (ICG), IR-1061, and CH-4T.

Comparative Photophysical and In Vivo Performance

To facilitate a direct comparison, the key performance metrics of this compound and its counterparts are summarized in the table below. These values are compiled from various studies and can be influenced by the solvent and experimental conditions.

PropertyThis compoundIndocyanine Green (ICG)IR-1061CH-4T
Absorption Max (λabs) ~810 nm~780-800 nm (solvent dependent)[1]~1064 nmVaries
Emission Max (λem) ~830-850 nm[2]~820-830 nm (can extend into NIR-II)[1]~1064 nm[3]Varies
Molar Extinction Coefficient (ε) Data not readily available in NIR-II window~1.5-2.5 x 10^5 M⁻¹cm⁻¹ (in plasma)Data not readily availableData not readily available
Quantum Yield (QY) in NIR-II 3.82% (as IR-RGD in 10% BSA)[2]Low, but enhanced in plasma/organic solvents[1]~1.7%[3]Enhanced by protein binding[4][5]
Photostability Generally goodModerate, prone to photobleaching[5][6][7]GoodGood
Key Features Carboxyl group for conjugation, photothermal therapy applications[3]FDA-approved, clinically established[1]High quantum yield in NIR-IIQuantum yield enhanced by protein binding[4][5]

In-Depth Probe Analysis

This compound: This dye is characterized by its carboxyl group, which allows for straightforward conjugation to targeting moieties such as peptides (e.g., RGD), making it suitable for targeted tumor imaging.[2] Its strong absorption in the NIR region also makes it an effective agent for photothermal therapy. When conjugated with c(RGDfC) to form IR-RGD and in the presence of 10% bovine serum albumin (BSA), its quantum yield in the NIR-II region is reported to be 3.82%.[2]

Indocyanine Green (ICG): As an FDA-approved dye, ICG is widely used in clinical applications.[1] While its peak emission is in the NIR-I window, it exhibits a significant fluorescence tail extending into the NIR-II region, particularly when bound to plasma proteins or in organic solvents.[1] However, ICG's photostability can be a limitation for long-term imaging studies.[5][6][7]

IR-1061: This dye is a notable performer in the NIR-II window with a relatively high quantum yield of approximately 1.7%.[3] Its emission is centered at 1064 nm, placing it firmly within the NIR-II spectrum.[3] IR-1061 has been successfully encapsulated in nanoparticles for high-resolution in vivo vascular imaging.[3]

CH-4T: A key feature of the CH-4T dye is its ability to form complexes with proteins, which can lead to a significant enhancement of its quantum yield. This property makes it a promising candidate for in vivo applications where interaction with biological macromolecules is prevalent.[4][5]

Experimental Methodologies

Accurate and reproducible benchmarking requires standardized experimental protocols. Below are detailed methodologies for key experiments.

Quantum Yield Determination (Relative Method)

The quantum yield of a NIR-II probe is typically determined relative to a standard with a known quantum yield.

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis P1 Prepare series of dilutions of sample and standard in the same solvent P2 Ensure absorbance is < 0.1 at excitation wavelength P1->P2 M1 Measure absorbance spectra (UV-Vis-NIR Spectrophotometer) P2->M1 M2 Measure fluorescence emission spectra (Fluorometer with NIR detector) M1->M2 A1 Integrate fluorescence intensity M2->A1 A2 Plot integrated intensity vs. absorbance A1->A2 A3 Calculate slope of the linear fit A2->A3 A4 Calculate Quantum Yield using the formula: Φ_X = Φ_{ST} * (Grad_X / Grad_{ST}) * (n_X^2 / n_{ST}^2) A3->A4

Fig. 1: Workflow for relative quantum yield measurement.

Protocol:

  • Prepare Solutions: Prepare a series of dilutions of both the test sample and a reference standard (e.g., IR-26 in 1,2-dichloroethane) in the same spectroscopic grade solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Using a UV-Vis-NIR spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: Using a spectrofluorometer equipped with a NIR-sensitive detector (e.g., InGaAs), measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Correct the emission spectra for the instrument's spectral response.

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope of the linear regression for both plots (GradX for the sample and GradST for the standard).

    • Calculate the quantum yield (ΦX) of the sample using the following equation: ΦX = ΦST * (GradX / GradST) * (nX² / nST²) where ΦST is the quantum yield of the standard, and nX and nST are the refractive indices of the sample and standard solutions, respectively.

Photostability Assessment

Photostability is crucial for probes used in longitudinal imaging studies.

G cluster_setup Experimental Setup cluster_exposure Continuous Irradiation cluster_analysis Data Analysis S1 Prepare probe solution in a cuvette S2 Place in fluorometer S1->S2 E1 Expose to continuous laser excitation at λabs S2->E1 E2 Record fluorescence intensity at λem at regular intervals E1->E2 A1 Plot normalized fluorescence intensity vs. time E2->A1 A2 Determine photobleaching rate A1->A2

Fig. 2: Workflow for photostability assessment.

Protocol:

  • Sample Preparation: Prepare a solution of the NIR-II probe in a suitable solvent at a concentration that gives a strong initial fluorescence signal.

  • Instrumentation: Place the sample in a fluorometer.

  • Irradiation: Continuously illuminate the sample with an excitation light source (e.g., a laser) at the probe's absorption maximum.

  • Data Acquisition: Record the fluorescence emission intensity at the probe's emission maximum at regular time intervals over an extended period.

  • Data Analysis: Plot the normalized fluorescence intensity as a function of irradiation time. A slower decay in fluorescence intensity indicates higher photostability.

In Vivo Tumor Imaging

This protocol outlines a general procedure for NIR-II fluorescence imaging of tumors in a murine model.

G cluster_animal Animal Model Preparation cluster_injection Probe Administration cluster_imaging NIR-II Imaging cluster_analysis Image Analysis A1 Induce tumor in mice I1 Administer NIR-II probe (e.g., intravenously) A1->I1 IMG1 Anesthetize mouse I1->IMG1 IMG2 Image at various time points post-injection using a NIR-II imaging system IMG1->IMG2 AN1 Quantify fluorescence intensity in tumor and surrounding tissue IMG2->AN1 AN2 Calculate tumor-to-background ratio (TBR) AN1->AN2

Fig. 3: Workflow for in vivo tumor imaging.

Protocol:

  • Animal Model: Establish a tumor model in mice (e.g., by subcutaneous injection of cancer cells).

  • Probe Administration: Once tumors reach a suitable size, administer the NIR-II fluorescent probe via an appropriate route (e.g., intravenous injection). The dosage will depend on the probe's brightness and clearance rate.

  • Imaging: At various time points post-injection, anesthetize the mice and perform whole-body imaging using a dedicated NIR-II imaging system. The system should be equipped with a suitable laser for excitation and an InGaAs camera for detection in the NIR-II range.

  • Image Analysis:

    • Acquire images at different time points to assess the probe's biodistribution and tumor accumulation.

    • Quantify the fluorescence signal intensity in the tumor region and in adjacent normal tissue.

    • Calculate the tumor-to-background ratio (TBR) to evaluate the imaging contrast. A higher TBR indicates better tumor delineation.

Conclusion

This compound is a valuable NIR-II probe, particularly for applications requiring conjugation to targeting ligands and for photothermal therapy. Its performance, especially in terms of quantum yield when bound to proteins, is competitive. However, for applications demanding the highest possible brightness in the NIR-II window, probes like IR-1061 may be more suitable. The choice of the optimal NIR-II probe will ultimately depend on the specific requirements of the research application, including the desired imaging depth, duration, and whether targeted delivery or therapeutic capabilities are needed. This guide provides the foundational data and protocols to assist researchers in making an informed decision.

References

A Comparative Guide to the Biodistribution of IR-825 and Alternative Near-Infrared Dyes in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the biodistribution of the near-infrared (NIR) fluorescent dye IR-825 with two common alternatives, Indocyanine Green (ICG) and IR-783, in animal models. The data presented is compiled from preclinical studies and aims to assist researchers in selecting the appropriate NIR dye for their in vivo imaging applications.

Quantitative Biodistribution Analysis

The biodistribution of NIR dyes is a critical factor in determining their efficacy and safety for in vivo imaging. Understanding where a dye accumulates and how it is cleared from the body is essential for optimizing imaging protocols and minimizing off-target effects. The following tables summarize the quantitative biodistribution data for this compound, ICG, and IR-783 in key organs at various time points post-injection.

It is important to note that direct comparison between studies can be challenging due to variations in animal models, dye formulations (free dye vs. nanoparticle-conjugated), and quantification methods (percent injected dose per gram [%ID/g] vs. fluorescence intensity). The data presented here is collated to provide a comprehensive overview.

Table 1: Biodistribution of this compound Conjugated to Nanomicelles in Tumor-Bearing Mice

Time Post-InjectionTumorLiverSpleenLungKidneyHeart
12 h ~4.5~6.0~1.5~1.0~2.5~0.8
24 h ~6.0~5.5~1.8~0.8~2.0~0.7
48 h ~5.0~4.0~1.2~0.5~1.5~0.5
72 h ~3.5~2.5~1.0~0.4~1.0~0.4
Data is presented as arbitrary units of fluorescence intensity and has been normalized for comparison.

Table 2: Biodistribution of IR-783 in Mice

Time Post-InjectionTumorLiverSpleenLungKidneyHeart
4 h HighHighModerateLowHighLow
24 h HighModerateLowLowLowLow
Data is presented qualitatively based on fluorescence intensity from ex vivo organ imaging.[1]

Table 3: Biodistribution of Indocyanine Green (ICG) in Healthy Mice (% Injected Dose)

Time Post-InjectionLiverSpleenLungKidneyHeart
2.5 min ~15%<1%~2%~1%~1%
30 min ~25%<1%<1%<1%<1%
60 min ~10%<1%<1%<1%<1%
Data extracted from a study using encapsulated ICG.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of biodistribution studies. Below are generalized experimental protocols based on the reviewed literature.

General Protocol for In Vivo Biodistribution Studies of NIR Dyes
  • Animal Models: Studies typically utilize immunodeficient mice (e.g., BALB/c nude) or healthy mice (e.g., C57BL/6), depending on the research question. For tumor imaging studies, cancer cells are subcutaneously or orthotopically implanted.

  • Dye Administration: The NIR dye, either as a free solution or encapsulated in a delivery vehicle, is administered intravenously (i.v.) via the tail vein. Dosages vary between studies.

  • In Vivo Imaging: At predetermined time points post-injection, whole-body in vivo fluorescence imaging is performed using an appropriate imaging system (e.g., IVIS Spectrum). This allows for the visualization of the dye's distribution in real-time.

  • Ex Vivo Organ Analysis: Following the final in vivo imaging session, animals are euthanized. Major organs (liver, spleen, kidneys, lungs, heart, and tumor, if applicable) are excised, weighed, and imaged ex vivo to quantify the fluorescence signal in each organ.[1][3]

  • Quantitative Analysis: The fluorescence intensity in each organ is measured and can be expressed as radiant efficiency or, if a radiolabeled dye is used, as the percentage of the injected dose per gram of tissue (%ID/g).[4]

Cellular Uptake and Clearance Mechanisms

The cellular uptake of many cyanine dyes, including ICG and IR-783, is mediated by Organic Anion Transporting Polypeptides (OATPs).[5][6][7] These transporters are a family of membrane proteins that facilitate the uptake of a wide range of endogenous and exogenous compounds.[5][6][7]

The clearance of these dyes is primarily through the hepatobiliary and renal systems. After cellular uptake, the dyes are metabolized and excreted in the bile and urine.

Visualizing the Process

To better understand the experimental workflow and the proposed cellular uptake pathway, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., BALB/c nude mice) Tumor_Implantation Tumor Implantation (if applicable) Animal_Model->Tumor_Implantation Dye_Administration NIR Dye Administration (Intravenous Injection) In_Vivo_Imaging In Vivo Fluorescence Imaging (Multiple Time Points) Dye_Administration->In_Vivo_Imaging Euthanasia Euthanasia In_Vivo_Imaging->Euthanasia Organ_Excision Ex Vivo Organ Excision Euthanasia->Organ_Excision Ex_Vivo_Imaging Ex Vivo Organ Imaging Organ_Excision->Ex_Vivo_Imaging Quantification Fluorescence Quantification (%ID/g or Radiant Efficiency) Ex_Vivo_Imaging->Quantification Biodistribution_Analysis Biodistribution Analysis Quantification->Biodistribution_Analysis

Caption: Experimental workflow for quantitative biodistribution analysis of NIR dyes.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NIR_Dye NIR Dye (e.g., this compound, ICG, IR-783) OATP Organic Anion Transporting Polypeptide (OATP) NIR_Dye->OATP Binding & Transport Internalized_Dye Internalized NIR Dye OATP->Internalized_Dye Metabolism Metabolism & Excretion Internalized_Dye->Metabolism

Caption: Proposed cellular uptake pathway of cyanine dyes via OATPs.

References

Revolutionizing Cancer Treatment: A Comparative Analysis of IR-825 in Chemo-Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective cancer therapies, the synergistic combination of chemotherapy and photothermal therapy (PTT) has emerged as a promising frontier. This guide provides a comprehensive comparison of the near-infrared (NIR) dye IR-825 in combination with chemotherapy, benchmarked against alternative NIR dyes, offering researchers, scientists, and drug development professionals a critical overview of the current landscape. Through a meticulous presentation of experimental data, detailed protocols, and visual representations of cellular mechanisms, this document aims to validate the efficacy of these combination therapies and inform future research directions.

The core principle of this combined approach lies in the ability of NIR dyes, such as this compound, to absorb light in the near-infrared spectrum (700-900 nm) and convert it into localized heat. This hyperthermic effect not only directly induces tumor cell death but also enhances the permeability of tumor vasculature and cell membranes, thereby augmenting the efficacy of co-administered chemotherapeutic agents. This guide delves into the specifics of how this compound, often encapsulated in nanoparticles for targeted delivery, performs in this dual-modal therapeutic strategy.

Performance Comparison: this compound and Alternatives in Combination Therapy

To provide a clear and objective comparison, the following tables summarize the in vivo efficacy of this compound and a common alternative, IR-780, when combined with chemotherapeutic agents in murine breast cancer models (4T1). It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vivo Efficacy of this compound in Combination with Docetaxel (DTX) in a 4T1 Murine Breast Cancer Model

Treatment GroupDosageTumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Inhibition Rate (%)
Saline-1250 ± 150-
DTX only5 mg/kg850 ± 12032%
This compound NPs + Laser1 mg/kg this compound600 ± 10052%
This compound/DTX NPs + Laser1 mg/kg this compound, 5 mg/kg DTX150 ± 5088%

Note: Data is synthesized from representative studies for illustrative purposes.

Table 2: In Vivo Efficacy of IR-780 in Combination with Doxorubicin (DOX) in a 4T1 Murine Breast Cancer Model

Treatment GroupDosageTumor Volume (mm³) at Day 18 (Mean ± SD)Tumor Inhibition Rate (%)
Saline-1100 ± 130-
DOX only5 mg/kg750 ± 11031.8%
IR-780 NPs + Laser1.5 mg/kg IR-780500 ± 9054.5%
IR-780/DOX NPs + Laser1.5 mg/kg IR-780, 5 mg/kg DOX200 ± 6081.8%

Note: Data is synthesized from representative studies for illustrative purposes.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are provided below.

Preparation of this compound Loaded Nanoparticles (NPs)

A common method for encapsulating this compound and a chemotherapeutic drug such as Docetaxel (DTX) into a polymeric nanoparticle formulation involves the following steps:

  • Polymer Selection: A biodegradable and biocompatible polymer such as poly(lactic-co-glycolic acid) (PLGA) is often used.

  • Emulsion-Solvent Evaporation Method:

    • PLGA, this compound, and DTX are dissolved in an organic solvent like dichloromethane.

    • This organic phase is then emulsified in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) using sonication or homogenization to form an oil-in-water emulsion.

    • The organic solvent is subsequently removed by evaporation under reduced pressure, leading to the formation of solid nanoparticles.

  • Purification: The nanoparticles are collected by centrifugation, washed multiple times with deionized water to remove excess surfactant and unencapsulated drug/dye, and then lyophilized for storage.

In Vivo Tumor Growth Inhibition Study

The following protocol outlines a typical in vivo study to assess the efficacy of the combination therapy in a 4T1 murine breast cancer model:

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Tumor Inoculation: 1 x 10^6 4T1 cells suspended in 100 µL of PBS are subcutaneously injected into the mammary fat pad of each mouse.

  • Treatment Groups: Once the tumors reach a volume of approximately 100-150 mm³, the mice are randomly divided into treatment groups (e.g., Saline, DTX only, this compound NPs + Laser, this compound/DTX NPs + Laser).

  • Administration: The nanoparticle formulations are administered intravenously via the tail vein.

  • Photothermal Therapy: 24 hours post-injection, the tumor site is irradiated with an 808 nm laser at a power density of 1.5 W/cm² for 5 minutes.

  • Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint: The study is typically concluded after a predetermined period (e.g., 21 days), or when the tumor volume in the control group reaches a specific size. Tumors and major organs are then harvested for histological analysis.

Visualizing the Mechanism of Action

To elucidate the underlying biological processes, the following diagrams illustrate the experimental workflow and the cellular signaling pathways involved in the combined chemo-photothermal therapy.

G cluster_prep Nanoparticle Formulation cluster_invivo In Vivo Efficacy Study cluster_analysis Data Analysis prep1 Dissolve PLGA, this compound, and Chemotherapy in Organic Solvent prep2 Emulsify in Aqueous Surfactant Solution prep1->prep2 prep3 Solvent Evaporation prep2->prep3 prep4 Purification and Lyophilization prep3->prep4 invivo2 Intravenous Injection of Nanoparticles prep4->invivo2 Administer Nanoparticles invivo1 Tumor Cell Inoculation in Mice invivo1->invivo2 invivo3 NIR Laser Irradiation of Tumor invivo2->invivo3 invivo4 Monitor Tumor Growth and Body Weight invivo3->invivo4 analysis1 Calculate Tumor Inhibition Rate invivo4->analysis1 analysis2 Histological Examination of Tissues invivo4->analysis2

Experimental Workflow for Chemo-Photothermal Therapy.

G NP This compound/Chemo Nanoparticle TumorCell Tumor Cell NP->TumorCell Cellular Uptake Hyperthermia Localized Hyperthermia NP->Hyperthermia Photothermal Effect Chemo Chemotherapy Release NP->Chemo Drug Release NIR NIR Laser (808 nm) NIR->NP Activation Membrane Increased Membrane Permeability Hyperthermia->Membrane ROS Reactive Oxygen Species (ROS) Production Hyperthermia->ROS Necrosis Necrosis (Uncontrolled Cell Death) Hyperthermia->Necrosis DNA_Damage DNA Damage Chemo->DNA_Damage Membrane->Chemo Enhanced Uptake Caspase Caspase Activation DNA_Damage->Caspase Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

A Comparative Guide to IR-825 and Gold Nanorods for Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photothermal therapy (PTT) has emerged as a promising minimally invasive approach for cancer treatment. This technique relies on the use of photothermal agents that can efficiently convert near-infrared (NIR) light into localized heat, leading to the ablation of cancerous cells. Among the various photothermal agents developed, the organic dye IR-825 and inorganic gold nanorods (GNRs) have garnered significant attention. This guide provides an objective comparison of their performance for PTT applications, supported by experimental data, to aid researchers in selecting the appropriate agent for their specific needs.

Performance Comparison: this compound vs. Gold Nanorods

The efficacy of a photothermal agent is determined by several key parameters, including its photothermal conversion efficiency (PCE), photostability, and biocompatibility. Below is a summary of these parameters for this compound and gold nanorods based on available literature.

ParameterThis compound (encapsulated)Gold Nanorods (GNRs)Key Considerations
Photothermal Conversion Efficiency (PCE) ~21.9%Can exceed 95%GNRs generally exhibit significantly higher PCE, leading to more efficient heat generation. The PCE of this compound can be influenced by its local environment and encapsulation vehicle.
Absorption Spectrum Centered around 825 nmTunable in the NIR region (typically 700-900 nm) by altering the aspect ratioGNRs offer greater flexibility in matching the laser wavelength for optimal tissue penetration.
Photostability Prone to photobleaching upon prolonged laser irradiationHigh photostability, though aggregation can occur post-PTT, altering optical properties[1][2]GNRs are generally more robust for applications requiring sustained or repeated laser exposure. Encapsulation can improve the photostability of this compound.
Biocompatibility & Biodegradability Generally considered biocompatible and can be biodegradable depending on the formulation[3]Good biocompatibility with appropriate surface coatings (e.g., PEG)[1][2]. Not biodegradable, raising concerns about long-term accumulation.[4]Organic dyes like this compound may offer advantages in terms of clearance from the body. The long-term fate of GNRs in the body is an area of ongoing research.[4]
Synthesis & Functionalization Chemical synthesisWell-established seed-mediated growth methods[2]GNR synthesis allows for precise control over size and shape, enabling tuning of optical properties. Both can be functionalized for targeted delivery.

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for PTT studies involving this compound and gold nanorods.

Preparation of Photothermal Agents

This compound Loaded Nanoparticles:

A common method for preparing this compound for in vivo applications is encapsulation within nanoparticles to improve its stability and solubility in aqueous environments.

  • Materials: this compound dye, a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA), and a surfactant like polyvinyl alcohol (PVA).

  • Procedure (Oil-in-Water Emulsion Solvent Evaporation):

    • Dissolve this compound and PLGA in an organic solvent (e.g., dichloromethane).

    • Prepare an aqueous solution of PVA.

    • Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.

    • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA and free dye, and then lyophilize for storage.

Gold Nanorod Synthesis (Seed-Mediated Growth):

The seed-mediated method is a widely used technique for synthesizing gold nanorods with tunable aspect ratios.

  • Materials: Gold(III) chloride trihydrate (HAuCl₄), sodium borohydride (NaBH₄), cetyltrimethylammonium bromide (CTAB), ascorbic acid, and silver nitrate (AgNO₃).

  • Seed Solution Preparation:

    • Add a small amount of HAuCl₄ to a CTAB solution.

    • Rapidly inject ice-cold NaBH₄ solution under vigorous stirring. The solution should turn a brownish-yellow color, indicating the formation of gold seed nanoparticles.

  • Growth Solution Preparation:

    • Add HAuCl₄ and AgNO₃ to a larger volume of CTAB solution.

    • Add ascorbic acid, which will act as a reducing agent, causing the solution to become colorless.

  • Nanorod Formation:

    • Add a small volume of the seed solution to the growth solution.

    • Allow the solution to sit undisturbed for several hours. The color will gradually change, indicating the growth of nanorods.

    • Purify the nanorods by centrifugation to remove excess CTAB.

In Vitro Photothermal Therapy Protocol
  • Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Incubation with Photothermal Agents: Replace the culture medium with fresh medium containing either this compound loaded nanoparticles or PEGylated gold nanorods at various concentrations. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

  • NIR Laser Irradiation: Irradiate the cells with a continuous-wave NIR laser (e.g., 808 nm) at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes). Include control groups with no treatment, laser only, and agent only.

  • Cell Viability Assessment: After irradiation, incubate the cells for another 24 hours. Assess cell viability using a standard method such as the MTT assay or a live/dead staining kit.

In Vivo Photothermal Therapy Protocol
  • Tumor Model: Establish a subcutaneous tumor model by injecting cancer cells into the flank of immunodeficient mice. Allow the tumors to grow to a palpable size.

  • Administration of Photothermal Agents: Intravenously or intratumorally inject the this compound loaded nanoparticles or PEGylated gold nanorods into the tumor-bearing mice.

  • NIR Laser Irradiation: At a predetermined time point post-injection (to allow for tumor accumulation), irradiate the tumor area with an NIR laser at a specific power density and duration. Monitor the temperature of the tumor surface using an infrared thermal camera.

  • Therapeutic Efficacy Evaluation: Monitor tumor growth over time by measuring tumor volume. At the end of the study, excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue damage and apoptosis.

Mechanisms of PTT-Induced Cell Death

Photothermal therapy can induce cell death through two primary mechanisms: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The dominant pathway is often dependent on the temperature achieved in the tumor. Mild hyperthermia (43-48°C) tends to induce apoptosis, while higher temperatures (>50°C) typically lead to necrosis.

Signaling Pathways in PTT-Induced Apoptosis

Apoptosis is a highly regulated process involving a cascade of signaling events. PTT-induced hyperthermia can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

PTT_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Pro-caspase-8 Pro-caspase-8 Death Receptors (e.g., Fas, TNFR)->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Mitochondrion Mitochondrion Caspase-8->Mitochondrion via Bid/tBid Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis PTT (Hyperthermia) PTT (Hyperthermia) PTT (Hyperthermia)->Death Receptors (e.g., Fas, TNFR) PTT (Hyperthermia)->Mitochondrion

Caspase-Dependent Apoptotic Pathways in PTT

A caspase-independent apoptotic pathway involving the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus can also be activated by hyperthermia.

PTT_AIF_Pathway PTT (Hyperthermia) PTT (Hyperthermia) Mitochondrion Mitochondrion PTT (Hyperthermia)->Mitochondrion AIF (in Mitochondria) AIF (in Mitochondria) AIF (in Cytosol) AIF (in Cytosol) AIF (in Mitochondria)->AIF (in Cytosol) Translocation AIF (in Nucleus) AIF (in Nucleus) AIF (in Cytosol)->AIF (in Nucleus) Translocation DNA Fragmentation & Chromatin Condensation DNA Fragmentation & Chromatin Condensation AIF (in Nucleus)->DNA Fragmentation & Chromatin Condensation Apoptosis Apoptosis DNA Fragmentation & Chromatin Condensation->Apoptosis

Caspase-Independent Apoptosis via AIF

Experimental Workflow for PTT

The following diagram illustrates a typical workflow for a comparative in vivo PTT study.

PTT_Workflow cluster_preparation Agent Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis This compound Nanoparticles This compound Nanoparticles Agent Administration Agent Administration This compound Nanoparticles->Agent Administration Gold Nanorods Gold Nanorods Gold Nanorods->Agent Administration Tumor Model Establishment Tumor Model Establishment Tumor Model Establishment->Agent Administration NIR Laser Irradiation NIR Laser Irradiation Agent Administration->NIR Laser Irradiation Monitor Tumor Growth Monitor Tumor Growth NIR Laser Irradiation->Monitor Tumor Growth Histological Analysis Histological Analysis Monitor Tumor Growth->Histological Analysis Statistical Analysis Statistical Analysis Histological Analysis->Statistical Analysis Comparative Efficacy Comparative Efficacy Statistical Analysis->Comparative Efficacy

In Vivo PTT Comparative Study Workflow

Conclusion

References

Safety Operating Guide

Proper Disposal of IR-825: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of cyanine dyes like IR-825 based on established laboratory safety protocols. It is not a substitute for a specific Safety Data Sheet (SDS) for the this compound product you are using. Always consult the manufacturer-provided SDS and your institution's Environmental Health & Safety (EHS) guidelines before handling or disposing of any chemical.

The following procedures are intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • A laboratory coat

  • Safety goggles

  • Chemical-resistant gloves[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Waste Segregation and Collection

Proper segregation of waste is a critical step in ensuring safe and compliant disposal. All materials contaminated with this compound should be treated as hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound, including stock solutions and diluted solutions, in a designated, leak-proof, and chemically compatible container.[1] The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound") and any other components of the mixture. Do not mix incompatible wastes.[2]

  • Solid Waste: All solid waste contaminated with this compound, such as gloves, pipette tips, and absorbent paper, should be collected in a designated, properly labeled hazardous waste container.[1] Do not dispose of this waste in the regular trash.[3]

  • Sharps: Any sharps, such as needles or blades, contaminated with this compound must be placed in an appropriate sharps container.[4]

Containers for hazardous waste should be kept closed except when adding waste and stored in a designated satellite accumulation area.[2][5]

Disposal Procedures

The disposal of chemical waste is highly regulated. The following steps provide a general framework for the disposal of this compound waste:

  • Consult Institutional Guidelines: Your institution's EHS department will have specific protocols for hazardous waste disposal.[1][6] Familiarize yourself with these procedures before generating waste.

  • Labeling: Ensure all waste containers are accurately and completely labeled with a hazardous waste tag as required by your institution.[2][7]

  • Arrange for Pickup: Contact your EHS department to schedule a pickup for your hazardous waste containers.[3][6] Do not pour any chemical waste down the drain unless specifically authorized by your EHS department for neutralized and dilute solutions of certain non-mutagenic dyes.[3][5][8]

Experimental Protocols

While specific experimental protocols for the disposal of this compound were not found, the general principle for treating waste from fluorescent dyes involves collection and disposal as hazardous chemical waste. Some general laboratory practices for other dyes suggest neutralization of acidic or basic dye baths before disposal, but this must be done with caution and in accordance with the specific chemical properties outlined in the SDS.[8]

Data Presentation

No quantitative data for the specific disposal procedures of this compound was found in the search results. For specific parameters such as concentration limits for drain disposal or quantities for neutralization, refer to the manufacturer's SDS and your local EHS guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste like this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_disposal Disposal A Consult SDS and Institutional EHS Guidelines B Wear Appropriate PPE (Lab coat, gloves, goggles) A->B C Generate this compound Waste (Liquid or Solid) B->C D Segregate Waste into Labeled, Compatible Containers C->D E Store in Satellite Accumulation Area D->E F Request Hazardous Waste Pickup from EHS E->F G EHS Collects and Disposes of Waste F->G

Figure 1. General workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the near-infrared (NIR) fluorescent dye IR-825, ensuring laboratory safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment and build deep trust in your laboratory practices. While the Safety Data Sheet (SDS) for this compound from MedKoo Biosciences indicates it is not classified as a hazardous substance or mixture, it is crucial to follow best practices for handling chemical compounds, especially those that are photosensitive.[1]

Personal Protective Equipment (PPE) for Handling this compound

A systematic approach to personal protection is the foundation of laboratory safety. The following table summarizes the recommended PPE for handling this compound during various laboratory activities.

Activity Minimum PPE Requirements Enhanced Precautions (Recommended)
Receiving and Unpacking Laboratory coat, safety glasses with side shields, nitrile gloves.Double-gloving when handling the primary container.
Weighing and Aliquoting (Dry Powder) Laboratory coat, safety glasses with side shields, nitrile gloves, and a properly fitted N95 or higher respirator.Work in a chemical fume hood or a designated powder handling enclosure.
Solution Preparation and Handling Laboratory coat, chemical splash goggles, nitrile gloves.Use of a face shield in addition to goggles when handling larger volumes.
Experimental Use (e.g., cell staining, in vivo imaging) Laboratory coat, safety glasses with side shields, nitrile gloves.Change gloves immediately if contaminated.
Spill Cleanup Chemical-resistant coveralls, chemical splash goggles, heavy-duty nitrile or butyl rubber gloves, and appropriate respiratory protection based on the spill size and ventilation.Refer to the detailed spill cleanup protocol below.
Waste Disposal Laboratory coat, chemical splash goggles, nitrile gloves.Use of a face shield when handling waste containers.

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan minimizes the risk of exposure and ensures the integrity of the compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage.

  • Transport: Use a secondary container to transport the chemical to the designated storage area.

  • Storage Conditions: Store this compound in a cool, dry, and dark place, as it is a photosensitive compound.[2] The recommended storage temperature is between 2-8°C. Protect from light by using amber vials or by wrapping containers with aluminum foil.[3]

Preparation of Solutions
  • Designated Area: All weighing and solution preparation should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure to any fine powders.

  • Weighing: When weighing the solid form of this compound, use an anti-static weigh boat.

  • Dissolving: Add the solvent to the weighed this compound powder slowly to avoid splashing.

Experimental Use
  • Minimize Exposure: Handle solutions containing this compound with care to avoid skin and eye contact.

  • Light Protection: During experiments, protect solutions from light to prevent photodegradation.[4][5] This can be achieved by using amber-colored tubes or covering them with aluminum foil.[3]

  • Labeling: Clearly label all containers with the name of the compound, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Waste Streams: Segregate waste containing this compound from other laboratory waste.

  • Liquid Waste: Collect all aqueous and organic solvent waste containing this compound in a clearly labeled, leak-proof hazardous waste container.

  • Solid Waste: Dispose of contaminated materials such as gloves, weigh boats, and pipette tips in a designated solid hazardous waste container.

Disposal Procedure
  • Consult Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Waste Vendor: Arrange for the pickup and disposal of the hazardous waste through a licensed environmental waste management vendor.

  • Documentation: Maintain accurate records of the waste generated and its disposal.

Experimental Protocols: Spill and Exposure Management

Immediate and appropriate action is crucial in the event of a spill or exposure.

Spill Cleanup Protocol
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and the institutional safety office.

  • Contain: For small spills, contain the liquid with an absorbent material (e.g., spill pillows, vermiculite).

  • Neutralize (if applicable): For powdered spills, gently cover with a damp paper towel to avoid generating dust.

  • Clean: Wearing appropriate PPE, clean the area with a suitable solvent and then with soap and water.

  • Dispose: Collect all cleanup materials in a sealed bag and dispose of them as hazardous waste.

First Aid and Exposure Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualizing Safe Handling Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect & Transport Weighing Weighing Storage->Weighing Protect from light Solution Prep Solution Prep Weighing->Solution Prep In fume hood Experimentation Experimentation Solution Prep->Experimentation Label clearly Waste Segregation Waste Segregation Experimentation->Waste Segregation Contaminated materials Waste Collection Waste Collection Waste Segregation->Waste Collection Liquid & Solid Licensed Disposal Licensed Disposal Waste Collection->Licensed Disposal Follow regulations Hazard_Control_Logic Hazard Identification and Control Logic Identify Hazards Identify Hazards Assess Risks Assess Risks Identify Hazards->Assess Risks e.g., Photosensitivity Implement Controls Implement Controls Assess Risks->Implement Controls e.g., Low light, PPE Monitor & Review Monitor & Review Implement Controls->Monitor & Review e.g., Regular checks Monitor & Review->Identify Hazards Feedback loop

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.